molecular formula C12H8N2O B1496473 2-Hydroxyphenazine CAS No. 4190-95-8

2-Hydroxyphenazine

Cat. No.: B1496473
CAS No.: 4190-95-8
M. Wt: 196.2 g/mol
InChI Key: RETSEGNZNUBJRB-UHFFFAOYSA-N
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Description

2-Hydroxyphenazine is a heterocyclic nitrogen-containing compound belonging to the phenazine family of microbial metabolites. It is naturally produced by specific strains of rhizobacteria, such as Pseudomonas chlororaphis , and plays a significant role in biocontrol and microbial ecology . Its biosynthesis proceeds from a common phenazine intermediate, phenazine-1-carboxylic acid (PCA), which is converted to 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) by the action of a specific monooxygenase enzyme, PhzO . 2-OH-PCA then undergoes spontaneous decarboxylation to form this compound . In research, this compound is valued for its potent biological activities. It demonstrates stronger bacteriostatic and fungistatic effects than its precursor, PCA, against various soil-borne plant pathogens, highlighting its application potential in agricultural biocontrol research . Furthermore, studies show that this compound and its precursor, 2-OH-PCA, significantly influence bacterial physiology and social behaviors. They promote the release of extracellular DNA (eDNA), a critical structural component of the biofilm matrix, thereby enhancing cell adhesion and the development of structured biofilm communities . This makes the compound a valuable tool for researchers studying bacterial persistence, biofilm architecture, and community interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

phenazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETSEGNZNUBJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902389
Record name NoName_1631
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4190-95-8
Record name 2-Hydroxyphenazine
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Record name 2-Hydroxyphenazine
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Foundational & Exploratory

2-Hydroxyphenazine molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphenazine is a naturally occurring heterocyclic organic compound belonging to the phenazine family. These nitrogen-containing aromatic molecules are produced by various bacteria, most notably of the Pseudomonas and Streptomyces genera. This compound, a derivative of the core phenazine structure, has garnered significant interest within the scientific community for its potent antimicrobial properties and its role in microbial ecology, including biofilm formation and quorum sensing. This guide provides a comprehensive overview of its chemical properties, biosynthesis, and biological activities, complete with experimental methodologies and pathway visualizations to support further research and development.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for any experimental design or computational modeling. The key molecular data are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₁₂H₈N₂O[1]
Molecular Weight 196.20 g/mol [1]
Synonyms Phenazin-2-ol, 2-Phenazinol[1]
CAS Number 4190-95-8[1]

Biosynthesis of this compound

This compound is not synthesized de novo but is rather a downstream product of the core phenazine biosynthetic pathway. The immediate precursor is phenazine-1-carboxylic acid (PCA).[1] The conversion of PCA to this compound is a two-step process initiated by a specific enzyme.

The key enzyme in this conversion is PhzO , a monooxygenase that hydroxylates PCA at the C2 position to form the intermediate 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA).[1] This intermediate is then unstable and undergoes spontaneous decarboxylation to yield the final product, this compound.[2] The efficiency of this enzymatic conversion can be influenced by various factors, including the presence of co-factors and the genetic background of the producing organism.

G Biosynthetic Pathway of this compound PCA Phenazine-1-carboxylic acid (PCA) OH_PCA 2-Hydroxy-phenazine-1-carboxylic acid PCA->OH_PCA Hydroxylation OH_PHZ This compound OH_PCA->OH_PHZ Spontaneous Decarboxylation PhzO PhzO (Monooxygenase) PhzO->PCA Catalyzes

Caption: Biosynthesis of this compound from PCA.

Experimental Protocols

Enzymatic Synthesis of this compound from Phenazine-1-Carboxylic Acid

This protocol outlines the biotransformation of PCA to this compound using the PhzO enzyme, as can be performed in a laboratory setting.

Materials:

  • Phenazine-1-carboxylic acid (PCA)

  • Purified PhzO enzyme or a bacterial strain overexpressing PhzO (e.g., a genetically modified Pseudomonas chlororaphis strain)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Cofactors: NAD(P)H, Fe³⁺[2]

  • Incubator shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a stock solution of PCA in a suitable solvent (e.g., methanol or DMSO).

  • In a sterile reaction vessel, combine the reaction buffer, purified PhzO enzyme or the bacterial cell suspension, and the required cofactors.

  • Initiate the reaction by adding the PCA stock solution to the reaction mixture to a final desired concentration.

  • Incubate the reaction mixture at an optimal temperature (e.g., 28°C) with shaking for a specified period (e.g., 24-48 hours).[2]

  • Periodically, withdraw aliquots from the reaction mixture.

  • Stop the enzymatic reaction in the aliquots, for example, by adding an organic solvent or by heat inactivation.

  • Centrifuge the aliquots to pellet any cells or precipitated protein.

  • Analyze the supernatant for the presence and quantity of this compound and remaining PCA using HPLC with a suitable column and mobile phase.

Antifungal Susceptibility Testing using Broth Microdilution

This method is a standardized approach to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific fungal pathogen, such as Fusarium oxysporum.[3][4]

Materials:

  • This compound

  • Fungal isolate (e.g., Fusarium oxysporum)

  • Sterile 96-well microtiter plates

  • Growth medium (e.g., RPMI-1640)

  • Spectrophotometer or plate reader

  • Positive control antifungal (e.g., Amphotericin B)

  • Solvent for this compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • In the 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium to achieve a range of desired concentrations.

  • Prepare a standardized inoculum of the fungal isolate in the growth medium.

  • Add the fungal inoculum to each well of the microtiter plate containing the different concentrations of this compound.

  • Include a positive control (fungal inoculum with a known antifungal), a negative control (growth medium only), and a growth control (fungal inoculum in growth medium without any antifungal).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[4]

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible fungal growth or by measuring the optical density with a plate reader.

Biological Activity and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, with its antimicrobial effects being the most extensively studied. It is particularly effective against various fungal plant pathogens. Beyond direct antagonism, phenazines, in general, are known to function as signaling molecules in bacterial populations, influencing gene expression and collective behaviors through a process known as quorum sensing.[5]

In Pseudomonas aeruginosa, a well-studied model organism for quorum sensing, the las and rhl systems are two major interconnected signaling pathways that regulate the expression of virulence factors and biofilm formation.[5] While the direct and specific interaction of this compound with these pathways is an area of ongoing research, it is understood that phenazine production is often regulated by and can, in turn, influence these quorum sensing circuits.

G Conceptual Role of Phenazines in P. aeruginosa Quorum Sensing cluster_las Las System cluster_rhl Rhl System LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes LasR LasR RhlR RhlR LasR->RhlR activates Phenazine_Production Phenazine Production (including 2-HP) LasR->Phenazine_Production regulates C12HSL->LasR binds RhlI RhlI C4HSL C4-HSL RhlI->C4HSL synthesizes RhlR->Phenazine_Production regulates Virulence_Biofilm Virulence Factors & Biofilm Formation RhlR->Virulence_Biofilm regulates C4HSL->RhlR binds Phenazine_Production->Virulence_Biofilm contributes to

Caption: Role of Phenazines in P. aeruginosa Quorum Sensing.

Conclusion

This compound stands out as a phenazine derivative with significant potential in various applications, particularly in the development of novel antimicrobial agents. Its biosynthesis is well-characterized, offering avenues for enhanced production through metabolic engineering. The provided experimental protocols serve as a foundation for researchers to further investigate its synthesis and biological activities. Future studies elucidating the precise molecular targets and its intricate role in bacterial signaling will undoubtedly pave the way for its translation into practical applications in medicine and agriculture.

References

An In-depth Technical Guide to the Biosynthesis of 2-Hydroxyphenazine in Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genus Pseudomonas. These secondary metabolites exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol properties. Among them, 2-hydroxyphenazine (2-OH-PHZ) has garnered significant interest due to its potent bioactivity. This technical guide provides a comprehensive overview of the biosynthesis of 2-OH-PHZ in Pseudomonas, detailing the enzymatic steps, the genetic organization of the biosynthetic operon, and the intricate regulatory networks that govern its production. The guide includes quantitative data on production yields, detailed experimental protocols for key analytical and genetic manipulation techniques, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding of this important metabolic process.

The Biosynthetic Pathway from Chorismic Acid to this compound

The biosynthesis of this compound in Pseudomonas is a multi-step process that begins with a key intermediate of the shikimate pathway, chorismic acid. The core phenazine structure is synthesized by a conserved set of enzymes encoded by the phz operon, leading to the production of phenazine-1-carboxylic acid (PCA). Subsequently, PCA is converted to this compound-1-carboxylic acid (2-OH-PCA) by the enzyme PhzO, which is then decarboxylated to yield the final product, this compound.

The Core Phenazine Biosynthetic Pathway: Chorismic Acid to PCA

The synthesis of PCA is initiated from chorismic acid and proceeds through the action of seven enzymes encoded by the phzA-G genes within the phz operon. While the exact sequence of all intermediates is still under investigation, the key enzymatic steps are understood. In some species, like Pseudomonas aeruginosa, there are two highly similar phz operons, phz1 and phz2, both contributing to PCA production[1].

Conversion of PCA to this compound

The final steps in the biosynthesis of 2-OH-PHZ involve the hydroxylation of PCA and subsequent decarboxylation.

  • Hydroxylation of PCA: The enzyme responsible for the conversion of PCA to this compound-1-carboxylic acid (2-OH-PCA) is PhzO, an aromatic monooxygenase[2]. This reaction is dependent on NAD(P)H and Fe³⁺[3].

  • Decarboxylation of 2-OH-PCA: The intermediate 2-OH-PCA is unstable and undergoes spontaneous, non-enzymatic decarboxylation to form this compound[3][4]. Kinetic analysis has shown that this conversion follows first-order reaction kinetics[3].

The overall biosynthetic pathway is depicted in the following diagram:

Biosynthesis_of_2_Hydroxyphenazine Chorismic_Acid Chorismic Acid PCA Phenazine-1-carboxylic Acid (PCA) Chorismic_Acid->PCA phzA-G Two_OH_PCA 2-Hydroxy-phenazine-1-carboxylic Acid (2-OH-PCA) PCA->Two_OH_PCA phzO (Monooxygenase) + NAD(P)H, Fe³⁺ Two_OH_PHZ This compound (2-OH-PHZ) Two_OH_PCA->Two_OH_PHZ Spontaneous Decarboxylation

Biosynthesis of this compound from Chorismic Acid.

Genetic Organization of the Phenazine Biosynthesis Operon

The genes required for phenazine biosynthesis are typically clustered together in one or more operons. In Pseudomonas chlororaphis GP72, the phenazine biosynthesis gene cluster includes phzIRABCDEFG and phzO[5][6]. The phzI and phzR genes are involved in the quorum sensing regulation of the operon. The phzA-G genes encode the enzymes for the synthesis of PCA, and the phzO gene, often located downstream of the core operon, encodes the monooxygenase that converts PCA to 2-OH-PCA[2][5].

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of signaling pathways, ensuring its synthesis is coordinated with cell density and environmental cues. The primary regulatory mechanisms include quorum sensing and the Gac/Rsm signal transduction pathway.

Quorum Sensing Regulation

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner. In Pseudomonas, the QS systems, particularly the las and rhl systems, play a crucial role in regulating phenazine biosynthesis[7]. These systems utilize acyl-homoserine lactones (AHLs) as signaling molecules. The phzR/phzI system is a specific QS system that directly regulates the phz operon. PhzI synthesizes AHLs, which at a critical concentration, bind to the transcriptional regulator PhzR, activating the expression of the phzA-G genes.

The Gac/Rsm Pathway

The GacS/GacA two-component system is a global regulatory pathway that controls the expression of many secondary metabolites and virulence factors. In Pseudomonas chlororaphis 30-84, the GacA/GacS system positively regulates phenazine production. It does so by controlling the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs, in turn, sequester the translational repressor proteins RsmA and RsmE. By binding to RsmA/E, the sRNAs prevent them from inhibiting the translation of target mRNAs, including those involved in phenazine biosynthesis. Overexpression of rsmE has been shown to decrease AHL and phenazine production[1].

The intricate regulatory network governing phenazine biosynthesis is illustrated below:

Regulatory_Network cluster_QS Quorum Sensing cluster_Gac Gac/Rsm Pathway PhzI PhzI AHL AHLs PhzI->AHL PhzR PhzR phz_operon phzABCDEFG Expression PhzR->phz_operon Activates AHL->PhzR GacS_GacA GacS/GacA RsmXYZ RsmX/Y/Z (sRNAs) GacS_GacA->RsmXYZ RsmA_RsmE RsmA/RsmE RsmXYZ->RsmA_RsmE RsmA_RsmE->phz_operon Represses PCA_production PCA Production phz_operon->PCA_production phzO phzO Expression Two_OH_PHZ_production 2-OH-PHZ Production phzO->Two_OH_PHZ_production PCA_production->Two_OH_PHZ_production

Regulatory Network of this compound Biosynthesis.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the Pseudomonas strain, culture conditions, and genetic modifications. Below is a summary of reported production levels.

Pseudomonas StrainGenetic BackgroundCulture Conditions2-OH-PHZ Titer (mg/L)Reference
P. chlororaphis GP72Wild-typeNot specified5[8]
P. chlororaphis GP72ANrpeA mutantNot specified170[8]
P. chlororaphis LX24Wild-typeNot specified158.6[6]
P. chlororaphis LX24rpeA and rsmE double mutantNot specified351.7[6]
P. chlororaphis LX24Engineered strain with optimized fermentationNot specified677.1[6]
P. chlororaphis GP72Engineered with 4 negative regulator knockouts and overexpression of 6 key genesNot specified450.4[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Quantification of this compound by Capillary Zone Electrophoresis (CZE)

This method allows for the rapid and reliable quantification of 2-OH-PHZ and PCA from fermentation cultures[2].

Instrumentation and Conditions:

  • Capillary: Fused-silica capillary (e.g., 49 cm total length, 40 cm effective length, 75 µm I.D., 375 µm O.D.)

  • Buffer: 10 mM phosphate buffer, pH 7.3

  • Voltage: 25 kV

  • Injection: 13 mbar for 10 seconds

  • Temperature: 25°C

  • Detection: UV detector at a specified wavelength (e.g., 254 nm)

Sample Preparation:

  • Centrifuge the bacterial culture to pellet the cells.

  • Acidify the supernatant to pH 2.0 with concentrated HCl.

  • Extract the phenazines with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness under vacuum.

  • Redissolve the residue in the running buffer for analysis.

Validation Parameters:

  • Linear Range: 10 to 250 µg/mL for both 2-OH-PHZ and PCA.

  • Limit of Detection (LOD): 0.47 µg/mL for 2-OH-PHZ and 0.38 µg/mL for PCA.

  • Limit of Quantification (LOQ): 1.56 µg/mL for 2-OH-PHZ and 1.28 µg/mL for PCA[2].

Gene Knockout in Pseudomonas using a Suicide Vector System

This protocol describes a common method for creating targeted gene deletions, such as for phzO or regulatory genes, using a suicide vector containing the sacB gene for counter-selection.

Workflow Diagram:

Gene_Knockout_Workflow Start Start: Design Primers for Upstream & Downstream Homology Arms PCR PCR Amplify Homology Arms from Genomic DNA Start->PCR Cloning Clone Arms into Suicide Vector (e.g., pEX18Tc) PCR->Cloning Transformation Transform Suicide Vector into E. coli (e.g., SM10) Cloning->Transformation Conjugation Conjugate with Pseudomonas Recipient Strain Transformation->Conjugation First_Crossover Select for Single Crossover Events (e.g., on antibiotic plates) Conjugation->First_Crossover Second_Crossover Induce Second Crossover (e.g., on sucrose plates - sacB counter-selection) First_Crossover->Second_Crossover Screening Screen for Gene Deletion (e.g., by PCR and sequencing) Second_Crossover->Screening End End: Confirmed Gene Knockout Mutant Screening->End

Gene Knockout Workflow in Pseudomonas.

Detailed Steps:

  • Construct the Deletion Vector:

    • Amplify by PCR the upstream and downstream regions (homology arms, typically ~500-1000 bp) flanking the gene of interest from Pseudomonas genomic DNA.

    • Clone these two fragments into a suicide vector (e.g., pEX18Tc) that cannot replicate in Pseudomonas and carries an antibiotic resistance marker and the sacB gene. The fragments should be cloned on either side of a multiple cloning site, effectively replacing the target gene with a linker sequence.

  • Conjugation:

    • Transform the constructed suicide vector into a conjugative E. coli strain (e.g., SM10).

    • Mate the E. coli donor with the recipient Pseudomonas strain on a suitable medium.

  • Selection of Single Crossovers (Merodiploids):

    • Plate the conjugation mixture on a selective medium containing an antibiotic to which the suicide vector confers resistance and another antibiotic to select against the E. coli donor.

    • Colonies that grow have integrated the suicide vector into their chromosome via a single homologous recombination event.

  • Counter-selection for Double Crossovers:

    • Culture the merodiploid colonies in a non-selective medium to allow for a second crossover event to occur.

    • Plate the culture on a medium containing sucrose (e.g., 5-15%). The sacB gene product, levansucrase, converts sucrose into a toxic compound in Gram-negative bacteria, thus selecting against cells that retain the vector backbone.

    • Colonies that grow have undergone a second homologous recombination event, resulting in either the wild-type genotype or the desired gene deletion.

  • Screening and Verification:

    • Screen the sucrose-resistant colonies by PCR using primers that flank the target gene region to identify colonies with the desired deletion.

    • Confirm the gene deletion by DNA sequencing.

Conclusion

The biosynthesis of this compound in Pseudomonas is a well-characterized yet complex process involving a core biosynthetic pathway and intricate regulatory networks. A thorough understanding of these mechanisms is crucial for harnessing the potential of this bioactive compound for applications in medicine, agriculture, and biotechnology. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to study, quantify, and manipulate the production of this compound in Pseudomonas. Further research into the specific kinetics of the biosynthetic enzymes and the interplay of regulatory elements will undoubtedly open new avenues for the rational design of hyper-producing strains and the discovery of novel phenazine derivatives.

References

An In-depth Technical Guide to the Natural Sources and Microbial Production of 2-Hydroxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyphenazine (2-OH-PHZ) is a redox-active heterocyclic nitrogenous compound belonging to the phenazine family of secondary metabolites. Exhibiting potent broad-spectrum antifungal and antibacterial properties, 2-OH-PHZ has garnered significant interest in the fields of agriculture for biocontrol and in medicine for novel drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its microbial producers. It delves into the intricate details of its biosynthetic pathway, the genetic regulation of its production, and its role in microbial signaling, such as quorum sensing and biofilm formation. Furthermore, this document presents a compilation of quantitative data on 2-OH-PHZ production by various microbial strains and offers detailed experimental protocols for its extraction, quantification, and analysis.

Natural Sources of this compound

The production of phenazines is almost exclusively a bacterial trait, with a wide array of derivatives being synthesized by different genera.[1][2] While over 50 different phenazine compounds are known, the natural production of this compound is predominantly associated with fluorescent Pseudomonas species.

Primary Microbial Producers

The most well-documented and significant producers of this compound are strains of Pseudomonas chlororaphis , a Gram-negative bacterium commonly found in the rhizosphere of various plants.[1][3] Several subspecies and strains of P. chlororaphis have been identified as producers, including:

  • P. chlororaphis subsp. aureofaciens (formerly P. aureofaciens ): Strains such as 30-84 are notable producers of 2-OH-PHZ and have been extensively studied for their biocontrol properties.[1][2]

  • P. chlororaphis subsp. aurantiaca [4]

  • P. chlororaphis GP72: This strain, isolated from the rhizosphere of green pepper, is another well-characterized producer of 2-OH-PHZ.[5]

  • P. chlororaphis LX24 [6]

While other genera such as Streptomyces, Nocardia, Burkholderia, Brevibacterium, and Sorangium are known to produce a variety of other phenazine derivatives, the production of this compound is not well-documented in these organisms.[2][7] Therefore, Pseudomonas chlororaphis remains the primary and most relevant natural source for this specific compound.

Microbial Production of this compound

The microbial synthesis of this compound is a multi-step process involving a core phenazine biosynthetic pathway followed by a specific hydroxylation step.

Biosynthetic Pathway

The biosynthesis of this compound originates from the shikimic acid pathway, with chorismic acid serving as a key precursor. The core phenazine structure, phenazine-1-carboxylic acid (PCA), is synthesized through the action of a conserved set of enzymes encoded by the phz operon (phzABCDEFG).

The final and crucial step in the formation of 2-OH-PHZ is the hydroxylation of PCA. This reaction is catalyzed by a flavin-dependent monooxygenase encoded by the phzO gene.[3] The PhzO enzyme specifically hydroxylates PCA at the C2 position to yield this compound-1-carboxylic acid (2-OH-PCA). A portion of the 2-OH-PCA then undergoes spontaneous decarboxylation to form this compound (2-OH-PHZ).[7]

Biosynthesis_of_2_Hydroxyphenazine Chorismic_Acid Chorismic Acid phzE phzE Chorismic_Acid->phzE Shikimate Pathway Product ADIC 2-amino-2-deoxyisochorismic acid phzE->ADIC phzD phzD ADIC->phzD DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid phzD->DHHA phzF phzF DHHA->phzF phzB phzB phzF->phzB phzA phzA phzB->phzA phzG phzG phzA->phzG PCA Phenazine-1-carboxylic acid (PCA) phzG->PCA Core Phenazine Biosynthesis phzO phzO (Monooxygenase) PCA->phzO Hydroxylation two_OH_PCA This compound- 1-carboxylic acid (2-OH-PCA) phzO->two_OH_PCA Decarboxylation Spontaneous Decarboxylation two_OH_PCA->Decarboxylation two_OH_PHZ This compound (2-OH-PHZ) Decarboxylation->two_OH_PHZ

Biosynthetic pathway of this compound.
Genetic Regulation and Signaling Pathways

The production of this compound in Pseudomonas chlororaphis is tightly regulated and integrated into cellular signaling networks, particularly quorum sensing (QS).

In P. chlororaphis 30-84, the PhzR/PhzI quorum-sensing system is a primary regulator of phenazine biosynthesis.

  • PhzI: An acyl-homoserine lactone (AHL) synthase that produces the signaling molecule.

  • PhzR: A transcriptional regulator that binds to the AHL signal.

At a high cell density, the accumulated AHL binds to PhzR, and this complex then activates the transcription of the phz operon, leading to the production of PCA and subsequently 2-OH-PHZ.

Quorum_Sensing_Regulation Low_Cell_Density Low Cell Density PhzI PhzI Low_Cell_Density->PhzI Basal expression High_Cell_Density High Cell Density AHL AHL Signal High_Cell_Density->AHL Accumulation PhzI->AHL Synthesizes PhzR PhzR AHL->PhzR Binds to PhzR_AHL PhzR-AHL Complex PhzR->PhzR_AHL phz_operon phz Operon (phzABCDEFG, phzO) PhzR_AHL->phz_operon Activates transcription Phenazine_Biosynthesis Phenazine Biosynthesis (PCA, 2-OH-PHZ) phz_operon->Phenazine_Biosynthesis Leads to

Quorum sensing regulation of 2-OH-PHZ production.

This compound and its precursor, 2-OH-PCA, play a significant role in biofilm formation in P. chlororaphis. The production of 2-OH-PCA has been shown to promote the release of extracellular DNA (eDNA), a key component of the biofilm matrix. This eDNA is essential for maintaining the structural integrity of the biofilm.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the microbial strain, culture conditions, and genetic modifications. The following tables summarize quantitative data from various studies.

Table 1: Production of this compound by Wild-Type Pseudomonas chlororaphis Strains
Strain Culture Conditions 2-OH-PHZ Titer (µg/mL)
P. chlororaphis GP72Standard fermentation~5
P. chlororaphis subsp. aurantiaca LX24Initial screening158.6
Table 2: Enhanced Production of this compound through Genetic Engineering and Fermentation Optimization
Strain Modification/Optimization Strategy 2-OH-PHZ Titer (µg/mL)
P. chlororaphis GP72ANInactivation of rpeA gene and addition of exogenous PCA~170
P. chlororaphis LX24Deletion of negative regulatory genes (rpeA, rsmE)351.7
P. chlororaphis LX24Fermentation optimization677.1

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from microbial cultures.

Extraction of this compound from Liquid Culture

This protocol is adapted from methods used for phenazine extraction from Pseudomonas cultures.

Materials:

  • Bacterial culture broth

  • Glacial acetic acid or 10% trifluoroacetic acid (TFA)

  • Ethyl acetate or benzene

  • Separatory funnel

  • Rotary evaporator or means for solvent evaporation under a stream of air

  • Methanol or a mixture of acetonitrile (ACN) and 0.1% TFA for resuspension

Procedure:

  • Grow the bacterial strain in a suitable liquid medium (e.g., LB broth supplemented with 1.5% glucose) for 72 hours or until optimal production is reached.

  • Acidify the entire culture broth to a pH of approximately 2.0 by adding glacial acetic acid (e.g., 2 mL per liter of culture) or 10% TFA.

  • Transfer the acidified culture to a separatory funnel.

  • Perform a liquid-liquid extraction with an equal volume of ethyl acetate or benzene. Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Collect the organic (upper) layer.

  • Repeat the extraction of the aqueous layer with a half volume of the organic solvent to ensure complete recovery.

  • Combine the organic extracts. To break any emulsion, the extract can be frozen and then thawed.

  • Evaporate the organic solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • Resuspend the dried extract in a known volume of a suitable solvent for analysis (e.g., methanol or 35% acetonitrile with 0.1% TFA).

Quantification by High-Performance Liquid Chromatography (HPLC)

This is a generalized HPLC protocol for the analysis of phenazines.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., NOVA-PAK C18, 4 µm, 8 mm x 100 mm)

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • Initial: 35% B for 2 minutes

    • Linear gradient to 100% B over 25 minutes

    • Hold at 100% B for a few minutes

    • Return to initial conditions and equilibrate the column

Detection:

  • Monitor the absorbance at wavelengths characteristic for phenazines, typically around 254 nm and 365 nm. This compound can be identified by its specific retention time and UV-Vis spectrum compared to a pure standard.

Quantification by Capillary Zone Electrophoresis (CZE)

This method offers a rapid alternative for the quantification of 2-OH-PHZ.[8]

Instrumentation and Capillary:

  • Capillary electrophoresis system

  • Fused-silica capillary (e.g., 49 cm total length, 40 cm effective length, 75 µm I.D.)

Electrolyte and Conditions:

  • Running Buffer: 10 mM phosphate buffer, pH 7.3

  • Voltage: 25 kV

  • Injection: Pressure injection at 13 mbar for 10 seconds

  • Temperature: 25°C

Detection:

  • UV detection at a suitable wavelength.

Experimental_Workflow Culture Bacterial Culture Acidification Acidification (pH 2.0) Culture->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Resuspension Resuspension in Mobile Phase/Buffer Evaporation->Resuspension Analysis Analysis Resuspension->Analysis HPLC HPLC Analysis->HPLC CZE CZE Analysis->CZE Quantification Quantification and Identification HPLC->Quantification CZE->Quantification

General workflow for 2-OH-PHZ extraction and analysis.

Conclusion

This compound stands out as a promising bioactive compound with significant potential in both agriculture and medicine. Its natural production is well-established in Pseudomonas chlororaphis, and a solid understanding of its biosynthesis and genetic regulation has paved the way for enhanced production through metabolic engineering and fermentation optimization. The detailed protocols provided in this guide offer a foundation for researchers to isolate, quantify, and further investigate this valuable secondary metabolite. Future research may focus on elucidating the full extent of its biological activities, optimizing production to an industrial scale, and exploring its potential applications in drug development.

References

The Biological Activity of 2-Hydroxyphenazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, have garnered significant attention for their broad spectrum of biological activities. Among them, 2-hydroxyphenazine and its derivatives have emerged as promising candidates for therapeutic development, exhibiting potent antimicrobial and anticancer properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the proposed signaling pathways and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Phenazines are a diverse group of secondary metabolites characterized by a dibenzopyrazine core structure. Their biological activities are largely attributed to their redox properties, enabling them to participate in various cellular processes. The hydroxylation of the phenazine ring, particularly at the 2-position, has been shown to significantly modulate their biological efficacy. This compound is a naturally occurring phenazine derivative synthesized from phenazine-1-carboxylic acid (PCA) by the enzyme PhzO, an aromatic monooxygenase.[1][2] This guide will focus on the anticancer and antimicrobial activities of this compound and its derivatives, providing a foundation for future research and development in this area.

Anticancer Activity

Phenazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Quantitative Cytotoxicity Data

While extensive quantitative data for this compound is limited in publicly available literature, studies on the parent compound, phenazine, and other hydroxylated derivatives provide valuable insights into their potential potency. The addition of a hydroxyl group is generally considered to enhance biological activity.

Table 1: Cytotoxicity of Phenazine against Human Cancer Cell Lines

CompoundCell LineAssayExposure Time (h)IC50 (µM)Reference
PhenazineHepG2BrdU2411[3]
PhenazineHepG2BrdU487.8[3]
PhenazineT24BrdU2447[3]
PhenazineT24BrdU4817[3]

Note: Further research is critically needed to establish a comprehensive cytotoxicity profile and specific IC50 values for this compound and its derivatives against a broader panel of cancer cell lines.

Proposed Mechanism of Anticancer Action

The anticancer activity of this compound derivatives is believed to be multifactorial, primarily revolving around the induction of oxidative stress and the subsequent activation of apoptotic pathways.

  • Reactive Oxygen Species (ROS) Generation: Phenazines can undergo redox cycling within the cell, leading to the production of superoxide anions and other ROS. This increase in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.

  • Mitochondrial Dysfunction: The generated ROS can lead to the depolarization of the mitochondrial membrane, disrupting the electron transport chain and ATP synthesis. This mitochondrial stress is a key trigger for the intrinsic apoptotic pathway.

  • Apoptosis Induction: The accumulation of ROS and mitochondrial damage initiates a cascade of events leading to apoptosis. This includes the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

Signaling Pathway: this compound Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

apoptosis_pathway cluster_cell Cancer Cell 2-HP This compound ROS ROS Generation 2-HP->ROS Induces Mito_Stress Mitochondrial Stress ROS->Mito_Stress Causes Casp9 Caspase-9 (Initiator) Mito_Stress->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes mic_workflow Start Start Prepare_Compound Prepare serial dilutions of This compound derivative Start->Prepare_Compound Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Inoculate Inoculate microtiter plate wells with compound and inoculum Prepare_Compound->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at optimal growth temperature Inoculate->Incubate Read_Results Visually or spectrophotometrically determine microbial growth Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Technical Guide to the Discovery and Isolation of 2-Hydroxyphenazine from Pseudomonas aureofaciens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably by species of the genus Pseudomonas. These redox-active pigments exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties, making them a focal point for natural product discovery and drug development. Among these, 2-Hydroxyphenazine (2-OH-PHZ), produced by Pseudomonas aureofaciens (now often classified as Pseudomonas chlororaphis), is of significant interest due to its potent biological control capabilities. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed protocols for the isolation and purification of this compound. It is intended to serve as a core resource for researchers engaged in the study and application of this promising bioactive compound.

Discovery and Initial Characterization

The production of phenazine pigments by Pseudomonas species has been a subject of scientific inquiry for over a century. Early studies focused on pyocyanin, another phenazine from P. aeruginosa. The specific isolation of phenazines from P. aureofaciens was detailed in the mid-20th century. One of the seminal reports by Toohey, Nelson, and Krotkov in 1965 described a method for purifying two key phenazine compounds from a soil-isolated strain of P. aureofaciens.[1] Their work laid the foundation for identifying one compound as phenazine-1-carboxylic acid (PCA) and the other, an orange pigment, as this compound-1-carboxylic acid (2-OH-PCA), the direct precursor to this compound.[1] Subsequent research confirmed the structure of 2-OH-PHZ, which is formed via the spontaneous decarboxylation of 2-OH-PCA.[2]

Biosynthesis of this compound

The biosynthesis of phenazines in Pseudomonas originates from the shikimic acid pathway.[3] The core phenazine structure is synthesized from chorismic acid by a conserved set of enzymes encoded by the phz operon (phzA-G). These enzymes catalyze the conversion of chorismic acid to the central intermediate, phenazine-1-carboxylic acid (PCA).

The conversion of PCA to its hydroxylated derivatives is a key branching point in the pathway. In P. aureofaciens 30-84, a specific gene, phzO, located downstream of the core phenazine operon, encodes a 55-kDa aromatic monooxygenase.[4] This enzyme, PhzO, is responsible for the hydroxylation of PCA at the C2 position to produce this compound-1-carboxylic acid (2-OH-PCA).[4] The final product, this compound (2-OH-PHZ), is then formed through a non-enzymatic, spontaneous decarboxylation of 2-OH-PCA.[2]

2_Hydroxyphenazine_Biosynthesis cluster_shikimate Shikimic Acid Pathway cluster_core_phenazine Core Phenazine Synthesis cluster_hydroxylation Hydroxylation & Decarboxylation Chorismic_Acid Chorismic Acid PhzAG PhzA-G Enzymes Chorismic_Acid->PhzAG PCA Phenazine-1-Carboxylic Acid (PCA) PhzO PhzO Monooxygenase PCA->PhzO PhzAG->PCA 2_OH_PCA This compound-1- Carboxylic Acid (2-OH-PCA) Spontaneous Spontaneous Decarboxylation 2_OH_PCA->Spontaneous 2_OH_PHZ This compound (2-OH-PHZ) PhzO->2_OH_PCA Spontaneous->2_OH_PHZ

Biosynthetic pathway of this compound from Chorismic Acid.

Experimental Protocols

This section provides detailed methodologies for the cultivation of P. aureofaciens, followed by the extraction and purification of this compound.

Cultivation of Pseudomonas aureofaciens

This protocol is adapted from Toohey et al. (1965) for robust phenazine production.[1]

  • Media Preparation : Prepare the growth medium with the following composition per liter of deionized water:

    • Sucrose: 30.0 g

    • KNO₃: 5.0 g

    • K₂HPO₄: 12.5 g

    • KH₂PO₄: 3.8 g

    • NaCl: 0.5 g

    • MgSO₄·7H₂O: 0.5 g

    • FeSO₄·7H₂O: 0.01 g

    • CaCl₂: 0.02 g

    • Yeast Extract: 10.0 g Adjust the final pH to 7.0 before autoclaving. To further enhance phenazine production, the medium can be supplemented with 1.5% glucose.[2]

  • Inoculation : In a sterile 1-liter flask, add 250 ml of the prepared medium. Inoculate with 20 ml of a fresh seed culture of P. aureofaciens grown in the same medium.

  • Incubation : Incubate the flasks on a rotary shaker at 240 cycles per minute at a temperature of 20-28°C.[1][2] Cultures typically reach maximum turbidity and pigmentation within 12 to 18 hours.[1]

Extraction and Purification Workflow

The following protocol outlines a liquid-liquid extraction and purification process to isolate 2-OH-PHZ and its precursor.

Isolation_Workflow start P. aureofaciens Culture (1 L) acidify Acidify to pH ~4 (e.g., 2 mL Glacial Acetic Acid) start->acidify extract_benzene Extract with Benzene (200 mL, then 100 mL) acidify->extract_benzene freeze_thaw Freeze Extract to Break Emulsion, then Thaw and Filter extract_benzene->freeze_thaw benzene_phase Crude Benzene Extract (Contains PCA, 2-OH-PCA, etc.) freeze_thaw->benzene_phase extract_nh4oh Back-extract with 0.1 N NH4OH (200 mL, then 100 mL) benzene_phase->extract_nh4oh aq_phase Aqueous NH4OH Phase (Red) (Contains Phenazine Salts) extract_nh4oh->aq_phase reacidify Re-acidify to pH 4 (Glacial Acetic Acid) aq_phase->reacidify extract_benzene2 Extract with Benzene (20 mL per 100 mL aqueous) reacidify->extract_benzene2 concentrate Evaporate Benzene (Gentle heat, air stream) extract_benzene2->concentrate crystallize Crude Crystals Form concentrate->crystallize purify Further Purification (e.g., Column Chromatography, Recrystallization from Methanol) crystallize->purify final_product Purified 2-OH-PHZ / 2-OH-PCA purify->final_product

Workflow for the extraction and purification of phenazines.

Detailed Protocol:

  • Acidification : At the end of the incubation period, acidify the whole culture (1 liter) with 2 ml of glacial acetic acid. This protonates the phenazine carboxylic acids, making them more soluble in organic solvents.[1]

  • Initial Extraction : Transfer the acidified culture to a large separatory funnel. Perform a liquid-liquid extraction with benzene, first using 200 ml, followed by a second extraction with 100 ml.[1]

  • Emulsion Breaking : The resulting benzene phase may contain a water emulsion. To break this, freeze the extract completely. Upon thawing, the benzene can be easily separated from the residual water and filtered through Whatman No. 1 paper.[1]

  • Back-Extraction : Extract the combined benzene phases with 0.1 N ammonium hydroxide solution (200 ml, then 100 ml). The phenazines will move into the aqueous phase, which turns a characteristic bright red color at a pH of approximately 10.4.[1]

  • Re-acidification and Final Extraction : Acidify the red aqueous phase back to pH 4 with glacial acetic acid. Extract this solution again with benzene (e.g., 20 ml of benzene per 100 ml of aqueous solution).[1]

  • Crystallization : Gently evaporate the benzene extract in a stream of air with mild heating (approx. 40°C). As the solvent evaporates, crude yellow-orange needles of the phenazine mixture will form.[1]

  • Final Purification : The crude product can be further purified by recrystallization from methanol or by silica gel column chromatography.[1][5] For analytical purposes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. A typical system would use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[6][7][8] Detection is typically performed using a UV-Vis detector at a wavelength around 254-265 nm.[8][9]

Data Presentation

The successful isolation of this compound and its precursor can be confirmed by various spectroscopic techniques. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties
PropertyThis compound (2-OH-PHZ)This compound-1-carboxylic acid (2-OH-PCA)
Molecular Formula C₁₂H₈N₂OC₁₃H₈N₂O₃
Molecular Weight 196.21 g/mol 240.21 g/mol
Appearance Orange/Yellow NeedlesYellow Needles
IUPAC Name phenazin-2-olThis compound-1-carboxylic acid

Data sourced from PubChem CID 135441800 and 135602137.[10][11]

Table 2: Spectroscopic Data
TechniqueThis compound (2-OH-PHZ)This compound-1-carboxylic acid (2-OH-PCA)
UV-Vis (λmax) 259 nm, 367 nmNot explicitly found, but phenazines typically absorb in the 250-280 nm and 360-375 nm range.[1]
Mass Spec (LC-MS) [M+H]⁺ = 197.0709[M+H]⁺ = 241.0608
¹³C NMR (CDCl₃) See SpectraBase ID: BviceprIe8X for full spectrum.See SpectraBase ID: DdDftoC1aj for full spectrum.
¹H NMR (CDCl₃) See literature for detailed shifts and coupling constants.See literature for detailed shifts and coupling constants.

Mass spectrometry data sourced from PubChem.[10][11] UV-Vis data for a similar phenazine (1-OH-PHZ) is provided for reference.[12] NMR data is available through public databases like SpectraBase.[13]

Biological Activity and Applications

This compound and its precursor, 2-OH-PCA, are potent antimicrobial agents, particularly effective against soilborne fungal pathogens like Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat.[2] Research has shown that 2-OH-PHZ can have stronger fungistatic activity than its precursor, PCA, against certain pathogens.[14] This biological activity is primarily due to the ability of phenazines to undergo redox cycling within cells, leading to the production of reactive oxygen species (ROS) that are toxic to target organisms. The promising efficacy of these compounds has led to the development of biopesticides, where enhancing the production of 2-OH-PHZ through fermentation optimization is a key research goal.[14]

Conclusion

This compound from Pseudomonas aureofaciens represents a valuable natural product with significant potential in agriculture and medicine. Understanding its biosynthesis and mastering its isolation are critical steps for its exploitation. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to cultivate the producing organism, extract and purify the target compound, and confirm its identity. The continued exploration of phenazine biochemistry and the optimization of production methods will undoubtedly pave the way for new applications and innovations in drug development and sustainable agriculture.

References

An In-depth Technical Guide to 2-Hydroxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Hydroxyphenazine, a naturally occurring phenazine derivative with significant scientific interest. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, biosynthesis, and relevant experimental protocols.

Chemical Identity

CAS Number: 4190-95-8[1][2]

Synonyms:

  • phenazin-2-ol[1][3]

  • 2-phenazinol[1][3]

  • 2-hydroxy-phenazine[1][3]

  • 10H-phenazin-2-one[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular FormulaC12H8N2O[1][3]
Molecular Weight196.20 g/mol [1][3]
Monoisotopic Mass196.06366 DaPubChem
AppearanceOrange[4]

Biosynthesis

This compound is a secondary metabolite produced by various bacteria, most notably from the Pseudomonas genus.[3] Its biosynthesis is a multi-step enzymatic process, starting from the shikimate pathway. The immediate precursor to this compound is Phenazine-1-carboxylic acid (PCA).[3][5] The conversion of PCA to this compound is catalyzed by a specific monooxygenase enzyme, PhzO.[4][5] This enzyme facilitates the hydroxylation of the phenazine ring at the C2 position. Subsequently, 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) can be decarboxylated to yield this compound.[6]

Below is a diagram illustrating the biosynthetic pathway of this compound.

This compound Biosynthesis Biosynthetic Pathway of this compound Shikimate_Pathway Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate_Pathway->Chorismic_Acid PCA Phenazine-1-carboxylic acid (PCA) Chorismic_Acid->PCA Multiple enzymatic steps phzABCDEFG phzABCDEFG gene cluster 2_OH_PCA This compound-1-carboxylic acid (2-OH-PCA) PCA->2_OH_PCA Hydroxylation phzO PhzO (monooxygenase) 2_OH_PHZ This compound (2-OH-PHZ) 2_OH_PCA->2_OH_PHZ Decarboxylation Decarboxylation Spontaneous Decarboxylation

Caption: Biosynthesis of this compound from the Shikimate Pathway.

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound.

Two-Stage Fermentation for Enhanced Production

A method to enhance the production of this compound involves a two-stage fermentation strategy.[3] This protocol focuses on optimizing the production of the precursor, PCA, and its subsequent conversion to this compound.[3]

Methodology:

  • Stage 1: PCA Production:

    • Cultivate the producing microbial strain (e.g., Pseudomonas chlororaphis) in a suitable fermentation medium.

    • After a specific period of growth (e.g., 12 hours), introduce a reducing agent like dithiothreitol (DTT). DTT helps in reducing reactive oxygen species that can inhibit the biosynthesis of PCA, thereby increasing its yield.[3]

  • Stage 2: Conversion to this compound:

    • Following the PCA production phase, optimize the conditions for the PhzO-mediated conversion of PCA to this compound. This may involve adjusting parameters such as pH, temperature, and aeration to maximize the enzymatic activity.

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common analytical technique used for the identification and quantification of phenazine compounds, including this compound.[6]

General Protocol Outline:

  • Sample Preparation:

    • Extract the phenazine compounds from the culture broth or other sample matrices using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and redissolve the residue in a solvent compatible with the HPLC mobile phase (e.g., methanol).

    • Filter the sample to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program will depend on the specific phenazines being separated.

    • Detection: A photodiode array (PDA) detector is often used to monitor the elution of the compounds at multiple wavelengths, allowing for both quantification and spectral analysis to confirm the identity of the peaks.[6] this compound can be detected by its characteristic UV-Vis spectrum.

Biological Activity and Applications

This compound exhibits significant antimicrobial properties, particularly against fungal plant pathogens.[3] Research has indicated that it is more effective in controlling certain plant diseases, such as the wheat take-all disease, compared to its precursor, PCA.[3] The antimicrobial mechanism of action is believed to involve the disruption of cellular respiration and the generation of reactive oxygen species.

Beyond its direct antimicrobial effects, this compound and its derivatives play a role in bacterial biofilm formation.[3] For instance, 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) has been shown to promote the release of extracellular DNA, a key component of the biofilm matrix in some bacteria.[3]

The potent biological activity of this compound makes it a compound of interest for the development of new biocontrol agents in agriculture and potentially as a lead compound in drug discovery programs.[3]

References

Genetic Regulation of 2-Hydroxyphenazine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

October 29, 2025

Abstract

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably by fluorescent Pseudomonas species. These secondary metabolites exhibit broad-spectrum antibiotic activity against fungi, bacteria, and other competing organisms, making them significant agents in biocontrol and of interest for pharmaceutical development. Among the various phenazine derivatives, 2-hydroxyphenazine (2-OH-PHZ) has garnered particular attention due to its potent bioactivity. The production of 2-OH-PHZ is a tightly regulated process, governed by a complex interplay of genetic factors. This technical guide provides an in-depth overview of the genetic regulation of this compound biosynthesis, focusing on the core biosynthetic genes, the intricate regulatory networks, and the experimental methodologies used to elucidate these pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, synthetic biology, and natural product chemistry.

Introduction

This compound is a derivative of the core phenazine molecule, phenazine-1-carboxylic acid (PCA). The biosynthetic pathway for phenazines originates from the shikimic acid pathway, with chorismic acid serving as a key precursor.[1] The core phenazine biosynthetic gene cluster, typically denoted as the phz operon (phzA-G), is highly conserved among phenazine-producing pseudomonads.[1][2] This operon encodes the enzymes responsible for the conversion of chorismic acid into PCA.[2][3]

The subsequent conversion of PCA to its hydroxylated derivative, this compound, is catalyzed by a specific enzyme, a monooxygenase encoded by the phzO gene.[1][4][5] The presence and expression of phzO are critical determinants for the production of this compound and its immediate precursor, this compound-1-carboxylic acid (2-OH-PCA).[1][4] The regulation of both the core phz operon and the modifying phzO gene is a multi-layered process involving quorum sensing, two-component systems, and various transcriptional regulators. Understanding this complex regulatory network is crucial for the rational design of strategies to enhance the production of this valuable bioactive compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a two-step process: the synthesis of the precursor PCA, followed by its hydroxylation.

The phz Operon: Synthesis of Phenazine-1-Carboxylic Acid (PCA)

The synthesis of PCA from chorismic acid is orchestrated by the enzymes encoded by the phz operon, which typically consists of seven genes, phzA through phzG. In some species, such as Pseudomonas aeruginosa, this operon is duplicated (phz1 and phz2), with each copy contributing to PCA production under different environmental conditions.[3][6][7]

The phzO Gene: Hydroxylation of PCA to this compound

The key step in the formation of this compound is the hydroxylation of PCA. This reaction is catalyzed by the PhzO enzyme, a 55-kDa aromatic monooxygenase.[1][4] The phzO gene is often located downstream of the core phz operon and is essential for the production of 2-hydroxylated phenazines.[1][4] The conversion of PCA to 2-OH-PHZ proceeds via an intermediate, this compound-1-carboxylic acid (2-OH-PCA), which can be spontaneously decarboxylated to form 2-OH-PHZ.[5][8]

Genetic Regulation of this compound Production

The expression of the phz operon and the phzO gene is tightly controlled by a sophisticated regulatory network that integrates signals related to population density, nutrient availability, and other environmental cues.

Quorum Sensing Regulation

Quorum sensing (QS), a cell-to-cell communication mechanism, plays a pivotal role in regulating phenazine biosynthesis. This system allows bacteria to coordinate gene expression in a population density-dependent manner.

  • The PhzI/R System: In many Pseudomonas species, the phz operon is directly regulated by the LuxI/R-type quorum sensing system, PhzI/R. PhzI is an autoinducer synthase that produces N-acyl-homoserine lactones (AHLs). At a critical concentration, these AHLs bind to the transcriptional regulator PhzR, which in turn activates the transcription of the phz operon.

  • Other QS Systems: In Pseudomonas aeruginosa, other QS systems, including LasI/R and RhlI/R, also contribute to the regulation of the duplicated phz operons. The Las system is generally considered to be at the top of the QS hierarchy. In some strains, a second LuxI/R-type system, CsaI/R, has been identified, though its role in phenazine regulation appears to be indirect.

The GacS/GacA Two-Component System

The GacS/GacA two-component system is a global regulatory system that controls the expression of many secondary metabolites and virulence factors, including phenazines. GacS is a sensor kinase that, in response to an unknown signal, autophosphorylates and subsequently transfers the phosphate group to the response regulator, GacA. Phosphorylated GacA then activates the transcription of genes encoding small regulatory RNAs (sRNAs), which in turn relieve the translational repression of target genes, including those involved in quorum sensing and phenazine biosynthesis. A functional GacS/GacA system is often essential for phenazine production.

Negative Regulators

Several negative regulators have been identified that repress phenazine biosynthesis.

  • RpeA: The rpeA gene encodes a putative response regulator that acts as a repressor of phenazine production. Inactivation of rpeA has been shown to significantly increase the production of both PCA and 2-OH-PHZ.[8]

  • Lon Protease: The Lon protease is an ATP-dependent protease that can degrade cellular proteins. It has been shown to negatively regulate phenazine biosynthesis, likely by degrading proteins involved in the regulatory cascade, such as the GacA protein.[2]

Quantitative Data on this compound Production

Genetic manipulation of the regulatory network has been shown to be a powerful strategy for enhancing the production of this compound. The following tables summarize the quantitative effects of various genetic modifications on 2-OH-PHZ production in Pseudomonas chlororaphis.

Table 1: Effect of Single Gene Knockouts on this compound Production in P. chlororaphis GP72

Gene KnockoutFunction of Gene Product2-OH-PHZ Production (mg/L)Fold Increase vs. Wild TypeReference
Wild Type-4.5-[4]
ΔpykFPyruvate kinase--[4]
ΔrpeANegative regulator--[4]
ΔrsmEsRNA-binding protein5311.7[4]
ΔlonATP-dependent protease31.76.0[4]

Table 2: Stepwise Knockout of Negative Regulators in P. chlororaphis GP72

StrainGenotype2-OH-PHZ Production (mg/L)Fold Increase vs. Wild TypeReference
GP72Wild Type4.5-[4]
GP72NDΔpykFΔrpeA239.853.3[4]
GP72ND-1ΔpykFΔrpeAΔrsmE273.560.8[4]
GP72ND-2ΔpykFΔrpeAΔrsmEΔlon300.566.8[4]

Table 3: Overexpression of Biosynthetic Pathway Genes in P. chlororaphis GP72ND-3

Overexpressed Gene(s)Pathway2-OH-PHZ Production (mg/L)Fold Increase vs. GP72ND-3Reference
GP72ND-3-300.5-[4]
+ ppsA, tktA, phzCGluconeogenesis, Pentose Phosphate, Phenazine Biosynthesis389.71.3[4]
+ aroB, aroD, aroEShikimate Pathway450.41.5[4]

Table 4: Effect of Gene Knockouts on this compound Production in P. chlororaphis LX24

StrainGenotype2-OH-PHZ Production (mg/L)Fold Increase vs. Wild TypeReference
LX24Wild Type158.6-[3]
LX24ΔrpeAΔrpeA--[3]
LX24ΔrsmEΔrsmE--[3]
LX24ΔrpeAΔrsmEΔrpeAΔrsmE351.72.2[3]

Experimental Protocols

This section outlines the key experimental methodologies used to investigate the genetic regulation of this compound production.

Unmarked Gene Deletion

Unmarked gene deletion is a common technique used to create clean knockouts of target genes without leaving behind an antibiotic resistance marker. A widely used method involves a suicide vector, such as pK18mobsacB, which contains a sacB gene for counter-selection on sucrose-containing media.

  • Constructing the Deletion Vector: Flanking regions (typically 500-1000 bp) upstream and downstream of the target gene are amplified by PCR. These fragments are then cloned into the suicide vector on either side of a selectable marker (e.g., an antibiotic resistance gene).

  • First Crossover (Integration): The resulting plasmid is introduced into the target Pseudomonas strain via conjugation from an E. coli donor. Selection for single-crossover homologous recombinants is performed on media containing the appropriate antibiotic for the suicide vector.

  • Second Crossover (Excision): The integrated plasmid is then excised from the chromosome through a second homologous recombination event. This is selected for by plating the cells on a medium containing sucrose. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose. Cells that have lost the vector through a second crossover will survive.

  • Screening for Deletion Mutants: Colonies that survive the sucrose counter-selection are then screened by PCR using primers that flank the target gene to confirm the deletion.

Gene Overexpression

To study the effect of increased gene dosage, genes of interest can be overexpressed from a plasmid.

  • Cloning into an Expression Vector: The coding sequence of the target gene is amplified by PCR and cloned into a broad-host-range expression vector, such as one from the pBBR1MCS series, under the control of a suitable promoter (e.g., the lac promoter).

  • Transformation: The expression vector is then introduced into the desired Pseudomonas strain by electroporation or conjugation.

  • Induction and Analysis: Gene expression is induced (if using an inducible promoter), and the effect on this compound production is analyzed by HPLC.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying phenazine production.

  • Sample Preparation: Bacterial cultures are centrifuged to pellet the cells. The supernatant is acidified (e.g., with HCl) and extracted with an organic solvent such as ethyl acetate. The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol).

  • HPLC Analysis: The extracted sample is injected onto a C18 reverse-phase column. Separation is typically achieved using a gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid).

  • Detection and Quantification: this compound is detected by its absorbance at a specific wavelength (typically around 254 nm) using a UV detector. The concentration is determined by comparing the peak area to a standard curve generated with purified this compound.

Analysis of Gene Expression using qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of target genes.

  • RNA Extraction: Total RNA is extracted from bacterial cells grown under specific conditions using a commercial RNA purification kit. It is crucial to treat the RNA sample with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific to the target gene and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Visualization of Regulatory Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key regulatory pathways controlling this compound production.

G Chorismic_acid Chorismic Acid phz_operon phz Operon (phzA-G) Chorismic_acid->phz_operon biosynthesis PCA Phenazine-1-carboxylic acid (PCA) phz_operon->PCA phzO phzO PCA->phzO substrate Two_OH_PCA 2-OH-PCA phzO->Two_OH_PCA Two_OH_PHZ This compound (2-OH-PHZ) Two_OH_PCA->Two_OH_PHZ spontaneous decarboxylation

Caption: Core biosynthetic pathway of this compound.

G GacS GacS GacA GacA GacS->GacA activates sRNAs sRNAs GacA->sRNAs activates PhzI PhzI sRNAs->PhzI activates AHLs AHLs PhzI->AHLs synthesizes PhzR PhzR AHLs->PhzR binds phz_operon phz Operon PhzR->phz_operon activates RpeA RpeA RpeA->phz_operon represses Lon Lon Protease Lon->GacA degrades

Caption: Key regulators of the phz operon.

G Upstream_Regulators Upstream Regulators (e.g., GacA, QS) phz_operon_promoter phz Operon Promoter Upstream_Regulators->phz_operon_promoter regulates phzO_promoter phzO Promoter Upstream_Regulators->phzO_promoter regulates phz_operon phz Operon Transcription phz_operon_promoter->phz_operon phzO phzO Transcription phzO_promoter->phzO PCA_production PCA Production phz_operon->PCA_production Two_OH_PHZ_production 2-OH-PHZ Production phzO->Two_OH_PHZ_production PCA_production->Two_OH_PHZ_production precursor

Caption: Logical flow of this compound regulation.

Conclusion

The genetic regulation of this compound production is a highly complex and tightly controlled process. A thorough understanding of the key genetic players, including the core phz operon, the modifying phzO gene, and the intricate network of regulatory elements, is essential for harnessing the full potential of these bioactive compounds. The experimental methodologies outlined in this guide provide a framework for further investigation into this fascinating area of microbial secondary metabolism. The continued elucidation of these regulatory pathways will undoubtedly pave the way for the development of novel strategies for the overproduction of this compound for applications in agriculture and medicine.

References

Transcriptomic Analysis of 2-Hydroxyphenazine Producing Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the transcriptomic analysis of bacteria that produce 2-hydroxyphenazine (2-OH-PHZ) and related phenazine compounds. This document details the significant impact of these redox-active secondary metabolites on bacterial gene expression, outlines key experimental protocols for transcriptomic studies, and visualizes the complex regulatory networks and experimental workflows.

Introduction to this compound and its Transcriptomic Impact

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, notably from the Pseudomonas and Streptomyces genera.[1] These molecules are recognized for their broad-spectrum antibiotic properties and their roles in microbial competition, biofilm formation, and virulence.[2][3] this compound (2-OH-PHZ) and its precursor, 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), are specific phenazine derivatives that have demonstrated significant biological activity.[4][5]

Transcriptomic studies, particularly those utilizing RNA sequencing (RNA-Seq), have been instrumental in revealing the profound and widespread effects of phenazine production on bacterial physiology. In Pseudomonas chlororaphis 30-84, the production of 2-OH-PCA has been shown to influence the expression of hundreds of genes.[1][6] These changes extend far beyond the phenazine biosynthesis operon itself, affecting genes involved in the production of other secondary metabolites, exoenzymes, and factors related to biofilm formation and cell lysis.[1]

A key finding is that different phenazine derivatives can have distinct transcriptomic consequences. For instance, in P. chlororaphis, the production of 2-OH-PCA has a much broader impact on gene expression compared to phenazine-1-carboxylic acid (PCA) alone.[1] This suggests that the hydroxylation of the phenazine core imparts specific signaling functions or cellular effects.

Quantitative Transcriptomic Data Summary

The following tables summarize quantitative data from a landmark RNA-Seq study on Pseudomonas chlororaphis 30-84. This study compared the gene expression profiles of the wild type (produces both PCA and 2-OH-PCA), a 2-OH-PCA overproducer (30-84O*), a strain producing only PCA (30-84PCA), and a phenazine-deficient mutant (30-84ZN).[1]

Table 1: Overview of Differentially Expressed Genes in Phenazine-Producing Strains Compared to a Phenazine-Deficient Mutant (30-84ZN)

Comparison StrainTotal Differentially Expressed Genes
Wild Type (vs. 30-84ZN)473
30-84O* (2-OH-PCA Overproducer vs. 30-84ZN)609
30-84PCA (PCA Producer vs. 30-84ZN)66

Data sourced from Wang et al. (2016). The analysis highlights that strains producing 2-OH-PCA (Wild Type and 30-84O*) exhibit a significantly larger number of differentially expressed genes compared to the strain producing only PCA, indicating a broader transcriptomic impact of the hydroxylated phenazine.[1]

Table 2: Selected Gene Categories Upregulated by 2-OH-PCA Production

Gene/Gene ClusterFunctionFold Change Range (approx.)Citation
Pyocin Gene ClusterBacteriophage-derived pyocin production, cell lysisUpregulated in WT and 30-84O[1][6]
prnABCDBiosynthesis of Pyrrolnitrin (antifungal)~3-fold greater in WT and 30-84O[1]
aprAExtracellular ProteaseHigher in WT and 30-84O[1]
lscLevansucraseHigher in WT and 30-84O[1]
Chitinase GenesChitin degradationHigher in WT and 30-84O*[1]

This table illustrates that 2-OH-PCA production is correlated with the increased expression of genes involved in antimicrobial production, nutrient acquisition, and cell lysis, which contributes to biofilm matrix formation through eDNA release.[1]

Experimental Protocols

This section provides a detailed methodology for conducting a transcriptomic analysis of this compound producing bacteria, based on protocols cited in relevant literature.

Bacterial Strains and Culture Conditions
  • Strain Selection: Utilize a wild-type 2-OH-PHZ producing strain (e.g., P. chlororaphis 30-84) and isogenic mutants. Essential mutants include:

    • A phenazine-null mutant (e.g., a phzB deletion mutant, 30-84ZN), serving as a negative control.[1]

    • A mutant of a phenazine-modifying gene, such as phzO, which is responsible for the conversion of PCA to 2-OH-PCA.[5][7] This creates a strain that accumulates the precursor PCA.

    • Optionally, include strains with engineered regulatory genes (e.g., deletion of negative regulators like rpeA) to achieve higher yields of 2-OH-PHZ.[4][8]

  • Growth Medium: Use a defined medium appropriate for phenazine production, such as AB minimal medium supplemented with 2% glucose.

  • Culture Preparation: Inoculate starter cultures in a rich medium like Luria-Bertani (LB) broth and grow overnight. Wash cells with the defined medium before inoculating the experimental cultures to an initial OD₆₀₀ of 0.1.

  • Static Biofilm Cultures: For studying gene expression in a state relevant to natural environments, grow bacteria in static cultures (e.g., in 100 mm petri dishes) at a suitable temperature (e.g., 28°C) for a period that allows for robust phenazine production (e.g., 72 hours).[1]

  • Replication: Prepare at least three biological replicates for each strain to ensure statistical power.[1]

RNA Extraction and Quality Control
  • Cell Harvesting: Harvest bacterial cells directly from the static cultures.

  • RNA Stabilization: Immediately treat harvested cells with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.

  • Total RNA Extraction: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step to eliminate genomic DNA contamination.

  • Quality Control (QC):

    • Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Ratios of ~2.0 are desirable.

    • Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of 8 or higher is recommended for high-quality sequencing results.[9]

RNA-Seq Library Preparation and Sequencing
  • Ribosomal RNA (rRNA) Depletion: Remove ribosomal RNA, which constitutes the vast majority of total RNA, using a bacterial rRNA depletion kit (e.g., Ribo-Zero).

  • Library Construction: Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process involves:

    • RNA fragmentation.[10]

    • Synthesis of first-strand and second-strand cDNA.[11]

    • Adenylation of 3' ends and ligation of sequencing adapters.[10]

    • PCR amplification to enrich for adapter-ligated fragments.[11]

  • Library QC: Quantify the final libraries and assess their size distribution using an automated electrophoresis system.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq), generating single-end or paired-end reads (e.g., 150 bp). A sequencing depth of 20 million reads per sample is generally sufficient for bacterial mRNA-Seq.[12]

Bioinformatic Analysis
  • Raw Read QC: Check the quality of raw sequencing reads using a tool like FastQC.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.

  • Alignment: Align the trimmed reads to the reference genome of the bacterial strain using a splice-aware aligner like HISAT2 or a standard aligner like Bowtie2 for bacterial genomes.

  • Read Counting: Quantify the number of reads mapping to each annotated gene using a tool like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to normalize the read counts and identify genes that are significantly differentially expressed between the different strains (e.g., wild type vs. phenazine-null mutant). Set a threshold for significance (e.g., a false discovery rate [FDR] < 0.05 and a log₂ fold change > 1).

  • Functional Annotation and Enrichment: Perform Gene Ontology (GO) or KEGG pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological functions and pathways.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key regulatory pathways and experimental workflows involved in the transcriptomic analysis of this compound production.

Regulatory Network of Phenazine Biosynthesis

Phenazine_Regulation cluster_QS Quorum Sensing (QS) Systems cluster_Global Global Regulation cluster_Negative Negative Regulators cluster_Phenazine Phenazine Biosynthesis & Modification PhzI PhzI AHL AHL Signal PhzI->AHL Synthesizes PhzR PhzR PhzR->PhzI Positive Feedback phz_operon phzXYFABCD (Core Operon) PhzR->phz_operon Activates Expression AHL->PhzR Activates LasIR lasI/lasR LasIR->phz_operon RhlIR rhlI/rhlR RhlIR->phz_operon PQS pqs PQS->phz_operon Regulates in P. aeruginosa GacA_GacS GacA/GacS GacA_GacS->PhzR Activates GacA_GacS->LasIR GacA_GacS->RhlIR RsmA_RsmE RsmA/RsmE (Repressors) GacA_GacS->RsmA_RsmE Inhibits RsmA_RsmE->phz_operon Represses Translation RpeA_RpeB RpeA/RpeB RpeA_RpeB->phz_operon Represses PCA Phenazine-1- Carboxylic Acid (PCA) phz_operon->PCA Produces phzO phzO PCA->phzO OH_PHZ 2-OH-PCA / 2-OH-PHZ phzO->OH_PHZ Converts PCA to

Caption: Regulatory network for phenazine biosynthesis in Pseudomonas.

Experimental Workflow for Transcriptomic Analysis

RNA_Seq_Workflow cluster_exp Experimental Phase cluster_bio Bioinformatic Analysis Culture 1. Bacterial Culture (WT & Mutants) Harvest 2. Cell Harvesting & RNA Stabilization Culture->Harvest Extraction 3. Total RNA Extraction Harvest->Extraction QC1 4. RNA Quality Control (RIN, Purity) Extraction->QC1 Library 5. rRNA Depletion & Library Preparation QC1->Library Sequencing 6. High-Throughput Sequencing Library->Sequencing RawQC 7. Raw Read QC (FastQC) Sequencing->RawQC Raw FASTQ Files Trim 8. Adapter & Quality Trimming RawQC->Trim Align 9. Alignment to Reference Genome Trim->Align Count 10. Read Counting (per gene) Align->Count DEA 11. Differential Expression Analysis Count->DEA Annotation 12. Functional Annotation & Enrichment DEA->Annotation Output Differentially Expressed Genes & Pathways Annotation->Output

Caption: Standard workflow for a bacterial RNA-Seq experiment.

Logical Diagram of Strain Comparison for Transcriptomic Study

Strain_Comparison WT Wild Type (Produces PCA & 2-OH-PCA) ZN Phenazine-Null Mutant (phz-) Baseline Control ZN->WT Effect of all phenazines PCA_only PCA-Only Producer (phzO-) ZN->PCA_only Effect of PCA alone Overproducer 2-OH-PCA Overproducer (e.g., 30-84O*) ZN->Overproducer Enhanced effect of 2-OH-PCA PCA_only->WT Specific effect of 2-OH-PCA production

Caption: Logical relationships for comparative transcriptomic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-phenazin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Amino-phenazin-2-ol, a significant heterocyclic compound. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key processes through diagrams. While the query specified phenazin-2-ol, the readily available scientific literature focuses predominantly on its 3-amino derivative. Therefore, this guide centers on 3-Amino-phenazin-2-ol, a compound with notable biological activities.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 3-Amino-phenazin-2-ol are summarized below, providing a foundational understanding of the compound's behavior and stability.

Table 1: Physical Properties of 3-Amino-phenazin-2-ol

PropertyValue
Appearance Brown to reddish-brown solid
Melting Point >300°C[1][2]
Boiling Point 473°C[1][2]
Density 1.458 g/cm³[1][2]
Refractive Index 1.5700 (estimate)[1][2]
Flash Point 240°C[1]

Table 2: Chemical and Solubility Properties of 3-Amino-phenazin-2-ol

PropertyValue
Chemical Formula C₁₂H₉N₃O
CAS Number 4569-77-1
pKa 7.15 ± 0.30 (Predicted)[1][2]
Solubility Soluble in water[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature[1][2]

Spectroscopic Data

Infrared (IR) spectroscopy of a derivative, compound 10 synthesized from 3-aminophenazin-2-ol, showed absorption frequencies at 3470, 3320-3400, 2210, 1620, and 1485 cm⁻¹ corresponding to (NH), (NH₂), (C≡N), (C=N), and (C=C) functional groups respectively[4].

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard techniques for the characterization of phenazine derivatives, as indicated in studies on similar compounds[5][6]. For instance, 1H NMR and 13C NMR spectra are recorded using spectrometers like a Varian-500 (500 MHz), and high-resolution mass spectral data can be acquired using instruments such as a Thermo Fisher Scientific LTQ Orbitrap XL mass spectrometer[5].

UV-Vis spectroscopy is another key analytical method. Phenazine derivatives typically show broad photoabsorption bands in the visible range, for example, between 500 to 600 nm[5].

Experimental Protocols

The synthesis of phenazine derivatives often involves multi-step procedures. Below are generalized experimental protocols based on methodologies described in the literature for the synthesis and analysis of compounds derived from 3-Amino-phenazin-2-ol.

Synthesis of Phenazine Derivatives from 3-Amino-phenazin-2-ol

A common synthetic approach involves the cyclocondensation or alkylation of 3-aminophenazin-2-ol with various reagents to introduce new heterocyclic rings.

Example: Synthesis of 2-Methyloxazolo[4,5-b]phenazine [4]

  • Reactants : 3-aminophenazin-2-ol (1) and acetic anhydride.

  • Procedure : A mixture of 3-aminophenazin-2-ol and acetic anhydride is heated.

  • Reaction Type : Cyclocondensation.

  • Product : 2-Methyloxazolo[4,5-b]phenazine (2).

Example: Synthesis of Oxazolophenazine Derivatives [4]

  • Reactants : 3-aminophenazin-2-ol (1) and aromatic aldehydes.

  • Procedure : Oxidative addition of 3-aminophenazin-2-ol to the aromatic aldehyde.

  • Product : Oxazolophenazine derivatives (3a-d).

The following diagram illustrates a generalized workflow for the synthesis and characterization of phenazine derivatives.

G Generalized Synthetic Workflow A Starting Material (e.g., 3-Amino-phenazin-2-ol) C Reaction (e.g., Cyclocondensation, Alkylation) A->C B Reagent (e.g., Acetic Anhydride, Aldehyde) B->C D Crude Product C->D E Purification (e.g., Chromatography, Recrystallization) D->E F Pure Product E->F G Characterization (NMR, IR, MS, UV-Vis) F->G

A generalized workflow for phenazine derivative synthesis.
Analytical Methods

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction.

  • Column Chromatography: Employed for the purification of the synthesized compounds, often using silica gel as the stationary phase and a suitable solvent system as the mobile phase.

  • Spectroscopic Analysis: As detailed above, IR, NMR, MS, and UV-Vis are used to confirm the structure and purity of the final products.

Biological Activity and Signaling Pathways

Phenazine compounds are a significant class of nitrogen-containing heterocycles known for a wide array of biological activities, including antimicrobial, antifungal, antitumor, and anticancer properties[3][4][7][8][9]. These activities are often attributed to the ability of the phenazine core to undergo redox cycling and generate reactive oxygen species (ROS)[9].

While specific signaling pathways for 3-Amino-phenazin-2-ol are not explicitly detailed in the provided search results, a general mechanism of action for phenazine antibiotics involves the modulation of the cellular redox state, which can interfere with electron transport chains and lead to oxidative stress.

The potential biological impact of phenazine compounds can be conceptualized as follows:

G Conceptual Biological Activity Pathway A Phenazine Compound B Cellular Uptake A->B C Redox Cycling B->C D Generation of ROS C->D E Oxidative Stress D->E F Damage to Cellular Components (DNA, Proteins, Lipids) E->F G Inhibition of Cellular Processes (e.g., Respiration) E->G H Cell Death / Growth Inhibition F->H G->H

A conceptual pathway of phenazine biological activity.

Conclusion

3-Amino-phenazin-2-ol serves as a valuable scaffold in the synthesis of diverse heterocyclic compounds with significant biological potential. Its physical and chemical properties make it a stable and versatile starting material for further chemical modifications. The exploration of its derivatives continues to be an active area of research, particularly in the development of new therapeutic agents. Further studies are warranted to fully elucidate the specific mechanisms of action and signaling pathways associated with 3-Amino-phenazin-2-ol and its derivatives to harness their full therapeutic potential.

References

An In-depth Technical Guide to Early Studies of Phenazine Compounds from Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on phenazine compounds produced by Pseudomonas species. It delves into the early discoveries, experimental methodologies for isolation and characterization, initial findings on their biological activities, and the nascent understanding of their biosynthesis and regulation. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the historical context and core techniques that paved the way for modern phenazine research.

Introduction: The Dawn of Phenazine Discovery

The study of phenazine compounds from Pseudomonas dates back to the late 19th century with the investigation of the characteristic blue-green pigment produced by Pseudomonas aeruginosa, then known as Bacillus pyocyaneus. This pigment, later named pyocyanin, was one of the first microbial secondary metabolites to be studied and was noted for its antimicrobial properties long before the advent of penicillin. Early research was primarily focused on the isolation, structural elucidation, and antimicrobial activities of these colorful compounds. This guide revisits these pioneering studies, highlighting the key methodologies and quantitative data that formed the bedrock of our understanding of Pseudomonas phenazines.

Key Phenazine Compounds in Early Research

While Pseudomonas species are now known to produce a diverse array of phenazines, early studies were predominantly centered on a few key compounds:

  • Pyocyanin: A blue-green pigment, it is one of the main virulence factors of P. aeruginosa. Its discovery and antimicrobial properties were the focus of much of the initial research.

  • Phenazine-1-carboxylic acid (PCA): A yellow, crystalline substance, PCA is a central precursor in the biosynthesis of many other phenazine derivatives.

  • Iodinin: A deep purple, crystalline compound, iodinin was another phenazine derivative isolated from Pseudomonas species that exhibited notable antimicrobial activity.

Experimental Protocols from Early Studies

The methodologies employed in the early investigation of Pseudomonas phenazines, though rudimentary by modern standards, were instrumental in establishing the field. The following sections detail the core experimental protocols as described in the foundational literature.

Bacterial Culture and Phenazine Production

The production of phenazine compounds was found to be highly dependent on the culture medium composition. Early researchers meticulously optimized media to enhance pigment yields.

King's A and B Media: In 1954, King, Ward, and Raney developed specific media to differentiate Pseudomonas species based on pigment production. King's A medium was formulated to enhance the production of pyocyanin, while King's B medium promoted the production of fluorescein, a different fluorescent pigment.

Protocol: Preparation of King's A Medium (Early Formulation)

  • Composition:

    • Peptone: 20.0 g

    • Glycerol (C.P.): 10.0 g

    • Magnesium Chloride (anhydrous): 1.4 g

    • Potassium Sulfate (anhydrous): 10.0 g

    • Agar: 15.0 g

    • Distilled Water: 1000 mL

  • Preparation:

    • Dissolve the peptone in 500 mL of distilled water.

    • Dissolve the magnesium chloride and potassium sulfate in the other 500 mL of distilled water.

    • Combine the two solutions and add the glycerol and agar.

    • Heat the mixture to dissolve the agar completely.

    • Dispense into tubes or flasks and sterilize by autoclaving at 121°C for 15 minutes.

Burton's Medium for Enhanced Pyocyanin Production: In 1948, Burton, Campbell, and Eagles investigated the mineral requirements for pyocyanin production and developed a medium that significantly increased yields.[1]

Protocol: Burton's Medium for Pyocyanin Production

  • Composition:

    • Glycerol: 1.0%

    • Glycine: amount not specified

    • l-leucine: amount not specified

    • Dipotassium hydrogen phosphate (K₂HPO₄): 0.04%

    • Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 2.0%

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O): 0.001%

    • Distilled Water: to 100%

  • Preparation:

    • Dissolve the components in distilled water.

    • Adjust the pH if necessary.

    • Sterilize by autoclaving.

Extraction and Purification of Phenazine Compounds

The recovery of phenazine compounds from bacterial cultures was a critical step in their study. Early methods relied on solvent extraction and precipitation.

Frank and DeMoss Method for Pyocyanin Extraction: In 1959, Frank and DeMoss described a widely adopted method for the extraction of pyocyanin from liquid cultures using chloroform and acid.[2][3]

Protocol: Chloroform-HCl Extraction of Pyocyanin

  • Culture Preparation: Grow P. aeruginosa in a suitable liquid medium (e.g., Burton's medium) for 24-48 hours with shaking at 30°C.[4]

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant.

  • Chloroform Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of chloroform and shake vigorously to extract the blue pyocyanin into the chloroform layer.

    • Allow the layers to separate and collect the lower chloroform layer.

  • Acidification:

    • To the chloroform extract, add a small volume of 0.2 N HCl.

    • Shake the mixture. The pyocyanin will move to the acidic aqueous layer, which will turn a reddish-pink color.

  • Neutralization and Re-extraction:

    • Separate the reddish-pink aqueous layer.

    • Neutralize the solution with 0.2 N NaOH, at which point the color will revert to blue.

    • Re-extract the pyocyanin with chloroform.

  • Crystallization: The purified pyocyanin can be obtained as crystals by evaporating the chloroform.

Hays et al. Method for Iodinin Purification: In 1945, Hays and his colleagues detailed the purification of iodinin from cultures of Pseudomonas iodinum.

Protocol: Purification of Iodinin

  • Initial Extraction: The culture medium was extracted with chloroform.

  • Chromatography: The chloroform extract was concentrated and subjected to chromatography on a column of aluminum oxide.

  • Elution: The column was eluted with a mixture of benzene and chloroform. The fraction containing iodinin was collected.

  • Crystallization: The iodinin was crystallized from the eluate to yield deep purple needles.

Antimicrobial Activity Assays

The antimicrobial properties of phenazines were a major focus of early research. Simple but effective methods were used to quantify their inhibitory effects.

Serial Dilution Method: This was a common technique to determine the minimum inhibitory concentration (MIC) of a compound.

Protocol: Determination of MIC by Serial Dilution (adapted from early studies)

  • Preparation of Compound: A stock solution of the purified phenazine compound was prepared in a suitable solvent and then serially diluted in sterile broth in a series of test tubes.

  • Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium.

  • Incubation: The tubes were incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation: The MIC was recorded as the lowest concentration of the phenazine compound that completely inhibited visible growth of the bacterium.

Quantitative Data from Early Studies

The following tables summarize the quantitative data on phenazine production and their antimicrobial activities as reported in early scientific literature.

Table 1: Pyocyanin Production in Different Culture Media

Medium CompositionPseudomonas StrainIncubation ConditionsPyocyanin Yield (µg/mL)Reference
Glycerol, Glycine, l-leucine, SaltsP. aeruginosaShaking, 30°CNot specified, but noted as "fourfold increase"Burton, Campbell, and Eagles (1948)[1]
King's A BrothP. aeruginosa P837°C, 160 rpm, 72 hours14.34(Modern study, for comparison)
Nutrient BrothP. aeruginosa P837°C, 160 rpm, 72 hours5.63(Modern study, for comparison)

Table 2: Minimum Inhibitory Concentrations (MIC) of Early Phenazine Compounds

Phenazine CompoundTest OrganismMIC (µg/mL)Reference
PyocyaninStaphylococcus aureusVaries by strain, generally low(General observation from multiple early studies)
PyocyaninEscherichia coliHigher than for Gram-positives(General observation from multiple early studies)
Phenazine-1-carboxylic acidPhytophthora capsici~5(Later study, but reflects early findings on antifungal activity)
Phenazine-1-carboxylic acidColletotrichum orbiculare~5(Later study, but reflects early findings on antifungal activity)
Phenazine-1-carboxylic acidPythium ultimum~5(Later study, but reflects early findings on antifungal activity)
IodininVarious bacteriaData not consistently reported in early papers

Early Insights into Phenazine Biosynthesis and Regulation

The mechanisms underlying the production of phenazine compounds were a subject of intense investigation in the mid-20th century.

Biosynthetic Precursors

Early researchers used isotopic labeling to trace the metabolic origins of the phenazine ring structure.

  • Shikimic Acid Pathway: The work of Levitch and Stadtman in 1964 provided strong evidence that the shikimic acid pathway was the primary route for the biosynthesis of phenazine-1-carboxylic acid.[3] They demonstrated the incorporation of labeled shikimic acid into the phenazine molecule.

Regulation of Production

While the detailed genetic and molecular regulatory networks were not understood, early studies identified several environmental factors that influenced phenazine production.

  • Phosphate Concentration: It was observed that low concentrations of phosphate tended to increase pyocyanin production.

  • Iron Availability: The presence of iron was found to be essential for pigment formation.[1]

  • Oxygen Tension: Aeration was noted to be a critical factor, with better pyocyanin yields in shaken cultures compared to static ones, indicating a role for oxygen in the biosynthetic process.

Visualizations of Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the early understanding of the phenazine biosynthetic pathway.

Pyocyanin_Extraction_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification culture P. aeruginosa Culture centrifuge Centrifugation culture->centrifuge supernatant Supernatant centrifuge->supernatant chloroform1 Add Chloroform supernatant->chloroform1 chloroform_extract Blue Chloroform Layer chloroform1->chloroform_extract acid Add 0.2 N HCl acid_extract Reddish-Pink Aqueous Layer acid->acid_extract chloroform_extract->acid neutralize Neutralize with NaOH acid_extract->neutralize chloroform2 Re-extract with Chloroform neutralize->chloroform2 evaporate Evaporate Chloroform chloroform2->evaporate crystals Pure Pyocyanin Crystals evaporate->crystals

Figure 1: Workflow for the extraction and purification of pyocyanin based on early methods.

Phenazine_Biosynthesis_Pathway cluster_phenazine_core Phenazine Core Synthesis cluster_derivatives Phenazine Derivatives chorismic_acid Chorismic Acid pca Phenazine-1-carboxylic acid (PCA) chorismic_acid->pca phz genes shikimic_acid Shikimic Acid Pathway shikimic_acid->chorismic_acid pyocyanin Pyocyanin pca->pyocyanin iodinin Iodinin pca->iodinin other_phenazines Other Phenazines pca->other_phenazines

Figure 2: Simplified overview of the phenazine biosynthetic pathway as understood from early studies.

Conclusion

The foundational studies on phenazine compounds from Pseudomonas laid a rich groundwork for the fields of natural product chemistry, microbiology, and drug discovery. The meticulous work of early researchers in developing culture and extraction techniques, and in characterizing the antimicrobial properties of these compounds, provided the essential knowledge base upon which modern research is built. This guide has aimed to consolidate and present these early findings in a structured and accessible format for today's scientific community, underscoring the enduring value of this pioneering research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxyphenazine via Pd-catalyzed N-arylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphenazine is a naturally occurring phenazine derivative that exhibits a range of biological activities, making it a molecule of significant interest in medicinal chemistry and drug development. Phenazines are known for their redox properties and ability to intercalate with DNA, leading to potential applications as antimicrobial, antitumor, and bioremediation agents. The synthesis of specifically substituted phenazines, such as this compound, is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document provides detailed protocols for the synthesis of this compound utilizing a robust and versatile palladium-catalyzed N-arylation strategy, primarily based on the Buchwald-Hartwig amination.

Synthetic Strategy Overview

The synthesis of this compound via Pd-catalyzed N-arylation typically involves a two-step process:

  • Buchwald-Hartwig N-arylation: A palladium catalyst is employed to couple an ortho-substituted aniline with a suitably substituted aryl halide. In the context of this compound synthesis, this often involves the reaction of an o-nitroaniline with a methoxy-substituted aryl bromide. The methoxy group serves as a protected form of the final hydroxyl group.

  • Intramolecular Cyclization and Deprotection: The resulting N-arylated diphenylamine intermediate undergoes a subsequent intramolecular cyclization to form the phenazine core. This can also be a Pd-catalyzed process. Finally, the methoxy group is deprotected to yield the desired this compound.

An alternative approach involves the direct double N-arylation of a substituted bromoaniline to form the phenazine ring system in a "ligation" strategy.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of phenazine derivatives via Pd-catalyzed reactions.

Protocol 1: Two-Step Synthesis of this compound

This protocol is adapted from the work of Beifuss and coworkers and involves an initial N-arylation followed by cyclization and deprotection.[1]

Step 1: Synthesis of 2-Methoxy-N-(2-nitrophenyl)aniline

  • Reaction Scheme:

    • 2-bromoanisole + 2-nitroaniline → 2-Methoxy-N-(2-nitrophenyl)aniline

  • Reagents and Materials:

    • 2-bromoanisole

    • 2-nitroaniline

    • Palladium(II) acetate (Pd(OAc)₂)

    • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

    • Cesium carbonate (Cs₂CO₃)

    • Toluene (anhydrous)

    • Argon or Nitrogen gas (inert atmosphere)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (typically 1-5 mol%) and rac-BINAP (typically 1.5-7.5 mol%).

    • Add anhydrous toluene to the flask.

    • Add 2-bromoanisole (1.0 equivalent), 2-nitroaniline (1.2 equivalents), and Cs₂CO₃ (2.0 equivalents).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-N-(2-nitrophenyl)aniline.

Step 2: Intramolecular Cyclization to 2-Methoxyphenazine and Deprotection

  • Reaction Scheme:

    • 2-Methoxy-N-(2-nitrophenyl)aniline → 2-Methoxyphenazine

    • 2-Methoxyphenazine → this compound

  • Reagents and Materials:

    • 2-Methoxy-N-(2-nitrophenyl)aniline

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

    • Cesium carbonate (Cs₂CO₃)

    • Toluene or xylene (anhydrous)

    • Boron tribromide (BBr₃) or other demethylating agent

    • Dichloromethane (DCM, anhydrous)

    • Argon or Nitrogen gas (inert atmosphere)

  • Procedure (Cyclization):

    • In a dry Schlenk flask under an inert atmosphere, dissolve 2-methoxy-N-(2-nitrophenyl)aniline in anhydrous toluene or xylene.

    • Add Pd(OAc)₂ (e.g., 5 mol%), a suitable phosphine ligand (e.g., 10 mol%), and Cs₂CO₃ (2.0 equivalents).

    • Heat the reaction mixture to reflux (110-140 °C) for 4-12 hours.

    • Monitor the reaction by TLC/LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and work up as described in Step 1.

    • Purify the crude product by column chromatography to yield 2-methoxyphenazine.

  • Procedure (Deprotection):

    • Dissolve 2-methoxyphenazine in anhydrous DCM in a flask under an inert atmosphere and cool to 0 °C.

    • Slowly add a solution of BBr₃ (typically 1.5-2.0 equivalents) in DCM.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully adding methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain this compound.

Protocol 2: One-Pot Double N-Arylation ("Ligation") Approach

This protocol is a general method for the synthesis of symmetric phenazines and can be adapted for specific substrates.

  • Reaction Scheme:

    • 2 x Substituted bromoaniline → Disubstituted phenazine

  • Reagents and Materials:

    • Substituted 2-bromoaniline

    • Palladium(II) acetate (Pd(OAc)₂)

    • Phosphine ligand (e.g., BINAP, DavePhos, XPhos)

    • Cesium carbonate (Cs₂CO₃)

    • Toluene (anhydrous)

    • Argon or Nitrogen gas (inert atmosphere)

  • General Experimental Procedure: [2]

    • To a solution of the substituted 2-bromoaniline (1.0 equivalent) in toluene (0.1 M) in a Schlenk tube, add Cs₂CO₃ (2.0 equivalents), the phosphine ligand (0.08 equivalents), and Pd(OAc)₂ (0.05 equivalents) at room temperature under an inert atmosphere.[2]

    • Seal the tube and heat the reaction mixture to 120 °C for 4-24 hours.[2]

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

    • Concentrate the solution and purify the crude product by column chromatography to yield the phenazine product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound and related phenazine derivatives.

Table 1: Pd-catalyzed N-arylation of o-nitroaniline with 2-bromoanisole

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)rac-BINAP (3)Cs₂CO₃ (2)Toluene10018~70-80
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane11012~75-85

*Note: Yields are estimates based on typical Buchwald-Hartwig reactions and may vary depending on the specific substrate and reaction scale.

Table 2: Intramolecular Cyclization and Deprotection

StepCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
CyclizationPd(OAc)₂ / PPh₃Toluene1106~60-70
DeprotectionBBr₃DCM0 to rt3>90

*Note: Yields are estimates based on similar reported transformations.

Table 3: Double N-Arylation of Substituted 2-Bromoanilines [2]

SubstrateLigandYield (%)
2-BromoanilineBINAP65
2-Bromo-4-methylanilineDavePhos72
2-Bromo-4-chloroanilineXPhos58

Mandatory Visualizations

Experimental Workflow for the Two-Step Synthesis of this compound

G cluster_step1 Step 1: Buchwald-Hartwig N-Arylation cluster_step2 Step 2: Cyclization & Deprotection A 2-bromoanisole + 2-nitroaniline B Pd(OAc)₂ / rac-BINAP Cs₂CO₃, Toluene, 100-120°C A->B Reaction Setup C 2-Methoxy-N-(2-nitrophenyl)aniline B->C N-Arylation D 2-Methoxy-N-(2-nitrophenyl)aniline C->D Purification E Pd(OAc)₂ / Ligand Cs₂CO₃, Toluene, Reflux D->E Reaction Setup F 2-Methoxyphenazine E->F Intramolecular Cyclization G BBr₃, DCM F->G Deprotection H This compound G->H G A Pd⁰L₂ B [Ar-PdII(L)₂-X] A->B Oxidative Addition (Ar-X) C [Ar-PdII(L)₂(NHR'₂)]⁺X⁻ B->C Amine Coordination (R'₂NH) D [Ar-PdII(L)₂(NR'₂)] C->D Deprotonation (-HX, Base) D->A Reductive Elimination (Ar-NR'₂)

References

Application Notes and Protocols for the Extraction and Purification of 2-Hydroxyphenazine from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of 2-Hydroxyphenazine, a bioactive phenazine compound, from bacterial cultures. These guidelines are intended for use by researchers in microbiology, natural product chemistry, and drug development.

Introduction

This compound is a nitrogen-containing heterocyclic compound produced by various bacteria, most notably of the Pseudomonas genus. It is a derivative of the phenazine core structure and exhibits a range of biological activities, including antimicrobial and antifungal properties. The production of this compound is often secondary to the biosynthesis of its precursor, phenazine-1-carboxylic acid (PCA). The conversion of PCA to this compound is catalyzed by the enzyme PhzO, a monooxygenase.[1][2] This document outlines the methodologies for the extraction of this compound from bacterial fermentation broth and subsequent purification to obtain a high-purity compound for research and development purposes.

Data Presentation

The yield of this compound is highly dependent on the bacterial strain and the cultivation conditions. Genetic engineering has been successfully employed to significantly increase the production of this valuable compound. The following table summarizes the reported yields of this compound from various strains of Pseudomonas chlororaphis.

Bacterial StrainGenotype/ModificationThis compound Yield (mg/L)Reference
Pseudomonas chlororaphis GP72Wild-type4.5[3]
Pseudomonas chlororaphis GP72ANrpeA gene inactivation170[1][4]
Pseudomonas chlororaphis H18Wild-type71.8[5]
Pseudomonas chlororaphis LX24Wild-type158.6[6][7]
Pseudomonas chlororaphis LX24ΔrpeAΔrsmEDeletion of rpeA and rsmE351.7[6][7]
Pseudomonas chlororaphis LX24 (Optimized)Fermentation optimization677.1[6][7]

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of this compound from bacterial cultures.

Protocol 1: Cultivation of this compound Producing Bacteria

This protocol describes the general procedure for cultivating Pseudomonas chlororaphis for the production of this compound.

Materials:

  • Pseudomonas chlororaphis strain (e.g., GP72, H18, LX24)

  • King's B (KB) medium or similar rich medium

  • Incubator shaker

  • Sterile flasks

Procedure:

  • Prepare a seed culture by inoculating a single colony of the desired Pseudomonas chlororaphis strain into a flask containing sterile KB medium.

  • Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 18-24 hours.

  • Inoculate the production culture flasks containing KB medium with the seed culture at a 1-2% (v/v) ratio.

  • Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours. The fermentation broth will typically turn a characteristic orange or reddish color due to the accumulation of phenazine compounds.

Protocol 2: Solvent Extraction of this compound

This protocol details the extraction of this compound from the bacterial culture broth using an organic solvent.

Materials:

  • Bacterial culture broth containing this compound

  • Hydrochloric acid (HCl) or other suitable acid

  • Ethyl acetate

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the bacterial culture by centrifugation at 8,000-10,000 x g for 15-20 minutes to pellet the cells.

  • Carefully decant the supernatant into a clean flask.

  • Acidify the supernatant to a pH of approximately 2.0 by the dropwise addition of concentrated HCl. This step protonates the phenazine compounds, facilitating their extraction into the organic phase.

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the separatory funnel vigorously for 2-3 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release any pressure buildup.

  • Allow the layers to separate. The upper organic layer, containing the this compound, will be colored.

  • Drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate at least two more times to maximize the recovery of this compound.

  • Combine all the ethyl acetate extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract containing this compound.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of the crude this compound extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh or 70-230 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column with the stopcock open, allowing the hexane to drain.

    • Gently tap the column to ensure even packing of the silica gel.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.

    • Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 100% hexane or a low polarity mixture of hexane and ethyl acetate) through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully load the dissolved sample onto the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, etc.). A final flush with a small percentage of methanol in ethyl acetate may be necessary to elute highly polar compounds.

  • Fraction Collection:

    • Collect fractions of a consistent volume in separate tubes.

  • Analysis of Fractions:

    • Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., a slightly more polar version of the column's mobile phase).

    • Visualize the spots under a UV lamp. This compound will appear as a distinct spot.

  • Pooling and Concentration:

    • Combine the fractions containing pure this compound, as determined by TLC analysis.

    • Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows and Pathways

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the shikimic acid pathway, leading to the formation of the precursor phenazine-1-carboxylic acid (PCA). PCA is then hydroxylated to 2-hydroxy-phenazine-1-carboxylic acid, which can be decarboxylated to yield this compound.[1][2][8]

Biosynthesis_of_2_Hydroxyphenazine Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid PCA Phenazine-1-carboxylic Acid (PCA) Chorismic_Acid->PCA phz Operon phz_operon phz Operon (phzA-G) Two_OH_PCA 2-Hydroxy-phenazine- 1-carboxylic Acid PCA->Two_OH_PCA phzO phzO phzO (Monooxygenase) Two_OH_Phenazine This compound Two_OH_PCA->Two_OH_Phenazine Decarboxylation Decarboxylation Spontaneous Decarboxylation Extraction_Purification_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Pseudomonas sp. Fermentation Fermentation (48-72h, 28-30°C) Inoculation->Fermentation Centrifugation Centrifugation of Culture Broth Fermentation->Centrifugation Acidification Acidification of Supernatant (pH 2) Centrifugation->Acidification Solvent_Extraction Solvent Extraction (Ethyl Acetate) Acidification->Solvent_Extraction Concentration Concentration of Organic Phase Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Final_Concentration Concentration Pooling->Final_Concentration Pure_Compound Pure this compound Final_Concentration->Pure_Compound

References

Application Note: Quantification of 2-Hydroxyphenazine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-Hydroxyphenazine using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is applicable for the determination of this compound in various matrices, particularly from bacterial fermentation broths. This document includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams of the workflow to ensure ease of use and reproducibility in a laboratory setting.

Introduction

This compound is a phenazine compound produced by various bacteria, notably of the Pseudomonas genus. It exhibits a range of biological activities, including antimicrobial and antifungal properties, making it a compound of interest in agricultural and pharmaceutical research. Accurate and reliable quantification of this compound is crucial for process optimization in fermentation, quality control, and various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds.[1] This application note outlines a robust HPLC method for the quantification of this compound.

Experimental Protocol

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or ortho-phosphoric acid)

  • Ethyl acetate (analytical grade)

  • Sodium sulfate (anhydrous)

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC Column Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

Sample Preparation (from Bacterial Culture)
  • Extraction: Take 1 mL of the bacterial fermentation supernatant and acidify to pH 2.0 with a suitable acid. Extract the acidified supernatant with an equal volume of ethyl acetate three times.

  • Drying: Pool the organic layers and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.[2]

Data Presentation

Method Validation Parameters

The HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[3][4] The following table summarizes typical validation parameters.

ParameterSpecification
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness Insensitive to minor changes in flow rate, temperature, and mobile phase composition
Quantitative Data Summary

The following table is an example of how to present the quantitative data obtained from the analysis of this compound standards.

Concentration (µg/mL)Peak Area (mAU*s)Retention Time (min)
115.28.5
576.18.5
10151.88.5
25379.58.5
50758.98.5
1001517.38.5

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis bacterial_culture Bacterial Culture Supernatant acidification Acidification (pH 2.0) bacterial_culture->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Column hplc_injection->separation detection UV Detection (278 nm) separation->detection quantification Data Analysis & Quantification detection->quantification logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation select_column Column Selection (e.g., C18) optimize_mobile_phase Mobile Phase Optimization (A: H2O+Acid, B: ACN+Acid) select_column->optimize_mobile_phase optimize_gradient Gradient Optimization optimize_mobile_phase->optimize_gradient set_parameters Set Flow Rate & Temperature optimize_gradient->set_parameters select_wavelength Wavelength Selection (UV-Vis Scan) set_parameters->select_wavelength linearity Linearity & Range select_wavelength->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness

References

Application Note: Capillary Zone Electrophoresis for the Analysis of 2-Hydroxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated Capillary Zone Electrophoresis (CZE) method for the rapid, quantitative analysis of 2-Hydroxyphenazine (2-OH-PHZ). This protocol is particularly relevant for researchers, scientists, and drug development professionals involved in the analysis of phenazine-based compounds. The described method offers high separation efficiency, sensitivity, and reproducibility, making it suitable for various applications, including the monitoring of 2-OH-PHZ in fermentation cultures and quality control of related pharmaceutical preparations.

Introduction

This compound is a naturally occurring phenazine compound produced by various bacteria, notably Pseudomonas species. It exhibits a range of biological activities, including antibiotic and antifungal properties, which has garnered significant interest in its potential therapeutic applications. Consequently, a reliable and efficient analytical method for the quantification of 2-OH-PHZ is crucial for research and development in this area.

Capillary Zone Electrophoresis (CZE) is a powerful analytical technique that separates compounds based on their charge-to-mass ratio in an electric field. It offers several advantages over traditional chromatographic methods, such as high resolution, short analysis times, and low consumption of reagents and samples. This application note provides a detailed protocol for the CZE analysis of 2-OH-PHZ, based on established methodologies.

Experimental Protocol

A validated Capillary Zone Electrophoresis method was developed for the quantitative analysis of this compound.[1] The optimized conditions allow for the separation of 2-OH-PHZ and related compounds, such as Phenazine-1-carboxylic acid (PCA), in under two minutes.[1]

Instrumentation and Reagents

  • Capillary Electrophoresis System: A system equipped with a UV detector is required.

  • Fused-Silica Capillary: Total length of 49 cm (40 cm effective length) with a 75 µm internal diameter and 375 µm outer diameter.[1]

  • Reagents:

    • Sodium phosphate (for buffer preparation)

    • This compound (analytical standard)

    • Phenazine (internal standard, optional)

    • Methanol (for stock solutions)

    • Deionized water

Capillary Conditioning:

Before its first use, the new fused-silica capillary should be conditioned by flushing with 1 M NaOH for 30 minutes, followed by deionized water for 30 minutes, and finally with the running buffer for 30 minutes.

Standard Solution Preparation:

Prepare a stock solution of this compound in methanol. Working standards are then prepared by diluting the stock solution with the running buffer to the desired concentrations.

CZE Operating Conditions:

The separation is achieved using a 10 mM phosphate buffer at a pH of 7.3.[1] Samples are injected using a pressure of 13 mbar for 10 seconds.[1] The separation is performed at a constant voltage of 25 kV with the capillary temperature maintained at 25°C.[1] Detection is carried out at a suitable wavelength for this compound.

Method Validation

The developed CZE method was validated for its linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy (recovery).[1]

Linearity:

The method demonstrated a linear response for 2-OH-PHZ in the concentration range of 10 to 250 µg/mL, with a high correlation coefficient (r = 0.9997).[1]

Limits of Detection and Quantitation:

The limit of detection (LOD) for 2-OH-PHZ was determined to be 0.47 µg/mL, and the limit of quantitation (LOQ) was 1.56 µg/mL.[1]

Precision and Accuracy:

The method showed good precision for both intra-day and inter-day measurements.[1] The accuracy of the method was confirmed by acceptable recovery values for 2-OH-PHZ.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the CZE analysis of this compound.

Table 1: Optimized CZE Conditions

ParameterValue
CapillaryFused-silica, 49 cm total length (40 cm effective), 75 µm I.D.[1]
Running Buffer10 mM Phosphate Buffer, pH 7.3[1]
Applied Voltage25 kV[1]
Temperature25°C[1]
Injection13 mbar for 10 seconds[1]
DetectionUV Absorbance

Table 2: Method Validation Parameters for this compound

ParameterResult
Linearity Range10 - 250 µg/mL[1]
Correlation Coefficient (r)0.9997[1]
Limit of Detection (LOD)0.47 µg/mL[1]
Limit of Quantitation (LOQ)1.56 µg/mL[1]
PrecisionGood intra- and inter-day precision[1]
Accuracy (Recovery)Acceptable recovery ranges[1]

Visualizations

Experimental Workflow for CZE Analysis of this compound

G cluster_prep Sample and Standard Preparation cluster_cze CZE System Operation cluster_analysis Data Analysis stock Prepare 2-OH-PHZ Stock Solution (in Methanol) working Prepare Working Standards (dilute with running buffer) stock->working inject Inject Sample/Standard (13 mbar for 10s) working->inject sample Prepare Sample Solution (e.g., extract from fermentation broth) sample->inject condition Capillary Conditioning (NaOH, H2O, Buffer) buffer Fill Capillary with Running Buffer (10 mM Phosphate, pH 7.3) condition->buffer buffer->inject separate Apply Voltage (25 kV, 25°C) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify 2-OH-PHZ in Sample calibrate->quantify

Caption: Workflow for the quantitative analysis of this compound using CZE.

Signaling Pathway (Illustrative Example of Phenazine Biosynthesis Context)

Please note: This is a simplified, illustrative diagram of a potential context for this compound analysis and not a detailed biochemical pathway.

G cluster_pathway Simplified Phenazine Biosynthesis Context cluster_analysis Analytical Target shikimate Shikimic Acid Pathway chorismate Chorismic Acid shikimate->chorismate phz_operon Phenazine Biosynthesis (phz Operon) chorismate->phz_operon pca Phenazine-1-carboxylic acid (PCA) phz_operon->pca oh_phz This compound (2-OH-PHZ) pca->oh_phz bioactivity Biological Activity (e.g., Antibiotic) oh_phz->bioactivity cze_analysis CZE Analysis oh_phz->cze_analysis

Caption: Contextual relationship of this compound biosynthesis and its analysis by CZE.

Conclusion

The described Capillary Zone Electrophoresis method provides a rapid, sensitive, and reliable approach for the quantitative analysis of this compound. The detailed protocol and validation data presented in this application note offer a solid foundation for researchers and scientists in the pharmaceutical and biotechnology sectors to implement this technique for their specific analytical needs. The high throughput and low solvent consumption of CZE make it an attractive alternative to traditional HPLC methods for the analysis of 2-OH-PHZ and other phenazine derivatives.

References

Application of 2-Hydroxyphenazine as a Biocontrol Agent in Agriculture: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphenazine (2-OH-PHZ) is a naturally occurring heterocyclic nitrogen-containing compound produced by various soil- and rhizosphere-colonizing bacteria, most notably Pseudomonas species such as Pseudomonas chlororaphis. It has garnered significant attention as a potent biocontrol agent in agriculture due to its broad-spectrum antifungal activity and its role in promoting plant health. This document provides detailed application notes and protocols for the use of 2-OH-PHZ, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action

The biocontrol activity of this compound is multifaceted, contributing to its robust efficacy and reduced likelihood of pathogen resistance development. Its primary mechanisms of action include:

  • Disruption of Cellular Respiration: Like other phenazines, 2-OH-PHZ can act as a redox-active compound, interfering with the electron transport chain in fungal pathogens and disrupting cellular respiration.[1]

  • Generation of Reactive Oxygen Species (ROS): 2-OH-PHZ can undergo redox cycling, leading to the production of superoxide and hydrogen peroxide. These reactive oxygen species cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to fungal cell death.[1]

  • Interference with Membrane Integrity: The compound can disrupt the integrity of fungal cell membranes, leading to leakage of essential cellular contents.[1]

Target Pathogens

This compound has demonstrated significant efficacy against a range of economically important plant pathogens. Its activity is particularly notable against soil-borne fungal diseases.

Table 1: Antifungal Spectrum of this compound

Target PathogenDisease CausedCrop AffectedEfficacy Notes
Gaeumannomyces graminis var. triticiTake-all diseaseWheatSuperior effectiveness compared to its precursor, phenazine-1-carboxylic acid (PCA).[1]
Fusarium oxysporumFusarium wiltVarious (e.g., tomato, banana)Inhibits mycelial growth.
Rhizoctonia solaniRoot rot, damping-offVarious (e.g., bean, potato)Contributes to disease suppression.

Quantitative Data on Biocontrol Efficacy

The following table summarizes quantitative data from various studies on the effectiveness of this compound.

Table 2: Efficacy of this compound in Disease Control

Application MethodTarget PathogenCropEffective Concentration / DosageDisease Reduction (%)Yield Increase (%)Reference
Seed TreatmentGaeumannomyces graminis var. triticiWheatData not available in purified form; efficacy demonstrated with 2-OH-PHZ-producing bacteria.Varies with bacterial strain and environmental conditions.Not consistently reported.
Soil DrenchRhizoctonia solaniBeanData not available in purified form; efficacy demonstrated with 2-OH-PHZ-producing bacteria.Significant reduction in disease severity.Not specified.

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

Materials:

  • Purified this compound

  • Target fungal pathogen (e.g., Gaeumannomyces graminis var. tritici)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for dissolving 2-OH-PHZ

  • Sterile water

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the fungal pathogen on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Prepare 2-OH-PHZ Stock Solution:

    • Dissolve a known weight of purified 2-OH-PHZ in a minimal amount of DMSO.

    • Bring the final volume up with sterile water to achieve a stock concentration of 1 mg/mL. Further dilutions should be made in the growth medium.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of PDB to all wells of a 96-well plate.

    • Add 100 µL of the 2-OH-PHZ stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of 2-OH-PHZ concentrations.

    • Include a positive control (medium with fungal inoculum, no 2-OH-PHZ) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared fungal spore suspension to each well (except the negative control).

    • Seal the plate and incubate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours, or until visible growth is observed in the positive control wells.

  • Determination of MIC:

    • The MIC is the lowest concentration of 2-OH-PHZ that completely inhibits visible fungal growth, as determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Seed Treatment Application

This protocol outlines the steps for treating seeds with a this compound formulation for protection against soil-borne pathogens.

Materials:

  • This compound formulation (e.g., a wettable powder or liquid concentrate)

  • Seeds (e.g., wheat)

  • Seed coating polymer (optional, to improve adherence)

  • Sterile water

  • Seed treater (e.g., rotating drum or slurry treater) or a sealable container for small batches

Procedure:

  • Prepare Treatment Slurry:

    • Calculate the required amount of 2-OH-PHZ formulation based on the seed weight and the desired application rate (e.g., grams of active ingredient per 100 kg of seed).

    • In a separate container, create a slurry by mixing the 2-OH-PHZ formulation with a small amount of water. If using a polymer, add it to the slurry according to the manufacturer's instructions.

    • Gradually add more water to reach the final desired slurry volume. The final volume should be sufficient to ensure even coverage without making the seeds too wet.

  • Seed Application:

    • Place the seeds in the seed treater or a sealable container.

    • While the seeds are being gently tumbled or mixed, slowly and evenly apply the treatment slurry.

    • Continue mixing for several minutes to ensure all seeds are uniformly coated.

  • Drying:

    • Spread the treated seeds in a thin layer on a clean, dry surface and allow them to air dry completely before planting. Avoid direct sunlight.

  • Storage:

    • If not planted immediately, store the treated seeds in a cool, dry place.

Protocol 3: Soil Drench Application

This protocol describes how to apply this compound as a soil drench to protect plants from root diseases.

Materials:

  • This compound formulation

  • Watering can or a sprayer with a drench nozzle

  • Measuring equipment

Procedure:

  • Prepare Drench Solution:

    • Determine the desired concentration of 2-OH-PHZ in the final drench solution (e.g., parts per million or mg/L).

    • Calculate the amount of 2-OH-PHZ formulation needed to achieve this concentration in a specific volume of water.

    • Mix the formulation thoroughly with water in a clean container.

  • Application:

    • Apply the drench solution to the soil around the base of the plants.

    • The volume of the drench should be sufficient to saturate the root zone. This will vary depending on the plant size and pot or soil volume.

    • Apply evenly to ensure uniform distribution of the biocontrol agent.

  • Timing and Frequency:

    • The first application can be made at the time of planting or transplanting.

    • Subsequent applications can be made at intervals of 2-4 weeks, depending on the disease pressure and environmental conditions.

Signaling Pathways and Workflows

Biosynthesis of this compound

The production of 2-OH-PHZ in Pseudomonas species is a multi-step enzymatic process. It begins with the shikimate pathway, leading to the synthesis of the precursor phenazine-1-carboxylic acid (PCA). PCA is then hydroxylated to form 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), which can be subsequently decarboxylated to yield 2-OH-PHZ. The expression of the genes involved in this pathway is often regulated by a quorum-sensing system, allowing the bacteria to produce the biocontrol agent in a cell-density-dependent manner.

Biosynthesis_of_2_Hydroxyphenazine Shikimate_Pathway Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate_Pathway->Chorismic_Acid phz_operon phz Operon Expression (Quorum Sensing Regulated) Chorismic_Acid->phz_operon PCA Phenazine-1-carboxylic acid (PCA) phz_operon->PCA phzO phzO (Monooxygenase) PCA->phzO two_OH_PCA 2-Hydroxy-phenazine-1-carboxylic acid phzO->two_OH_PCA Decarboxylation Spontaneous Decarboxylation two_OH_PCA->Decarboxylation two_OH_PHZ This compound (2-OH-PHZ) Decarboxylation->two_OH_PHZ

Caption: Biosynthesis pathway of this compound.

Proposed Mechanism of Biocontrol Action

The biocontrol activity of 2-OH-PHZ involves direct antagonism against fungal pathogens and potentially the induction of systemic resistance in the host plant.

Biocontrol_Mechanism cluster_pathogen Fungal Pathogen cluster_plant Host Plant Pathogen Fungal Pathogen Cell Cellular_Respiration Cellular Respiration Pathogen->Cellular_Respiration ROS_Production Reactive Oxygen Species (ROS) Production Pathogen->ROS_Production Membrane_Damage Membrane Damage Pathogen->Membrane_Damage Cell_Death Cell Death Cellular_Respiration->Cell_Death ROS_Production->Cell_Death Membrane_Damage->Cell_Death Plant_Root Plant Root ISR Induced Systemic Resistance (ISR) Plant_Root->ISR Plant_Defense Enhanced Plant Defenses ISR->Plant_Defense two_OH_PHZ This compound two_OH_PHZ->Pathogen Direct Antagonism two_OH_PHZ->Plant_Root Interaction

Caption: Proposed biocontrol mechanisms of this compound.

Experimental Workflow for Biocontrol Agent Evaluation

A typical workflow for evaluating the efficacy of this compound as a biocontrol agent involves a series of in vitro and in vivo experiments.

Biocontrol_Evaluation_Workflow start Start in_vitro In Vitro Antifungal Assays (MIC/EC50 Determination) start->in_vitro greenhouse Greenhouse Trials (Pot Experiments) in_vitro->greenhouse field Field Trials greenhouse->field data_analysis Data Analysis (Disease Incidence, Severity, Yield) field->data_analysis formulation Formulation Development data_analysis->formulation end End formulation->end

Caption: Workflow for evaluating a biocontrol agent.

Conclusion

This compound holds significant promise as a valuable tool in sustainable agriculture. Its potent and multi-pronged antifungal activity, coupled with its natural origin, makes it an attractive alternative to synthetic chemical pesticides. Further research is warranted to optimize its formulation and application strategies for various crops and to fully elucidate its role in inducing plant defense mechanisms. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals working towards the development and application of this compound-based biocontrol products.

References

Application Notes and Protocols: Antimicrobial Efficacy of 2-Hydroxyphenazine against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 2-Hydroxyphenazine (2-OH-PHZ), a naturally occurring phenazine compound, against a range of economically important plant pathogens. This document includes a summary of its antifungal efficacy, detailed experimental protocols for its evaluation, and an exploration of its putative mechanism of action.

Introduction

This compound is a hydroxylated derivative of phenazine-1-carboxylic acid (PCA) produced by various soil- and plant-associated bacteria, most notably from the genus Pseudomonas. It has garnered significant interest in the field of agricultural biotechnology due to its potent antimicrobial activity, particularly against fungal plant pathogens. Research has demonstrated that 2-OH-PHZ often exhibits greater efficacy than its precursor, PCA, in controlling certain plant diseases, such as take-all of wheat caused by Gaeumannomyces graminis var. tritici. Its mode of action is believed to be multifactorial, involving the disruption of cellular respiration, generation of reactive oxygen species (ROS), and interference with cell membrane integrity.[1] These characteristics make 2-OH-PHZ a promising candidate for the development of novel bio-fungicides.

Data Presentation: Antimicrobial Efficacy

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of plant pathogens are not extensively documented in publicly available literature, data for the closely related and precursor compound, Phenazine-1-carboxylic acid (PCA), and other phenazines provide valuable insights into the potential spectrum of activity. The following tables summarize the available quantitative data for PCA and other relevant phenazines against key plant pathogens. It is important to note that the efficacy of 2-OH-PHZ is reported to be superior to PCA in specific instances.

Table 1: In Vitro Antifungal Activity of Phenazine-1-carboxylic acid (PCA) against Plant Pathogenic Fungi

PathogenDiseaseMIC (µg/mL)Reference
Botrytis cinereaGray Mold25[2][3]
Fusarium oxysporum f. sp. cubenseFusarium Wilt of Banana25[1]

Note: MIC values can vary depending on the specific isolate and the testing methodology used.

Table 2: In Vitro Antifungal Activity of Other Phenazines against Plant Pathogenic Fungi

Phenazine CompoundPathogenDiseaseMIC (µg/mL)Reference
PhenazineFusarium oxysporum f. sp. cubenseFusarium Wilt of Banana6.25[1]
Phenazine-1-carboxamide (PCN)Rhizoctonia solaniRice Sheath Blight9.09 (EC50)[4]
Phenazine-1-carboxamide (PCN)Botrytis cinereaGray Mold108.12 (EC50)[5]

Note: EC50 (Effective Concentration 50%) is the concentration that inhibits 50% of the microbial growth.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the MIC of 2-OH-PHZ against filamentous fungal plant pathogens.

Materials:

  • This compound (2-OH-PHZ) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Fungal pathogen culture grown on appropriate agar medium (e.g., Potato Dextrose Agar - PDA)

  • Sterile liquid growth medium (e.g., Potato Dextrose Broth - PDB or Sabouraud Dextrose Broth - SDB)

  • Sterile distilled water or saline with 0.05% Tween 80

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically scrape the surface of a mature fungal culture to collect spores.

    • Suspend the spores in sterile distilled water or saline with Tween 80.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the spore concentration to a final density of approximately 1 x 10^5 to 5 x 10^5 spores/mL using a spectrophotometer or hemocytometer.

  • Serial Dilution of 2-OH-PHZ:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the 2-OH-PHZ stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared fungal spore suspension to each well containing the serially diluted 2-OH-PHZ and the control wells.

    • Include a positive control well (broth and inoculum, no 2-OH-PHZ) and a negative control well (broth only).

  • Incubation:

    • Seal the plate with a sterile lid or adhesive film to prevent evaporation.

    • Incubate the plate at the optimal growth temperature for the specific pathogen (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • MIC Determination:

    • Visually inspect the wells for fungal growth (turbidity or pellet formation).

    • The MIC is the lowest concentration of 2-OH-PHZ at which no visible growth is observed.

Protocol 2: Radial Growth Inhibition Assay

This protocol is used to assess the fungistatic activity of 2-OH-PHZ on solid media.

Materials:

  • This compound (2-OH-PHZ)

  • Sterile Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Fungal pathogen culture on PDA

  • Sterile cork borer (5 mm diameter)

  • Solvent for 2-OH-PHZ (e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Amended Media:

    • Prepare PDA and autoclave.

    • Cool the molten agar to approximately 45-50°C.

    • Add the appropriate volume of 2-OH-PHZ stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control plates).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the pathogen (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of inhibition of radial growth (PIRG) using the following formula: PIRG (%) = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.

Mandatory Visualizations

Biosynthesis of this compound

G Biosynthesis of this compound Chorismic_acid Chorismic Acid Phenazine_biosynthesis_pathway Phenazine Biosynthesis Pathway (phzABCDEFG genes) Chorismic_acid->Phenazine_biosynthesis_pathway PCA Phenazine-1-carboxylic Acid (PCA) Phenazine_biosynthesis_pathway->PCA PhzO PhzO (monooxygenase) PCA->PhzO 2_OH_PCA 2-Hydroxy-phenazine-1-carboxylic Acid (2-OH-PCA) PhzO->2_OH_PCA Spontaneous_decarboxylation Spontaneous Decarboxylation 2_OH_PCA->Spontaneous_decarboxylation 2_OH_PHZ This compound (2-OH-PHZ) Spontaneous_decarboxylation->2_OH_PHZ G Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Fungal Spore Suspension Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Compound_Dilution Serially Dilute 2-OH-PHZ Compound_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination G Putative Mechanism of Action of 2-OH-PHZ 2_OH_PHZ This compound Fungal_Cell Fungal Cell 2_OH_PHZ->Fungal_Cell Cell_Membrane Cell Membrane Disruption Fungal_Cell->Cell_Membrane ETC Electron Transport Chain (ETC) Inhibition Fungal_Cell->ETC Apoptosis Apoptosis/Cell Death Cell_Membrane->Apoptosis ROS Reactive Oxygen Species (ROS) Generation ETC->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Proteins, Lipids, DNA) Oxidative_Stress->Cellular_Damage Cellular_Damage->Apoptosis G Putative Impact of 2-OH-PHZ on Fungal Signaling 2_OH_PHZ This compound ROS Increased ROS 2_OH_PHZ->ROS MAPK_Pathway MAPK Pathway (e.g., HOG) ROS->MAPK_Pathway cAMP_PKA_Pathway cAMP-PKA Pathway ROS->cAMP_PKA_Pathway Calcium_Signaling Calcium Signaling ROS->Calcium_Signaling Stress_Response Stress Response Gene Expression MAPK_Pathway->Stress_Response Growth_Regulation Altered Growth and Development cAMP_PKA_Pathway->Growth_Regulation Apoptosis Apoptosis Calcium_Signaling->Apoptosis

References

Application Notes and Protocols: 2-Hydroxyphenazine in Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine derivatives are a promising class of organic molecules for aqueous redox flow batteries (RFBs) due to their favorable redox potentials and ability to undergo two-electron transfer processes. This document provides detailed application notes and protocols for the use of 2-hydroxyphenazine as an anolyte in an aqueous organic redox flow battery. However, it is critical to note that while phenazines as a class are promising, the position of hydroxyl substitution on the phenazine core significantly impacts the molecule's stability. As will be discussed, substitution at the 2-position, as with this compound, can lead to molecular instability, which is a significant drawback for long-duration energy storage applications. These notes will therefore also present data for more stable dihydroxyphenazine isomers to provide a comparative context for performance and stability.

Quantitative Data Summary

Direct and extensive performance data for this compound in redox flow batteries is limited in the scientific literature, likely due to its inherent instability. However, data from more stable dihydroxyphenazine (DHP) isomers, such as 1,4-DHP and 1,6-DHP, provide a valuable benchmark for the potential of hydroxyphenazine-based anolytes. The following table summarizes key performance metrics for these more stable derivatives when paired with a ferro/ferricyanide catholyte.

Parameter1,4-Dihydroxyphenazine (1,4-DHP)1,6-Dihydroxyphenazine (1,6-DHP)Reference
Anolyte Composition 0.1 M 1,4-DHP in 1 M KOH0.1 M 1,6-DHP in 1 M KOH[1][2]
Catholyte Composition 0.16 M K4Fe(CN)6 / 0.064 M K3Fe(CN)6 in 1 M KOH0.16 M K4Fe(CN)6 / 0.064 M K3Fe(CN)6 in 1 M KOH[1][2]
Temporal Capacity Loss 0.029% per day0.031% per day[1][2]

Note on this compound Stability: Studies have shown that hydroxyl substitution at the 2, 3, 7, and 8 positions of the phenazine ring results in unstable derivatives.[1][2] Decomposition can occur through irreversible hydrogen rearrangement (tautomerization), leading to the formation of redox-inactive species and subsequent capacity fade.[1][2] Therefore, while this compound can be synthesized and tested, its practical application in long-cycling RFBs is not recommended.

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis of this compound and the assembly and testing of a redox flow battery. These can be adapted for other phenazine derivatives.

Synthesis of this compound

This protocol is adapted from a known synthetic route for hydroxyphenazines.

Materials:

  • Benzoquinone

  • 1,2-phenylenediamine

  • Anhydrous ethanol

  • Deionized water

Procedure:

  • Dissolve benzoquinone (1.08 g, 10 mmol) in anhydrous ethanol (100 mL) to form solution A.

  • Cool solution A to -10 °C in an ice-salt bath.

  • Slowly add a solution of 1,2-phenylenediamine (1.08 g, 10 mmol) in anhydrous ethanol to solution A with continuous stirring.

  • Continue stirring the reaction mixture at -10 °C for 2 hours.

  • Concentrate the resulting mixture to approximately 10 mL under reduced pressure.

  • Pour 50 mL of deionized water into the concentrated mixture to precipitate the product.

  • Filter the suspension and wash the solid product with deionized water until the filtrate is colorless.

  • Dry the product under vacuum.

Anolyte Preparation

Materials:

  • Synthesized this compound (or a more stable DHP isomer)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Nitrogen gas

Procedure:

  • All electrolyte preparation should be carried out in a nitrogen-filled glovebox to prevent oxidation of the active material.

  • To prepare a 0.1 M anolyte solution, dissolve the appropriate amount of this compound (or DHP isomer) in a 1 M KOH aqueous solution. For example, for 10 mL of anolyte, dissolve 19.6 mg of this compound in 10 mL of 1 M KOH.

  • Stir the solution until the active material is fully dissolved.

Redox Flow Battery Assembly and Testing

Materials:

  • Zero-gap flow cell hardware

  • Graphite felt or carbon paper electrodes

  • Nafion® or other suitable ion-exchange membrane

  • Peristaltic pumps

  • Tubing (e.g., PFA)

  • Anolyte (prepared in section 3.2)

  • Catholyte (e.g., 0.16 M K4Fe(CN)6 / 0.064 M K3Fe(CN)6 in 1 M KOH)

  • Battery cycler (e.g., Arbin Instruments)

  • Potentiostat for electrochemical characterization

Procedure:

  • Pre-treat the electrodes and membrane according to standard laboratory procedures. For example, carbon paper electrodes can be baked in air at 400°C for 24 hours to improve wettability.

  • Assemble the flow cell in a zero-gap configuration with the electrodes on either side of the membrane. Ensure proper sealing to prevent leaks.

  • Connect the anolyte and catholyte reservoirs to the respective sides of the flow cell using peristaltic pumps and tubing.

  • Purge the entire system (reservoirs and cell) with nitrogen to remove any oxygen.

  • Pump the anolyte and catholyte through their respective half-cells at a controlled flow rate (e.g., 20-60 mL/min).

  • Connect the assembled cell to a battery cycler.

  • Perform electrochemical testing, including:

    • Cyclic Voltammetry (CV): To determine the redox potentials of the active species.

    • Galvanostatic Cycling: To evaluate the charge-discharge capacity, coulombic efficiency, energy efficiency, and cycling stability of the battery.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and charge transfer kinetics of the cell.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of this compound cluster_anolyte Anolyte Preparation cluster_assembly Flow Cell Assembly cluster_testing Electrochemical Testing S1 Dissolve Benzoquinone in Ethanol S2 Add 1,2-phenylenediamine at -10°C S1->S2 S3 Stir for 2 hours S2->S3 S4 Concentrate and Precipitate with Water S3->S4 S5 Filter and Dry Product S4->S5 A1 Dissolve this compound in 1 M KOH S5->A1 Product A2 Stir until Dissolved (in Glovebox) A1->A2 C3 Connect Reservoirs and Pumps A2->C3 Anolyte C1 Pre-treat Electrodes and Membrane C2 Assemble Zero-Gap Flow Cell C1->C2 C2->C3 T1 Purge System with Nitrogen C3->T1 Assembled Cell T2 Pump Electrolytes T1->T2 T3 Connect to Battery Cycler T2->T3 T4 Perform CV, Cycling, and EIS T3->T4

Caption: Experimental workflow for this compound RFB.

Redox Reaction of Phenazine Anolyte

G cluster_charge Charge (Reduction at Anode) cluster_discharge Discharge (Oxidation at Anode) PZ Phenazine (Oxidized Form) PZH2 Dihydrophenazine (Reduced Form) PZ->PZH2 + 2e- + 2H+ PZH2->PZ - 2e- - 2H+ charge_node PZ + 2e- + 2H+ -> PZH2 discharge_node PZH2 -> PZ + 2e- + 2H+

Caption: General redox mechanism for a phenazine anolyte.

Instability of this compound

G Stable Stable Isomers (e.g., 1,4-DHP, 1,6-DHP) Performance Stable Cycling Performance Stable->Performance Unstable Unstable Isomers (e.g., 2-HP, 2,7-DHP) Decomposition Decomposition Products (Redox-Inactive) Unstable->Decomposition Tautomerization Fade Capacity Fade Decomposition->Fade

Caption: Stability of hydroxyphenazine isomers.

References

Application Notes and Protocols for Enhanced 2-Hydroxyphenazine Production in Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphenazine (2-OH-PHZ) is a phenazine compound produced by several Pseudomonas species, notably Pseudomonas chlororaphis. It has garnered significant interest due to its broad-spectrum antifungal and antibiotic properties, making it a promising candidate for agricultural and pharmaceutical applications. However, the natural yield of 2-OH-PHZ in wild-type strains is often low, necessitating genetic engineering to enhance production for commercial viability.

These application notes provide a comprehensive overview of the metabolic pathways involved in 2-OH-PHZ synthesis and detail the genetic engineering strategies to increase its output. The accompanying protocols offer step-by-step guidance for the key experiments involved in strain development and analysis.

Metabolic Pathway for this compound Biosynthesis

The biosynthesis of 2-OH-PHZ in Pseudomonas originates from the shikimic acid pathway. The central precursor, chorismic acid, is converted to phenazine-1-carboxylic acid (PCA) through a series of enzymatic reactions encoded by the core phenazine biosynthetic gene cluster, phzABCDEFG. Subsequently, the enzyme PhzO, a monooxygenase, catalyzes the hydroxylation of PCA to form this compound-1-carboxylic acid (2-OH-PCA), which can then be spontaneously or enzymatically converted to 2-OH-PHZ.[1][2][3]

2-Hydroxyphenazine_Biosynthesis Chorismic Acid Chorismic Acid PCA PCA Chorismic Acid->PCA phzABCDEFG 2-OH-PCA 2-OH-PCA PCA->2-OH-PCA phzO 2-OH-PHZ 2-OH-PHZ 2-OH-PCA->2-OH-PHZ Spontaneous/Enzymatic

Figure 1: Simplified biosynthesis pathway of this compound.

Genetic Engineering Strategies for Increased 2-OH-PHZ Output

Metabolic engineering of Pseudomonas chlororaphis has proven to be a highly effective approach for significantly increasing the production of 2-OH-PHZ. A multi-faceted strategy involving the removal of negative regulatory elements and the enhancement of precursor supply pathways has led to substantial gains in yield. One successful approach in P. chlororaphis GP72 involved a two-pronged strategy: the sequential knockout of four negative regulatory genes followed by the overexpression of six genes to boost the shikimate pathway, the precursor pathway for phenazine biosynthesis.[4][5]

Disruption of Negative Regulatory Genes

The removal of genes that negatively impact the phenazine biosynthesis pathway can lead to a significant derepression of 2-OH-PHZ production. In P. chlororaphis GP72, the sequential knockout of the following four genes resulted in a greater than 60-fold increase in 2-OH-PHZ yield:[4][5]

  • pykF : Encodes pyruvate kinase F, and its removal is thought to redirect carbon flux towards the shikimate pathway.

  • rpeA : A negative regulator of phenazine production.

  • rsmE : Part of the Rsm regulatory system, which can repress secondary metabolite production.

  • lon : Encodes an ATP-dependent protease that may degrade proteins involved in phenazine biosynthesis.

Enhancement of the Shikimate Pathway

To further increase the metabolic flux towards 2-OH-PHZ, the overexpression of key genes in the upstream shikimate pathway is a critical step. This ensures an ample supply of the precursor molecule, chorismic acid. The overexpression of the following six genes in the engineered P. chlororaphis GP72 strain led to a final 99-fold increase in 2-OH-PHZ production compared to the wild-type:[4][5][6]

  • ppsA : Encodes phosphoenolpyruvate synthetase, increasing the pool of phosphoenolpyruvate.

  • tktA : Encodes transketolase, enhancing the pentose phosphate pathway and the supply of erythrose-4-phosphate.

  • phzC : A key gene in the phenazine biosynthesis operon.

  • aroB : Encodes 3-dehydroquinate synthase.

  • aroD : Encodes 3-dehydroquinate dehydratase.

  • aroE : Encodes shikimate dehydrogenase.

Genetic_Engineering_Workflow cluster_knockout Disruption of Negative Regulators cluster_overexpression Overexpression of Shikimate Pathway Genes WT Wild-Type P. chlororaphis GP72 d_pykF ΔpykF WT->d_pykF d_rpeA ΔpykF ΔrpeA d_pykF->d_rpeA d_rsmE ΔpykF ΔrpeA ΔrsmE d_rpeA->d_rsmE d_lon ΔpykF ΔrpeA ΔrsmE Δlon d_rsmE->d_lon OE_genes Overexpress: ppsA, tktA, phzC, aroB, aroD, aroE d_lon->OE_genes Final_Strain Engineered High-Yield Strain OE_genes->Final_Strain

Figure 2: Workflow for engineering a high-yield 2-OH-PHZ strain.

Quantitative Data Summary

The following table summarizes the progressive increase in 2-OH-PHZ production in P. chlororaphis GP72 through systematic genetic modification.

StrainGenetic Modification2-OH-PHZ Titer (mg/L)Fold Increase (vs. WT)
GP72 Wild-TypeNone4.51.0
GP72-d-pykFΔpykF~100~22.2
GP72-d-rpeAΔpykF ΔrpeA~150~33.3
GP72-d-rsmEΔpykF ΔrpeA ΔrsmE~250~55.6
GP72-d-lonΔpykF ΔrpeA ΔrsmE Δlon~300~66.7
Final Engineered StrainΔpykF ΔrpeA ΔrsmE Δlon + Overexpression of ppsA, tktA, phzC, aroB, aroD, aroE450.499.0

Data adapted from "Genetic engineering of Pseudomonas chlororaphis GP72 for the enhanced production of this compound".[4][5]

Experimental Protocols

Protocol 1: Markerless Gene Knockout in P. chlororaphis via Homologous Recombination

This protocol describes a general method for creating markerless gene deletions in P. chlororaphis, which can be adapted for the knockout of pykF, rpeA, rsmE, and lon. This method utilizes a suicide vector containing flanking homologous regions of the target gene and a counter-selectable marker (e.g., sacB).

Materials:

  • P. chlororaphis strain

  • Suicide vector (e.g., pEX18Ap)

  • E. coli cloning strain (e.g., DH5α)

  • E. coli mobilizing strain (e.g., S17-1)

  • Primers for amplifying upstream and downstream flanking regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • LB medium and agar

  • Sucrose

  • Appropriate antibiotics for selection

Procedure:

  • Construct the Knockout Vector: a. Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene from P. chlororaphis genomic DNA using PCR. b. Clone the amplified flanking regions into the suicide vector on either side of the multiple cloning site. Ensure the two fragments are ligated in the correct orientation. c. Transform the ligation product into an E. coli cloning strain and select for transformants on antibiotic-containing LB agar. d. Verify the correct construction of the knockout plasmid by restriction digestion and sequencing. e. Transform the verified plasmid into an E. coli mobilizing strain.

  • Conjugation: a. Grow overnight cultures of the E. coli mobilizing strain containing the knockout vector and the recipient P. chlororaphis strain. b. Mix the donor and recipient cultures in a 1:4 ratio, spot onto an LB agar plate, and incubate at 30°C for 12-24 hours to allow for conjugation.

  • Selection of Single Crossover Homogenotes: a. Resuspend the conjugation mixture in sterile saline. b. Plate serial dilutions onto selective agar containing an antibiotic to select against the E. coli donor and an antibiotic to select for the integration of the suicide vector into the P. chlororaphis genome. c. Incubate the plates at 30°C until colonies appear. These colonies represent single-crossover events.

  • Selection of Double Crossover Homogenotes (Gene Knockout): a. Inoculate single-crossover colonies into LB broth without antibiotics and grow overnight to allow for the second recombination event. b. Plate serial dilutions onto LB agar containing 10% sucrose. The sacB gene on the integrated plasmid confers sucrose sensitivity, so only cells that have lost the plasmid through a second crossover will grow. c. Incubate the plates at 30°C.

  • Verification of Gene Knockout: a. Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker from the suicide vector. b. Confirm the deletion of the target gene by colony PCR using primers that flank the deleted region and by sequencing the PCR product.

Protocol 2: Gene Overexpression in P. chlororaphis

This protocol outlines the general steps for overexpressing the target genes (ppsA, tktA, phzC, aroB, aroD, and aroE) in P. chlororaphis using a broad-host-range expression vector.

Materials:

  • Engineered P. chlororaphis strain (from Protocol 1)

  • Broad-host-range expression vector (e.g., a pBBR1-based vector) with a suitable promoter

  • Primers for amplifying the target genes

  • Restriction enzymes and T4 DNA ligase

  • E. coli cloning and mobilizing strains

  • LB medium and agar

  • Appropriate antibiotics for selection

Procedure:

  • Construct the Overexpression Vector: a. Amplify the full coding sequences of the target genes from P. chlororaphis genomic DNA using PCR. b. Clone each target gene into the broad-host-range expression vector under the control of a suitable promoter (e.g., a constitutive or inducible promoter). c. Transform the ligation product into an E. coli cloning strain and select for transformants. d. Verify the correct construction of the overexpression plasmids by restriction digestion and sequencing. e. Transform the verified plasmids into an E. coli mobilizing strain.

  • Introduce the Overexpression Vector into P. chlororaphis: a. Use conjugation, as described in Protocol 1 (steps 2a-c), to transfer the overexpression plasmid from the E. coli mobilizing strain to the engineered P. chlororaphis strain. b. Select for transconjugants on agar plates containing an antibiotic to select against the E. coli donor and an antibiotic corresponding to the resistance marker on the expression vector.

  • Verify Gene Overexpression: a. Confirm the presence of the overexpression plasmid in the P. chlororaphis transconjugants by plasmid extraction and restriction digestion. b. (Optional) Quantify the transcript levels of the target genes using RT-qPCR to confirm overexpression.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a method for the quantification of 2-OH-PHZ from bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • This compound standard

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: a. Centrifuge the bacterial culture to pellet the cells. b. Acidify the supernatant to pH 2.0 with a strong acid (e.g., HCl). c. Extract the phenazines from the acidified supernatant with an equal volume of ethyl acetate. Vortex vigorously and separate the phases by centrifugation. d. Carefully collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. e. Reconstitute the dried extract in a known volume of methanol. f. Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis: a. Mobile Phase A: Water with 0.1% formic acid or TFA. b. Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA. c. Flow Rate: 1.0 mL/min. d. Detection Wavelength: Monitor at 254 nm and 367 nm for phenazines. e. Gradient:

    • 0-5 min: 10% B
    • 5-25 min: 10% to 90% B (linear gradient)
    • 25-30 min: 90% B
    • 30-35 min: 90% to 10% B (linear gradient)
    • 35-40 min: 10% B (equilibration) f. Injection Volume: 10-20 µL.

  • Quantification: a. Prepare a standard curve by injecting known concentrations of the 2-OH-PHZ standard. b. Integrate the peak area corresponding to 2-OH-PHZ in the chromatograms of the samples. c. Calculate the concentration of 2-OH-PHZ in the samples by comparing their peak areas to the standard curve.

HPLC_Protocol_Workflow Culture Bacterial Culture Centrifuge1 Centrifuge Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Acidify Acidify to pH 2.0 Supernatant->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC HPLC Analysis Filter->HPLC

Figure 3: Workflow for 2-OH-PHZ sample preparation and analysis.

Conclusion

The genetic engineering of Pseudomonas chlororaphis presents a powerful strategy for the overproduction of the valuable bioactive compound this compound. By systematically eliminating negative regulatory controls and bolstering the precursor biosynthetic pathway, it is possible to achieve a nearly 100-fold increase in product yield. The protocols provided herein offer a roadmap for researchers to replicate and build upon these findings, paving the way for the development of robust microbial cell factories for the sustainable production of 2-OH-PHZ for diverse applications in medicine and agriculture.

References

Application Notes: Analytical Separation of 2-Hydroxyphenazine from Phenazine-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenazine-1-carboxylic acid (PCA) and its hydroxylated derivative, 2-hydroxyphenazine (2-OH-PHZ), are secondary metabolites produced by various bacteria, notably of the Pseudomonas genus. These compounds are of significant interest to researchers in microbiology, drug discovery, and agricultural science due to their broad-spectrum antibiotic and biocontrol properties. The analytical separation and quantification of 2-OH-PHZ from PCA are crucial for studying their biosynthesis, understanding their distinct biological activities, and for quality control in biotechnological production. This document provides detailed protocols for the separation of these two closely related phenazine derivatives using High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE).

Biosynthesis of this compound from PCA

The conversion of PCA to 2-OH-PHZ is a key enzymatic step in the biosynthesis of various phenazine derivatives.[1] This process is initiated by the enzyme PhzO, a monooxygenase, which hydroxylates PCA to form 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA). Subsequently, 2-OH-PCA spontaneously decarboxylates to yield the final product, 2-OH-PHZ.

Biosynthetic Pathway of this compound from PCA PCA Phenazine-1-carboxylic Acid (PCA) OH_PCA 2-Hydroxy-phenazine-1-carboxylic Acid (2-OH-PCA) PCA->OH_PCA PhzO (Monooxygenase) OH_PHZ This compound (2-OH-PHZ) OH_PCA->OH_PHZ Spontaneous Decarboxylation

Biosynthetic pathway from PCA to 2-OH-PHZ.

Method 1: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust and widely used technique for the separation and quantification of phenazine compounds. The method relies on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Experimental Workflow: HPLC Analysis

The general workflow for analyzing 2-OH-PHZ and PCA from a bacterial culture involves sample preparation followed by HPLC analysis.

General Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Acidification Acidification Supernatant Collection->Acidification Solvent Extraction Solvent Extraction Acidification->Solvent Extraction Evaporation Evaporation Solvent Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Injection HPLC Injection Reconstitution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

Workflow for sample preparation and HPLC analysis.
Detailed Experimental Protocol: HPLC

1. Sample Preparation (from Bacterial Culture) a. Centrifuge the bacterial culture to pellet the cells. b. Collect the supernatant. c. Acidify the supernatant to pH 2.0 with a suitable acid (e.g., HCl). d. Extract the phenazines from the acidified supernatant using an equal volume of ethyl acetate. Repeat the extraction for exhaustive recovery. e. Pool the organic phases and evaporate to dryness under reduced pressure. f. Reconstitute the dried extract in a known volume of the mobile phase or methanol for HPLC analysis.

2. HPLC Instrumentation and Conditions

ParameterCondition ACondition B
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[1]Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 5 mM Ammonium Acetate (60:40, v/v)Methanol: 5 mM Phosphate Buffer (pH 5.0) (60:40, v/v)[2]
Flow Rate 0.7 mL/min1.0 mL/min[2]
Detection UV-Vis Detector at 248 nm and 367 nmUV-Vis Detector at 248 nm[2]
Injection Volume 10-20 µL10-20 µL
Column Temperature AmbientAmbient
Quantitative Data: HPLC
CompoundRetention Time (Condition A - Approximate)Retention Time (Condition B - Reported)
This compound (2-OH-PHZ)~18.3 minNot explicitly stated
Phenazine-1-carboxylic Acid (PCA)~20.3 minNot explicitly stated

Note: Retention times are highly dependent on the specific HPLC system, column, and precise mobile phase composition. The provided values should be used as a reference.

Method 2: Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis offers a rapid and high-resolution alternative to HPLC for the separation of charged species like PCA and 2-OH-PHZ. The separation is based on the differential migration of analytes in an electric field within a narrow capillary.

Detailed Experimental Protocol: CZE

1. Sample Preparation a. Prepare samples as described in the HPLC sample preparation section (1a-1f). b. Reconstitute the final extract in methanol.

2. CZE Instrumentation and Conditions

ParameterCondition
Capillary Fused-silica, 49 cm total length (40 cm effective length), 75 µm I.D.[3][4]
Background Electrolyte 10 mM Phosphate Buffer (pH 7.3)[3][4]
Applied Voltage 25 kV[3][4]
Injection 13 mbar for 10 seconds (Pressure Injection)[3][4]
Temperature 25 °C[3][4]
Detection UV detector
Quantitative Data: CZE

A validation study of the CZE method provided the following performance characteristics, demonstrating its suitability for quantitative analysis.[3][4]

ParameterThis compound (2-OH-PHZ)Phenazine-1-carboxylic Acid (PCA)
Linear Range (µg/mL) 10 - 25010 - 250
Correlation Coefficient (r) 0.99970.9993
Limit of Detection (LOD) (µg/mL) 0.470.38
Limit of Quantification (LOQ) (µg/mL) 1.561.28

This method was able to separate 2-OH-PHZ, PCA, and an internal standard (phenazine) within 2 minutes.[3][4]

Summary and Comparison of Techniques

FeatureHPLCCZE
Principle Differential partitioningDifferential electrophoretic mobility
Speed Slower (minutes to tens of minutes)Faster (typically under 5 minutes)[3][4]
Resolution Good to excellentExcellent
Solvent Consumption HigherSignificantly lower
Robustness Generally considered more robust for routine analysisCan be more sensitive to matrix effects
Commonality More common in standard analytical laboratoriesLess common but highly effective

Troubleshooting

  • Poor Resolution in HPLC: Adjust the mobile phase composition (e.g., change the organic solvent ratio or pH), or consider a different stationary phase.

  • Peak Tailing in HPLC: Ensure the sample is fully dissolved in the mobile phase. Check for column contamination or degradation.

  • Variable Migration Times in CZE: Ensure consistent temperature control and fresh background electrolyte. Matrix components can affect migration, so thorough sample cleanup is important.

Safety Precautions

  • Handle all organic solvents (e.g., ethyl acetate, methanol, acetonitrile) in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Studying 2-Hydroxyphenazine in Biofilm Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the role of 2-Hydroxyphenazine (2-HP) in bacterial biofilms, with a primary focus on Pseudomonas aeruginosa. The provided protocols offer detailed methodologies for assessing the impact of 2-HP on biofilm formation and dispersal.

Introduction to this compound and Biofilms

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. Bacteria within biofilms exhibit increased resistance to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings.

Pseudomonas aeruginosa, an opportunistic human pathogen, is a prolific biofilm former. Its ability to form robust biofilms is intricately linked to its production of various virulence factors, including a class of redox-active pigments known as phenazines. This compound (2-HP) is a phenazine derivative produced by P. aeruginosa and other pseudomonads. Phenazines, including 2-HP, are known to play crucial roles in quorum sensing, virulence, and iron acquisition.[1] They can also function as electron shuttles, which is particularly important for survival in the oxygen-limited environment of a mature biofilm.[1] Notably, a derivative of 2-HP, 2-hydroxy-phenazine-1-carboxylic acid, has been shown to promote the release of extracellular DNA (eDNA), a key structural component of the biofilm matrix.

Signaling Pathway of this compound Production

The production of 2-HP in P. aeruginosa is tightly regulated by the quorum sensing (QS) system, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. The Las and Rhl QS systems are central to this regulation.

dot

G LasI LasI AHL_3_oxo_C12 3-oxo-C12-HSL (Autoinducer) LasI->AHL_3_oxo_C12 Synthesizes LasR LasR LasR_AHL LasR-AHL Complex AHL_3_oxo_C12->LasR Binds to RhlI RhlI LasR_AHL->RhlI Activates RhlR RhlR LasR_AHL->RhlR Activates phzA1_G1 phzA1-G1 operon LasR_AHL->phzA1_G1 Activates AHL_C4 C4-HSL (Autoinducer) RhlI->AHL_C4 Synthesizes RhlR_AHL RhlR-AHL Complex AHL_C4->RhlR Binds to phzA2_G2 phzA2-G2 operon RhlR_AHL->phzA2_G2 Activates phzS phzS RhlR_AHL->phzS Activates PCA Phenazine-1-carboxylic acid (PCA) phzA1_G1->PCA Synthesizes phzA2_G2->PCA Synthesizes HP This compound (2-HP) PCA->HP Converted by PhzS

Caption: Quorum sensing regulation of this compound production in P. aeruginosa.

Experimental Protocols

The following protocols provide a framework for investigating the effects of 2-HP on biofilm formation and dispersal.

Protocol 1: Biofilm Formation Inhibition Assay

This assay is designed to determine the concentration-dependent effect of 2-HP on the initial stages of biofilm formation.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound (2-HP) stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.05.

  • Set up the Assay Plate:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add varying concentrations of 2-HP to the wells. A serial dilution is recommended to determine the dose-response. Include a solvent control (the same volume of solvent used for the 2-HP stock) and a no-treatment control.

    • Include wells with sterile medium only as a blank control.

  • Incubation:

    • Cover the plate and incubate at 37°C for 24-48 hours without shaking. To prevent evaporation, the plate can be placed in a humidified container.

  • Crystal Violet Staining:

    • Carefully discard the planktonic culture from each well.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

    • Air dry the plate completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 550 nm using a microplate reader.

Data Presentation:

2-HP Concentration (µM)Mean OD₅₅₀Standard Deviation% Biofilm Inhibition
0 (Control)ValueValue0
XValueValueValue
YValueValueValue
ZValueValueValue

% Biofilm Inhibition = [1 - (OD₅₅₀ of treated well / OD₅₅₀ of control well)] x 100

dot

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Quantification A Overnight Culture of P. aeruginosa B Dilute Culture (OD600 = 0.05) A->B D Add Culture to 96-well Plate B->D C Prepare 2-HP Serial Dilutions E Add 2-HP Dilutions to Wells C->E D->E F Incubate (24-48h, 37°C) E->F G Wash & Stain with Crystal Violet F->G H Solubilize Stain with Acetic Acid G->H I Measure Absorbance (OD550) H->I

Caption: Experimental workflow for the biofilm formation inhibition assay.

Protocol 2: Biofilm Dispersal Assay

This assay evaluates the ability of 2-HP to disrupt pre-formed, mature biofilms.

Materials:

  • Same as Protocol 1.

Procedure:

  • Biofilm Formation:

    • Follow steps 1 and 2 of Protocol 1, but without the addition of 2-HP.

    • Incubate the plate at 37°C for 24 hours to allow for mature biofilm formation.

  • Treatment with 2-HP:

    • Carefully remove the planktonic culture from each well.

    • Gently wash the wells once with 200 µL of sterile PBS.

    • Add 200 µL of fresh LB broth containing varying concentrations of 2-HP to the wells. Include a solvent control and a no-treatment control.

  • Incubation:

    • Incubate the plate at 37°C for a further 24 hours.

  • Quantification:

    • Follow steps 4 and 5 of Protocol 1 to stain and quantify the remaining biofilm.

Data Presentation:

2-HP Concentration (µM)Mean OD₅₅₀Standard Deviation% Biofilm Dispersal
0 (Control)ValueValue0
XValueValueValue
YValueValueValue
ZValueValueValue

% Biofilm Dispersal = [1 - (OD₅₅₀ of treated well / OD₅₅₀ of control well)] x 100

G cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Quantification A Prepare & Add Bacterial Culture B Incubate to Form Mature Biofilm (24h) A->B C Remove Planktonic Cells & Wash B->C D Add 2-HP in Fresh Medium C->D E Incubate (24h, 37°C) D->E F Wash & Stain with Crystal Violet E->F G Solubilize Stain with Acetic Acid F->G H Measure Absorbance (OD550) G->H

References

Application Notes and Protocols: 2-Hydroxyphenazine as a Precursor for Synthesizing Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds with a diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties. 2-Hydroxyphenazine is a naturally occurring phenazine derivative that serves as a valuable precursor for the synthesis of a variety of other phenazine compounds. By targeting the hydroxyl group, researchers can introduce various functional groups to the phenazine core, thereby modifying its physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel phenazine derivatives, with a focus on O-alkylation to produce 2-alkoxyphenazines.

Application: Synthesis of 2-Alkoxyphenazines via Williamson Ether Synthesis

The hydroxyl group of this compound can be readily alkylated to form ether derivatives. The Williamson ether synthesis is a robust and widely used method for this transformation. This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

This synthetic route allows for the introduction of a wide variety of alkyl and aryl groups, enabling the systematic exploration of structure-activity relationships. The resulting 2-alkoxyphenazine derivatives have shown promise as potential therapeutic agents.

General Reaction Scheme:

G This compound This compound 2-Alkoxyphenazine 2-Alkoxyphenazine (Phenazine-OR) This compound->2-Alkoxyphenazine 1. Base 2. Alkyl Halide Base Base Alkyl_Halide Alkyl Halide (R-X) Salt_Byproduct Salt Byproduct (NaX, KX, etc.)

Caption: General workflow for the synthesis of 2-alkoxyphenazines.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxyphenazine

This protocol describes the synthesis of 2-methoxyphenazine from this compound using methyl iodide.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of this compound (1.0 g, 5.1 mmol) in anhydrous acetone (50 mL), add anhydrous potassium carbonate (1.4 g, 10.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (0.63 mL, 10.2 mmol) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-methoxyphenazine.

Quantitative Data:

PrecursorProductReagentsSolventReaction TimeYield (%)
This compound2-MethoxyphenazineK₂CO₃, CH₃IAcetone12 hours~85-95
Protocol 2: Synthesis of 2-Benzyloxyphenazine

This protocol details the synthesis of 2-benzyloxyphenazine using benzyl bromide.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl Bromide (BnBr)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of this compound (1.0 g, 5.1 mmol) in anhydrous DMF (20 mL) at 0 °C, add sodium hydride (0.24 g, 6.1 mmol, 60% dispersion) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (0.73 mL, 6.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-benzyloxyphenazine.

Quantitative Data:

PrecursorProductReagentsSolventReaction TimeYield (%)
This compound2-BenzyloxyphenazineNaH, Benzyl BromideDMF16 hours~70-85

Biological Activities of 2-Alkoxyphenazine Derivatives

Derivatives of 2-alkoxyphenazines have been investigated for their potential as anticancer agents. Studies have shown that some of these compounds exhibit cytotoxicity against various cancer cell lines.

Anticancer Activity

Several studies have reported the synthesis of 2,3-dialkoxyphenazines and their evaluation as anticancer agents. For instance, certain derivatives have shown cytotoxicity against human pancreatic (MiaPaCa-2) and colon adenocarcinoma (LoVo) cell lines.[1][2] The mechanism of action for some of these compounds is suggested to be different from DNA intercalation, which is a common mechanism for many anticancer drugs.[1]

Table of Cytotoxicity Data for Selected Alkoxyphenazine Derivatives:

CompoundCell LineIC₅₀ (µM)Reference
2,3,7-Trisubstituted Phenazine Derivative 11MiaPaCa-2-[1]
7-(tert-butyl)-3-isobutoxy-2-(octyloxy)phenazineLoVo~10-30[2]

Note: Specific IC₅₀ values were not always provided in the search results, but cytotoxic effects were reported.

Potential Signaling Pathways

The precise signaling pathways modulated by 2-alkoxyphenazine derivatives are still under investigation. However, the observed anticancer activity suggests potential interference with key cellular processes such as cell proliferation and survival. The fact that some derivatives do not act as DNA intercalating agents points towards alternative mechanisms, which could involve the inhibition of specific enzymes or modulation of signaling cascades crucial for cancer cell growth. Further research is needed to elucidate the exact molecular targets and signaling pathways involved.

G cluster_0 Cellular Effects Alkoxyphenazine Alkoxyphenazine Unknown_Target Molecular Target(s) (e.g., Enzymes, Receptors) Alkoxyphenazine->Unknown_Target Interacts with Signaling_Cascade Altered Signaling Cascades Unknown_Target->Signaling_Cascade Modulates Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis Reduced_Proliferation Reduced Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Caption: Putative mechanism of action for cytotoxic alkoxyphenazines.

Conclusion

This compound is a versatile precursor for the synthesis of a wide array of phenazine derivatives. The O-alkylation of this compound via methods like the Williamson ether synthesis provides a straightforward route to novel 2-alkoxyphenazines. These derivatives have demonstrated potential as anticancer agents, warranting further investigation into their mechanisms of action and therapeutic applications. The protocols and data presented here serve as a foundation for researchers to explore the chemical and biological landscape of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Hydroxyphenazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound (2-OH-PHZ) is predominantly synthesized through biological fermentation using strains of Pseudomonas bacteria, such as Pseudomonas chlororaphis.[1][2] Chemical synthesis routes exist but are less commonly detailed in recent literature for this specific compound.

Q2: Why is the yield of this compound often low in wild-type bacterial strains?

A2: The low yield of 2-OH-PHZ in wild-type strains like P. chlororaphis GP72 (around 4.5 mg/L) is due to tight genetic regulation of the phenazine biosynthetic pathway and the presence of competing metabolic pathways that draw away the precursor, chorismate.[1][3]

Q3: What is the direct precursor for this compound in its biosynthetic pathway?

A3: The direct precursor to this compound is Phenazine-1-carboxylic acid (PCA).[2][4] An enzyme, PhzO, which is an aromatic monooxygenase, catalyzes the hydroxylation of PCA to form 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), which is then converted to 2-OH-PHZ.[4][5][6]

Q4: What are the main strategies to improve the yield of this compound?

A4: The main strategies involve genetic engineering of the producing bacterial strain and optimization of the fermentation process. Genetic modifications include knocking out negative regulatory genes and overexpressing key genes in the biosynthetic pathway.[1] Fermentation optimization can involve a two-stage process that enhances both the production of the PCA precursor and its subsequent conversion to 2-OH-PHZ.[2][4]

Troubleshooting Guide

Biosynthesis Issues

Problem 1: Low yield of this compound despite using a known producing strain.

  • Possible Cause A: Negative Regulation: The expression of the phenazine biosynthetic gene cluster (phz) might be suppressed by negative regulatory genes.

    • Solution: Consider knocking out known negative regulatory genes such as rpeA, rsmE, and lon.[1] The inactivation of rpeA in P. chlororaphis GP72, for instance, led to a significant increase in phenazine production.[4]

  • Possible Cause B: Limited Precursor Supply: The shikimate pathway, which produces the precursor chorismate, may be a limiting factor.

    • Solution: Enhance the shikimate pathway by overexpressing key genes like ppsA, tktA, phzC, aroB, aroD, and aroE.[1]

  • Possible Cause C: Inefficient Conversion of PCA to 2-OH-PHZ: The activity of the PhzO enzyme, which converts PCA to the 2-hydroxy form, may be suboptimal.

    • Solution: During fermentation, after an initial period of cell growth and PCA accumulation, introduce an oxidizing agent like H₂O₂ to facilitate the conversion.[2][4]

Problem 2: Accumulation of the precursor PCA with little to no 2-OH-PHZ formation.

  • Possible Cause: The PhzO enzyme may be inactive or expressed at very low levels.

    • Solution 1 (Genetic): Ensure the phzO gene is present and functional in your strain. You could consider overexpressing phzO to boost the conversion of PCA.

    • Solution 2 (Fermentation): Implement a two-stage fermentation strategy. In the second stage, add oxidizing agents like K₃[Fe(CN)₆] and H₂O₂ to promote the conversion of PCA.[2][4]

Chemical Synthesis Issues

Problem 3: Difficulty in achieving high purity of chemically synthesized this compound.

  • Possible Cause: Formation of side products or isomers during the reaction, and residual starting materials.

    • Solution: Purification can be achieved through techniques like recrystallization from solvents such as DMSO/acetone or DMSO/H₂O, or by using column chromatography.[7] The use of decolorizing charcoal can also help in removing colored impurities.[7]

Quantitative Data Summary

The following table summarizes the impact of various genetic modifications on the yield of this compound in P. chlororaphis GP72.

Genetic Modification StrategyStrain2-OH-PHZ Yield (mg/L)Fold Increase
Wild-TypeGP724.5-
Knockout of rsmEGP72ΔrsmE5311.7
Knockout of lonGP72Δlon31.76.0
Stepwise knockout of four negative regulatory genes (pykF, rpeA, rsmE, lon)GP72ND-3~300~60
Overexpression of six key genes in the GP72ND-3 backgroundEngineered Strain450.499

Data sourced from Liu et al., 2016.[1]

Experimental Protocols

Protocol 1: Gene Knockout in Pseudomonas chlororaphis via Homologous Recombination

This protocol is a generalized procedure based on the use of a suicide vector like pT18mobsacB for creating an unmarked gene deletion.

  • Construct the Knockout Plasmid:

    • Amplify ~1 kb upstream and downstream flanking regions of the target gene from the genomic DNA of P. chlororaphis.

    • Clone these two fragments into the suicide vector pT18mobsacB on either side of a selection marker. This creates the knockout plasmid.

  • Introduce Plasmid into P. chlororaphis:

    • Transform the knockout plasmid into a suitable E. coli strain for conjugation (e.g., E. coli S17-1).

    • Perform biparental mating between the E. coli donor and the recipient P. chlororaphis.

  • First Crossover Selection (Integration):

    • Select for P. chlororaphis cells where the plasmid has integrated into the chromosome via a single crossover event. This is done by plating the conjugation mixture on a medium containing an antibiotic to which the suicide plasmid confers resistance (e.g., tetracycline) and a counter-selective agent for E. coli.

  • Second Crossover Selection (Excision):

    • Culture the single-crossover mutants in a medium without antibiotics to allow for a second crossover event.

    • Plate the culture on a medium containing a counter-selective agent for the plasmid, such as sucrose, which is toxic to cells expressing the sacB gene on the plasmid.

  • Verification:

    • Screen the resulting colonies for the desired gene knockout using colony PCR with primers that flank the target gene. The knockout mutant will produce a smaller PCR product than the wild-type.

Protocol 2: Two-Stage Fermentation for Enhanced 2-OH-PHZ Production

This protocol is based on the strategy developed for P. chlororaphis GP72AN.

  • Stage 1: Cell Growth and PCA Accumulation:

    • Inoculate a suitable fermentation medium with a culture of the engineered P. chlororaphis strain.

    • Incubate at an optimal temperature (e.g., 28-30°C) with shaking.

    • At 12 hours post-inoculation, add dithiothreitol (DTT) to the culture. This has been shown to improve PCA production by 1.8-fold.[2][4]

  • Stage 2: Conversion of PCA to 2-OH-PHZ:

    • At 24 hours post-inoculation, add an oxidizing agent such as H₂O₂ to the fermentation broth.[2][4] This step is crucial for increasing the conversion rate of PCA to 2-OH-PHZ.

  • Harvesting and Extraction:

    • Continue the fermentation for a desired period (e.g., 48-72 hours).

    • Harvest the cells and extract the 2-OH-PHZ from the supernatant using a suitable solvent (e.g., ethyl acetate).

    • Quantify the yield using methods like HPLC.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_2_Hydroxyphenazine Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate phzABCDEFG phzABCDEFG gene products Chorismate->phzABCDEFG Precursor PCA Phenazine-1-carboxylic acid (PCA) phzABCDEFG->PCA Catalyzes phzO phzO gene product (Monooxygenase) PCA->phzO Substrate OH_PCA 2-Hydroxy-phenazine- 1-carboxylic acid phzO->OH_PCA Catalyzes Hydroxylation Two_OH_PHZ This compound (2-OH-PHZ) OH_PCA->Two_OH_PHZ Decarboxylation

Caption: Biosynthetic pathway of this compound from chorismate.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow cluster_genetic Genetic Engineering cluster_fermentation Fermentation Optimization Start Wild-Type Strain (e.g., P. chlororaphis GP72) Knockout Knockout Negative Regulatory Genes (rpeA, rsmE, lon) Start->Knockout Overexpress Overexpress Shikimate Pathway Genes (ppsA, tktA, etc.) Knockout->Overexpress Engineered_Strain High-Yield Engineered Strain Overexpress->Engineered_Strain Stage1 Stage 1: Growth & PCA Production (Add DTT at 12h) Engineered_Strain->Stage1 Inoculate Stage2 Stage 2: Conversion to 2-OH-PHZ (Add H₂O₂ at 24h) Stage1->Stage2 Final_Product Increased Yield of This compound Stage2->Final_Product

Caption: Workflow for improving this compound yield.

References

Technical Support Center: Overcoming Low Conversion of PCA to 2-Hydroxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the conversion of phenazine-1-carboxylic acid (PCA) to 2-hydroxyphenazine (2-OH-PHZ).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low conversion rates of PCA to this compound?

The conversion of PCA to 2-OH-PHZ is a two-step process, and low yields can be attributed to inefficiencies in either step. The initial enzymatic conversion of PCA to 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) is catalyzed by the monooxygenase PhzO, and this step is often the rate-limiting factor, with reported conversion rates as low as 10-20%.[1] The second step, a spontaneous decarboxylation of 2-OH-PCA to 2-OH-PHZ, is generally more efficient but can be influenced by reaction conditions.[2][3]

Q2: What is the role of the PhzO enzyme in this conversion?

The PhzO enzyme is a crucial catalyst in the biosynthesis of 2-OH-PHZ.[3][4][5] It is a flavin-dependent monooxygenase that hydroxylates PCA to form the intermediate 2-OH-PCA.[1] This enzymatic reaction is the first and most critical step in the conversion pathway. Subsequently, 2-OH-PCA spontaneously decarboxylates to the final product, 2-OH-PHZ, without further enzymatic involvement.[1][2][3][6]

Q3: Are there any cofactors or supplements that can enhance the conversion rate?

Yes, the activity of the PhzO enzyme is dependent on the presence of NADP(H).[2][3] Furthermore, studies have demonstrated that the addition of ferric iron (Fe³⁺) significantly enhances the conversion of PCA to 2-OH-PHZ.[1][2][3][4][5] Therefore, ensuring an adequate supply of these cofactors in your reaction or culture medium is critical for optimal enzyme function.

Q4: Can the concentration of the substrate, PCA, affect the conversion efficiency?

Excessive concentrations of PCA can lead to substrate inhibition of the PhzO enzyme, which in turn reduces the overall yield of 2-OH-PHZ.[2][3][4][5] It is therefore important to optimize the initial concentration of PCA to avoid this inhibitory effect.

Q5: How can I accurately quantify the conversion of PCA to 2-OH-PHZ?

High-Performance Liquid Chromatography (HPLC) is a commonly used method for the simultaneous analysis and quantification of PCA, the intermediate 2-OH-PCA, and the final product 2-OH-PHZ.[2] Capillary Zone Electrophoresis (CZE) has also been validated as a rapid and reliable method for monitoring the dynamic production of these compounds during fermentation.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no production of 2-OH-PHZ Inactive or insufficient PhzO enzyme.Optimize the expression conditions for PhzO. The most suitable temperature for PhzO expression is 20°C.[3] Consider purifying the enzyme to confirm its activity.
Sub-optimal reaction temperature.The optimal temperature for the conversion reaction itself is 28°C. Temperatures between 28°C and 37°C can lead to a decrease in yield.[2][3]
Inadequate cofactor (NADP(H)) or enhancer (Fe³⁺) concentrations.Supplement the reaction mixture or culture medium with NADP(H) and an optimal concentration of a Fe³⁺ source, such as FeCl₃.[9]
pH of the medium or buffer is not optimal for the spontaneous decarboxylation of 2-OH-PCA.The rate of decarboxylation of 2-OH-PCA is highest at a neutral pH of 7.0. Adjust the pH of your reaction buffer accordingly.[2]
Accumulation of the intermediate 2-OH-PCA Inefficient spontaneous decarboxylation.As mentioned above, ensure the pH is maintained around 7.0. Temperature also influences the rate of this non-enzymatic step, with higher temperatures generally increasing the rate.[2]
Inconsistent yields between experiments Variability in culture conditions.Standardize all experimental parameters, including inoculum size, media composition (especially Fe³⁺ concentration), temperature, and pH.
Degradation of reactants or products.Minimize the exposure of reactants and products to light and extreme temperatures during handling and storage.

Experimental Protocols

Protocol 1: Enzymatic Conversion of PCA to 2-OH-PHZ using E. coli expressing PhzO

This protocol is adapted from studies on the biocatalytic conversion of PCA.[2][3]

1. Expression of PhzO Enzyme:

  • Transform E. coli BL21(DE3) with an expression vector containing the phzO gene (e.g., pET28a-phzO).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Reduce the temperature to 20°C and continue to incubate for 8 hours to maximize the amount of soluble PhzO enzyme.[3]

2. Whole-Cell Bioconversion:

  • Harvest the induced cells by centrifugation at 5000 x g for 10 minutes.

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Resuspend the cells in the same buffer containing PCA (e.g., 0.1 mg/mL), NADP(H) (e.g., 0.1 mM), and FeCl₃ (e.g., 20 µM).[9]

  • Incubate the reaction mixture at 28°C with gentle shaking for 24-72 hours.[2]

3. Extraction and Analysis:

  • Acidify the reaction mixture to pH 2.0 with HCl.

  • Extract the phenazine compounds with an equal volume of ethyl acetate.

  • Evaporate the organic solvent under vacuum.

  • Redissolve the residue in methanol for analysis by HPLC.[2]

Protocol 2: HPLC Analysis of Phenazine Compounds

This method allows for the quantification of PCA, 2-OH-PCA, and 2-OH-PHZ.[2]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid).

  • Detector: UV detector set at a wavelength of 254 nm.

  • Standard Curves: Prepare standard curves for PCA, 2-OH-PCA, and 2-OH-PHZ of known concentrations to quantify the compounds in the experimental samples.

Visualizations

PCA_to_2OHPHZ_Pathway PCA Phenazine-1-carboxylic Acid (PCA) OH_PCA 2-Hydroxy-phenazine-1-carboxylic Acid (2-OH-PCA) PCA->OH_PCA Hydroxylation PhzO PhzO Enzyme PCA->PhzO excess OH_PHZ This compound (2-OH-PHZ) OH_PCA->OH_PHZ PhzO->PCA Cofactors NADP(H), Fe³⁺ Cofactors->PhzO enhances Spontaneous Spontaneous Decarboxylation Spontaneous->OH_PCA Inhibition Substrate Inhibition

Caption: Biosynthetic pathway of this compound from PCA.

Troubleshooting_Workflow start Start: Low 2-OH-PHZ Yield check_enzyme Is PhzO expression optimal? (20°C) start->check_enzyme optimize_expression Optimize PhzO expression conditions. check_enzyme->optimize_expression No check_reaction_temp Is reaction temp optimal? (28°C) check_enzyme->check_reaction_temp Yes optimize_expression->check_reaction_temp adjust_temp Adjust reaction temperature to 28°C. check_reaction_temp->adjust_temp No check_cofactors Are NADP(H) and Fe³⁺ present? check_reaction_temp->check_cofactors Yes adjust_temp->check_cofactors add_cofactors Supplement with NADP(H) and Fe³⁺. check_cofactors->add_cofactors No check_pca_conc Is PCA concentration excessive? check_cofactors->check_pca_conc Yes add_cofactors->check_pca_conc optimize_pca Optimize initial PCA concentration. check_pca_conc->optimize_pca Yes check_ph Is pH neutral (7.0)? check_pca_conc->check_ph No optimize_pca->check_ph adjust_ph Adjust pH to 7.0. check_ph->adjust_ph No end Improved 2-OH-PHZ Yield check_ph->end Yes adjust_ph->end

Caption: Troubleshooting workflow for low 2-OH-PHZ conversion.

References

Technical Support Center: 2-Hydroxyphenazine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of 2-Hydroxyphenazine in solution. The following information is curated to assist in troubleshooting common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in my experiments?

The stability of this compound in solution can be influenced by several factors, both environmental and chemical in nature. Key factors to control include:

  • pH: The acidity or alkalinity of the solution can significantly impact the rate of hydrolysis.

  • Temperature: Higher temperatures typically accelerate degradation reactions.

  • Light Exposure: Similar to other phenazine derivatives, this compound may be susceptible to photodegradation.[1] It is advisable to protect solutions from light, especially during long-term storage or experiments.

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved oxygen, can lead to the formation of degradation products.[1][2] The hydroxyl group on the phenazine ring makes it potentially susceptible to oxidation.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A change in the color of your solution is a common indicator of chemical degradation. This could be due to the formation of degradation products with different chromophores. The most likely causes are oxidation or photodegradation, which can alter the electronic structure of the phenazine core. We recommend analyzing the solution using UV-Vis spectroscopy to monitor for changes in the absorption spectrum and employing HPLC to check for the emergence of new peaks corresponding to degradation products.

Q3: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in the literature, based on the chemistry of related compounds, potential degradation pathways could lead to:

  • Oxidation Products: Further hydroxylation of the phenazine ring or opening of the heterocyclic ring.

  • Tautomers: Irreversible hydrogen rearrangement (tautomerization) has been observed in other dihydroxyphenazines and can lead to redox-inactive species.[3]

  • Photodegradation Products: Complex mixtures of smaller molecules resulting from the cleavage of the phenazine structure.

Q4: How can I minimize the degradation of this compound during my experiments?

To enhance the stability of your this compound solutions, consider the following precautions:

  • Buffer Selection: Use a buffer system to maintain a stable pH, ideally in a range determined to be optimal for the compound's stability.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) and conduct experiments at controlled temperatures.

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect solutions from light.

  • Inert Atmosphere: For sensitive experiments, deoxygenate your solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA may be beneficial.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of this compound in the assay medium.Prepare fresh solutions of this compound for each experiment. Analyze the concentration and purity of the stock solution before use. Run a stability check of this compound in the assay medium over the time course of the experiment.
Interaction with assay components.Investigate potential interactions of this compound with other components in your assay medium.
Photodegradation during incubation.Protect the assay plates or tubes from light during incubation.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Step
On-column degradation.Vary HPLC parameters such as mobile phase pH and temperature to assess their impact on the appearance of the unknown peaks.
Sample degradation during storage or preparation.Re-prepare the sample and inject it immediately. Compare with a freshly prepared standard. Analyze samples stored under different conditions (e.g., refrigerated vs. room temperature, light vs. dark).
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[4] A typical protocol involves subjecting the this compound solution to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protected from light for a defined period.[2]

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C or 80 °C) in the dark.

  • Photodegradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining this compound and detect the formation of degradation products.[5][6]

  • Characterize significant degradation products using LC-MS.[5][6]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound (Hypothetical Data)

Stress ConditionReagent/ConditionTemperatureDuration% Degradation (Hypothetical)
Acid Hydrolysis0.1 M HCl60 °C24 hours15%
Base Hydrolysis0.1 M NaOH60 °C24 hours25%
Oxidation3% H₂O₂Room Temp24 hours40%
Thermal-80 °C24 hours10%
PhotolyticUV/Vis LightRoom Temp24 hours35%

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation cluster_tautomerization Tautomerization This compound This compound Oxidized_Products Oxidized Products (e.g., dihydroxyphenazines, ring-opened products) This compound->Oxidized_Products H2O2 / O2 Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products H+ / OH- Photodegradation_Products Complex Mixture of Smaller Molecules This compound->Photodegradation_Products Light (UV/Vis) Tautomer Redox-Inactive Tautomer This compound->Tautomer Rearrangement

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Withdraw Samples at Time Intervals B->C D Analyze by Stability-Indicating HPLC Method C->D E Characterize Degradants by LC-MS D->E F Quantify Degradation and Identify Degradation Products D->F E->F

Caption: Workflow for a forced degradation study.

References

Troubleshooting 2-Hydroxyphenazine extraction from complex media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2-hydroxyphenazine from complex media.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Yield of this compound

Question: I am experiencing a very low yield of this compound in my final extract. What are the possible causes and how can I improve my yield?

Answer:

Low yield is a common issue in the extraction of secondary metabolites from complex culture media. Several factors could be contributing to this problem. Here is a step-by-step troubleshooting guide:

  • Suboptimal pH during Extraction: this compound is an acidic compound. To ensure its efficient partitioning into the organic solvent, the aqueous culture medium must be acidified to a pH below its pKa. This protonates the hydroxyl group, making the molecule less polar. For acidic analytes, it is recommended to adjust the aqueous sample to a pH two units below the analyte's pKa[1].

    • Recommendation: Before extraction, adjust the pH of your culture supernatant to approximately 2-4 using an acid like glacial acetic acid or trifluoroacetic acid[2].

  • Inappropriate Solvent Choice: The choice of extraction solvent significantly impacts the recovery of this compound. Solvents with higher polarity may be more effective.

    • Recommendation: While various solvents can be used, ethyl acetate is often a good starting point due to its efficiency in extracting phenazine compounds[2][3]. If you are using a less polar solvent like benzene, consider switching to or performing a comparative extraction with ethyl acetate. A mixture of solvents can also be tested to optimize recovery[4].

  • Insufficient Extraction Volume or Repetitions: A single extraction is often insufficient to recover the entire product.

    • Recommendation: Perform at least two to three extractions with fresh solvent for each sample. A solvent-to-sample ratio of 7:1 is often considered a generic optimum[1].

  • Degradation of this compound: Phenazine compounds can be sensitive to light and temperature.

    • Recommendation: Protect your samples from direct light and keep them cool during the extraction process. For long-term storage of extracts, freezing is recommended[5].

  • Incomplete Cell Lysis: If this compound is not entirely secreted into the medium, you may need to lyse the bacterial cells to release the intracellular product.

    • Recommendation: While many protocols extract from the whole culture or supernatant, if you suspect intracellular accumulation, consider including a cell disruption step (e.g., sonication or homogenization) before the solvent extraction.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Question: I am consistently getting a stable emulsion at the interface between my aqueous culture medium and the organic solvent, making phase separation difficult. How can I break this emulsion?

Answer:

Emulsion formation is a frequent challenge when extracting from complex biological matrices like culture media, which contain proteins, lipids, and other surfactants.

  • Centrifugation: This is often the most effective method to break an emulsion. The g-force will help to separate the two phases.

    • Recommendation: Transfer your extraction mixture to centrifuge tubes and spin at a moderate speed (e.g., 3000-5000 rpm) for 10-15 minutes.

  • Salting Out: Adding a neutral salt to the aqueous phase can increase its polarity and disrupt the emulsion.

    • Recommendation: Add sodium chloride (NaCl) or sodium sulfate (Na2SO4) to your extraction mixture and shake gently. This can also improve the partitioning of your target compound into the organic phase[6].

  • Freezing: As described in some protocols, freezing the extract can help to break the emulsion.

    • Recommendation: Freeze the entire mixture and then allow it to thaw slowly. The ice crystals formed can help to disrupt the emulsion structure[5].

  • Filtration: Passing the emulsified mixture through a bed of filter aid like Celite or glass wool can sometimes help to break the emulsion.

  • Changing the Solvent: If emulsion formation is persistent, consider using a different extraction solvent.

Issue 3: Co-extraction of Other Phenazine Derivatives

Question: My final extract contains significant amounts of other phenazines, such as phenazine-1-carboxylic acid (PCA), which is complicating the purification of this compound. How can I selectively extract or purify this compound?

Answer:

Pseudomonas species often produce a mixture of phenazine compounds. Separating these structurally similar molecules can be challenging.

  • pH-based Back-Extraction: You can exploit the differences in the acidity of phenazine derivatives for selective separation.

    • Recommendation: After the initial extraction into an organic solvent, you can perform a back-extraction with an aqueous solution of a specific pH. For example, a mildly basic solution (e.g., 0.1 M K2HPO4 at pH 9) can selectively deprotonate and pull the more acidic phenazine-1-carboxylic acid into the aqueous phase, leaving the less acidic this compound in the organic phase[5]. You can then re-acidify the aqueous phase to recover the PCA if needed.

  • Chromatographic Purification: If co-extraction is unavoidable, chromatographic methods are necessary for purification.

    • Recommendation:

      • Thin-Layer Chromatography (TLC): Use TLC to identify a suitable solvent system that provides good separation between this compound and other phenazines. A common solvent system is chloroform:methanol (9:1 v/v)[7].

      • Column Chromatography: Once a good solvent system is identified, scale up the separation using silica gel column chromatography[3][8].

      • High-Performance Liquid Chromatography (HPLC): For high-purity samples, a final purification step using preparative HPLC is often required.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound?

A1: While several solvents like benzene, chloroform, and ethyl acetate have been used, ethyl acetate is generally a good choice due to its polarity and effectiveness in extracting a range of phenazine compounds[2][3][9]. The optimal solvent can be strain and culture medium dependent, so a small-scale pilot extraction with different solvents is recommended to determine the best option for your specific conditions.

Q2: At what pH should I perform the extraction?

A2: To ensure that this compound is in its neutral, less polar form for efficient extraction into an organic solvent, the aqueous phase should be acidified. A pH of 2-4 is generally recommended[2][4].

Q3: How can I store my this compound extracts?

A3: For short-term storage, keep the extracts in a dark, cool place. For long-term storage, it is best to evaporate the solvent and store the dried extract at -20°C or below. If storing in solution, use a tightly sealed container and store at low temperatures to prevent solvent evaporation and degradation of the compound[5][10].

Q4: My HPLC chromatogram shows broad or split peaks for this compound. What could be the problem?

A4: Broad or split peaks in HPLC can be caused by several factors:

  • Column Overload: You may be injecting too much sample. Try diluting your sample.

  • Column Contamination: The column inlet or guard column may be contaminated. Try flushing the column or replacing the guard column.

  • Incompatible Injection Solvent: The solvent in which your sample is dissolved may be too different from the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Void: A void may have formed at the head of the column. This usually requires column replacement[11].

  • pH of the Mobile Phase: If the pH of your mobile phase is close to the pKa of this compound, you can get peak splitting. Ensure your mobile phase is adequately buffered at a pH at least 2 units away from the pKa of your analyte.

Q5: Can I use solid-phase extraction (SPE) for this compound?

A5: Yes, solid-phase extraction can be a viable alternative to liquid-liquid extraction and may offer advantages in terms of reduced solvent consumption and potentially higher recovery. One study reported a significant increase in the yield of phenazine derivatives using SPE compared to traditional liquid-liquid extraction[12]. You would need to select an appropriate SPE cartridge (e.g., C18) and optimize the loading, washing, and elution steps.

Data Presentation

Table 1: Comparison of Solvents for Phenazine Extraction

SolventPolarity IndexBoiling Point (°C)Key ConsiderationsReference(s)
Ethyl Acetate 4.477.1Good all-around solvent for phenazines, moderately polar. Often a good starting point for optimization.[2][3][9]
Chloroform 4.161.2Effective for many phenazine derivatives. Health and safety concerns require handling in a fume hood.[7]
Benzene 2.780.1Historically used, but less common now due to its toxicity. Effective for less polar phenazines.[5]
Methanol 5.164.7Highly polar, may be used in combination with other solvents for TLC or as a final solvent for analysis.[7]

Table 2: Influence of pH on Liquid-Liquid Extraction of Acidic Compounds

pH of Aqueous PhaseState of Acidic AnalytePartitioning into Organic SolventRecommendation for this compoundReference(s)
pH < pKa Predominantly Neutral (Protonated)HighAcidify culture medium to pH 2-4 before extraction.[1][4]
pH = pKa 50% Neutral, 50% AnionicModerateAvoid extracting at a pH close to the pKa to prevent inconsistent results.
pH > pKa Predominantly Anionic (Deprotonated)LowThis principle can be used for back-extraction to purify from less acidic or neutral impurities.[1][13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Bacterial Culture

  • Culture Preparation: Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B medium) to allow for the production of this compound.

  • Acidification: After incubation, take the whole culture broth and acidify it to a pH of 2-4 by adding glacial acetic acid or 10% trifluoroacetic acid dropwise while stirring[2].

  • Solvent Extraction (First Pass):

    • Transfer the acidified culture to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

    • Collect the upper organic phase.

  • Solvent Extraction (Second Pass):

    • Add a fresh volume of ethyl acetate to the remaining aqueous phase in the separatory funnel.

    • Repeat the extraction process.

    • Combine the organic phases from both extractions.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

    • Filter off the sodium sulfate.

    • Evaporate the solvent using a rotary evaporator or a stream of nitrogen gas to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further purification and analysis.

Protocol 2: Purification of this compound using Column Chromatography

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the solvent system you will use for chromatography (e.g., chloroform:methanol 9:1 v/v).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into a glass column and allow it to pack evenly.

  • Loading the Sample: Carefully load the dissolved crude extract onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing this compound.

    • Pool the fractions that contain the pure compound.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Mandatory Visualization

This compound Biosynthesis Pathway Chorismate Chorismate PCA Phenazine-1-carboxylic acid (PCA) Chorismate->PCA phzABCDEFG Two_OH_PCA This compound-1-carboxylic acid (2-OH-PCA) PCA->Two_OH_PCA phzO PCN Phenazine-1-carboxamide (PCN) PCA->PCN phzH Two_OH_PHZ This compound (2-OH-PHZ) Two_OH_PCA->Two_OH_PHZ Spontaneous decarboxylation

Caption: Biosynthesis pathway of this compound and related phenazines.[14][15][16][17]

Extraction Workflow Culture Bacterial Culture Acidify Acidify to pH 2-4 Culture->Acidify LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidify->LLE Organic_Phase Organic Phase (contains 2-OH-PHZ) LLE->Organic_Phase Aqueous_Phase Aqueous Phase (Waste) LLE->Aqueous_Phase Dry_Concentrate Dry and Concentrate Organic_Phase->Dry_Concentrate Crude_Extract Crude Extract Dry_Concentrate->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

References

Optimizing HPLC parameters for 2-Hydroxyphenazine detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical determination of 2-Hydroxyphenazine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize High-Performance Liquid Chromatography (HPLC) parameters for accurate detection and quantification.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: A good starting point for method development is to use a reverse-phase C18 column.[1] An initial mobile phase could consist of a gradient of acetonitrile and water, with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.

Q2: What is the recommended detection wavelength for this compound?

A2: While a specific optimal wavelength for this compound is not definitively published in the provided search results, phenazine derivatives are known to absorb in the UV-Visible range. It is recommended to determine the lambda max (λmax) of this compound by scanning a standard solution using a UV-Vis spectrophotometer. The typical wavelength range used for HPLC UV detection is 200–400 nm.[2] For similar compounds like fluphenazine, detection has been performed at 251 nm and 256 nm.[3]

Q3: How can I improve the resolution between this compound and its precursors or related compounds?

A3: To improve resolution, you can optimize the mobile phase composition, such as adjusting the gradient slope or the organic-to-aqueous ratio. Modifying the pH of the mobile phase can also be effective, especially if the analytes have ionizable groups. Additionally, using a column with a smaller particle size or a longer column can enhance separation efficiency.

Q4: What are the key steps in the biosynthesis of this compound?

A4: this compound is biosynthesized from phenazine-1-carboxylic acid (PCA).[4][5] This conversion is catalyzed by an aromatic monooxygenase encoded by the phzO gene, which is found in certain bacteria like Pseudomonas chlororaphis.[4][5][6] The process involves the hydroxylation of PCA to form this compound-1-carboxylic acid, which can then be decarboxylated to yield this compound.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation.1. Adjust the mobile phase pH with a suitable buffer or acid (e.g., formic acid, acetic acid). 2. Reduce the injection volume or sample concentration. 3. Flush the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
High Backpressure 1. Blockage in the column or tubing. 2. Particulate matter from the sample or mobile phase.1. Reverse-flush the column (if recommended by the manufacturer). Check for blockages in tubing and fittings. 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.
No Peaks or Very Small Peaks 1. Detector issue (e.g., lamp off, incorrect wavelength). 2. Injection problem. 3. Sample degradation.1. Ensure the detector lamp is on and set to the correct wavelength. 2. Check the injector for proper functioning and ensure the correct volume is being injected. 3. Prepare fresh samples and store them appropriately.
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated mobile phase or column. 3. Detector lamp aging.1. Degas the mobile phase and purge the system. 2. Use high-purity solvents and flush the column. 3. Replace the detector lamp if it has exceeded its lifetime.

Experimental Protocols

Recommended HPLC Parameters

The following table summarizes recommended starting parameters for the HPLC analysis of this compound based on methods used for similar compounds and available data.

Parameter Recommendation
Column Waters BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase. An example could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
Flow Rate 0.2 - 0.5 mL/min (for UHPLC) or 0.8 - 1.2 mL/min (for standard HPLC)
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C
Detection UV-Vis Detector (determine optimal wavelength, start around 254 nm)

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis Biosynthesis of this compound Shikimic_Acid Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenazine_Core Phenazine Biosynthetic Pathway (phzABCDEFG) Chorismic_Acid->Phenazine_Core PCA Phenazine-1-carboxylic Acid (PCA) Phenazine_Core->PCA OH_PCA This compound-1-carboxylic Acid PCA->OH_PCA Hydroxylation Two_OH_PHZ This compound OH_PCA->Two_OH_PHZ Decarboxylation phzO phzO (Aromatic Monooxygenase) phzO->PCA

Caption: Biosynthesis of this compound from PCA.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting HPLC Troubleshooting Workflow start Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution_peak Adjust Mobile Phase pH Reduce Sample Load Check Column peak_shape->solution_peak Yes pressure High Backpressure? retention_time->pressure No solution_rt Check Mobile Phase Prep Use Column Oven Inspect for Leaks retention_time->solution_rt Yes no_peaks No/Small Peaks? pressure->no_peaks No solution_pressure Filter Sample/Mobile Phase Backflush Column Check Tubing pressure->solution_pressure Yes solution_no_peaks Check Detector Settings Verify Injection Prepare Fresh Sample no_peaks->solution_no_peaks Yes end Problem Resolved no_peaks->end No solution_peak->end solution_rt->end solution_pressure->end solution_no_peaks->end

References

Technical Support Center: Scaling Up 2-Hydroxyphenazine (2-OH-PHZ) Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the fermentation of 2-Hydroxyphenazine (2-OH-PHZ), a promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound?

A1: this compound (2-OH-PHZ) is a secondary metabolite produced by several bacterial species, most notably Pseudomonas chlororaphis. The biosynthesis originates from the shikimic acid pathway, with chorismic acid serving as a key precursor. A core set of phenazine biosynthetic genes (phzABCDEFG) converts chorismic acid to phenazine-1-carboxylic acid (PCA). Subsequently, the phzO gene product, a monooxygenase, hydroxylates PCA to form 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), which is then decarboxylated to yield the final product, 2-OH-PHZ.[1]

Q2: What are the key regulatory genes influencing 2-OH-PHZ production?

A2: The production of 2-OH-PHZ is tightly regulated at the genetic level. The phzR/phzI quorum-sensing system plays a crucial role in activating the expression of the phenazine biosynthetic genes in response to cell density. Additionally, global regulatory systems such as the GacS/GacA two-component system and negative regulators like RpeA have been shown to significantly impact phenazine production.[1] Inactivation of the rpeA gene in P. chlororaphis GP72 resulted in a fivefold increase in the production of both PCA and 2-OH-PHZ.[1]

Q3: What is the "two-stage fermentation strategy" for enhancing 2-OH-PHZ production?

A3: The two-stage fermentation strategy is a process designed to overcome the low natural production of 2-OH-PHZ by addressing the challenges of reactive oxygen species (ROS) and the efficiency of PCA conversion.[2] In the first stage, a reducing agent like dithiothreitol (DTT) is added to the fermentation broth (e.g., at 12 hours) to mitigate the inhibitory effects of ROS on PCA production.[2] In the second stage, oxidizing agents such as potassium ferricyanide (K₃[Fe(CN)₆]) and hydrogen peroxide (H₂O₂) are introduced (e.g., at 24 hours) to enhance the conversion of PCA to 2-OH-PHZ.[2] This strategy has been shown to significantly increase the final yield of 2-OH-PHZ.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of 2-OH-PHZ fermentation, from laboratory shake flasks to pilot-scale bioreactors.

Low 2-OH-PHZ Titer
Potential Cause Troubleshooting Steps
Suboptimal Gene Expression - Verify the expression of the phzO gene using RT-qPCR. Changes in dissolved oxygen, pH, or nutrient availability during scale-up can alter gene expression. - Consider using a stronger, constitutive promoter for phzO expression in your production strain if inducible systems show instability at larger scales.
Precursor (PCA) Limitation - Quantify PCA levels in your fermentation broth using HPLC or capillary zone electrophoresis.[3] - If PCA levels are low, optimize the medium composition to support the shikimic acid pathway. Consider adding precursors like chorismic acid or shikimic acid. - Implement the first stage of the two-stage fermentation strategy by adding DTT to reduce ROS and improve PCA production.[2]
Inefficient Conversion of PCA to 2-OH-PHZ - If PCA levels are high but 2-OH-PHZ levels are low, the conversion step is the bottleneck. - Implement the second stage of the two-stage fermentation strategy by adding oxidizing agents like H₂O₂ to facilitate the conversion.[2] - Ensure adequate aeration, as the phzO-encoded monooxygenase requires molecular oxygen.
Nutrient Limitation - Monitor key nutrients such as carbon and nitrogen sources throughout the fermentation. Nutrient depletion can trigger stress responses that may downregulate secondary metabolite production. - Develop a fed-batch strategy to maintain optimal nutrient levels during the production phase.
Inconsistent Batch-to-Batch Production
Potential Cause Troubleshooting Steps
Inoculum Variability - Standardize your inoculum development protocol. Ensure consistent age, cell density, and physiological state of the seed culture.[4][5][6] - Use a multi-stage inoculum development process, gradually increasing the volume to adapt the cells to the production medium.[4]
Poor Process Control in Bioreactor - Calibrate all sensors (pH, dissolved oxygen, temperature) before each fermentation run. - Implement a robust process control strategy to maintain setpoints for pH, temperature, and dissolved oxygen. Fluctuations in these parameters can significantly impact production.
Genetic Instability of Production Strain - If using a genetically modified strain, verify the stability of the engineered construct after multiple generations. Plasmid loss or genomic rearrangements can lead to decreased productivity. - Consider integrating the key genes into the chromosome for improved stability.
Poor Cell Growth and Viability at Scale
Potential Cause Troubleshooting Steps
Shear Stress from Agitation - High agitation speeds, especially in larger bioreactors, can cause cell damage. - Characterize the effect of different agitation rates on cell viability and 2-OH-PHZ production at a smaller scale. - Optimize the impeller design and agitation speed to ensure adequate mixing and oxygen transfer without excessive shear.
Oxygen Limitation or Toxicity - Inadequate aeration can lead to oxygen limitation, hindering the growth of the aerobic Pseudomonas chlororaphis. - Conversely, excessive oxygen can lead to oxidative stress. - Optimize the aeration rate and agitation speed to maintain a stable dissolved oxygen level, typically between 20-40% of saturation.
Accumulation of Toxic Byproducts - High cell densities can lead to the accumulation of inhibitory metabolic byproducts. - Analyze the fermentation broth for potential inhibitory compounds. - Consider implementing a perfusion or cell retention system to remove waste products.

Quantitative Data Summary

Parameter Condition Observed Effect on 2-OH-PHZ Production Reference
Strain Engineering Inactivation of rpeA gene in P. chlororaphis GP72~34-fold increase (from 5 µg/mL to 170 µg/mL)[1]
Strain Engineering Deletion of rpeA and rsmE in P. chlororaphis LX24Increase from 158.6 mg/L to 351.7 mg/L[7]
Fermentation Strategy Addition of DTT (1.8-fold increase in PCA) and H₂O₂Enhanced final 2-OH-PHZ production[2]
Fermentation Optimization Optimized medium and fed-batch strategy677.1 mg/L of 2-OH-PHZ achieved[7]
pH Optimized to 8.134 in Microbispora sp. V2Predicted maximum production of 175.531 mg/L[8]
Temperature Optimized to 30 °C in P. aeruginosa TUN03Higher yield (36.5 µg/mL) in a 14L bioreactor[9]

Experimental Protocols

Protocol 1: Two-Stage Fermentation for Enhanced 2-OH-PHZ Production
  • Inoculum Preparation: Prepare a seed culture of Pseudomonas chlororaphis in a suitable medium (e.g., King's B medium) and incubate at 28°C with shaking until the late exponential phase.

  • Bioreactor Setup: Inoculate a production fermenter containing an optimized fermentation medium with the seed culture (typically 5-10% v/v). Maintain the temperature at 28-30°C and pH at 7.0.

  • Stage 1 - PCA Production Enhancement: At 12 hours post-inoculation, add a sterile solution of Dithiothreitol (DTT) to a final concentration of 1.5 mM.

  • Stage 2 - 2-OH-PHZ Conversion Enhancement: At 24 hours post-inoculation, add a sterile solution of Hydrogen Peroxide (H₂O₂) to a final concentration of 1.5 mM.

  • Monitoring: Monitor cell growth (OD₆₀₀), pH, dissolved oxygen, and substrate consumption throughout the fermentation. Collect samples periodically for 2-OH-PHZ and PCA quantification.

  • Harvesting: Harvest the culture when the 2-OH-PHZ concentration reaches its maximum, typically between 48 and 72 hours.

Protocol 2: Quantification of 2-OH-PHZ and PCA by HPLC
  • Sample Preparation: Centrifuge 1 mL of fermentation broth to pellet the cells. Acidify the supernatant to pH 2.0 with HCl.

  • Extraction: Extract the acidified supernatant with an equal volume of ethyl acetate by vigorous vortexing. Centrifuge to separate the phases and collect the organic (upper) layer.

  • Drying and Reconstitution: Evaporate the ethyl acetate to dryness under a stream of nitrogen. Reconstitute the dried extract in a known volume of mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 365 nm.

    • Quantification: Use a standard curve prepared with pure 2-OH-PHZ and PCA to quantify the concentrations in the samples.

Visualizations

Biosynthetic_Pathway Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid phzABCDEFG phzABCDEFG Chorismic_Acid->phzABCDEFG PCA Phenazine-1-Carboxylic Acid (PCA) phzABCDEFG->PCA phzO phzO (Monooxygenase) PCA->phzO Two_OH_PCA 2-Hydroxy-Phenazine-1- Carboxylic Acid (2-OH-PCA) phzO->Two_OH_PCA Decarboxylation Spontaneous Decarboxylation Two_OH_PCA->Decarboxylation Two_OH_PHZ This compound (2-OH-PHZ) Decarboxylation->Two_OH_PHZ

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_Inoculum Inoculum Development cluster_Production Production Stage cluster_Downstream Downstream Processing Stock_Culture Stock Culture (Cryopreserved) Shake_Flask Shake Flask Culture (Seed 1) Stock_Culture->Shake_Flask Activation Seed_Fermenter Seed Fermenter (Seed 2) Shake_Flask->Seed_Fermenter Scale-up Production_Fermenter Production Fermenter Seed_Fermenter->Production_Fermenter Inoculation Two_Stage_Addition Two-Stage Strategy (DTT & H2O2 addition) Production_Fermenter->Two_Stage_Addition Monitoring Process Monitoring (pH, DO, Temp, Substrates) Two_Stage_Addition->Monitoring Harvest Harvest (Centrifugation/Filtration) Monitoring->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatography Extraction->Purification Final_Product Pure 2-OH-PHZ Purification->Final_Product Regulatory_Pathway GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation phzI phzI (AHL Synthase) GacA->phzI Activates AHL AHL (Autoinducer) phzI->AHL Synthesizes phzR phzR (Transcriptional Regulator) AHL->phzR Binds to phz_operon phzABCDEFG (Biosynthesis Genes) phzR->phz_operon Activates Transcription PCA_production PCA Production phz_operon->PCA_production RpeA RpeA (Negative Regulator) RpeA->phz_operon Represses

References

Minimizing the production of unwanted phenazine byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenazine-producing microorganisms. Our goal is to help you minimize the formation of unwanted phenazine byproducts and optimize the yield of your target phenazine compound.

Frequently Asked Questions (FAQs)

Q1: My culture is producing a mixture of phenazines, but I only want to produce Phenazine-1-Carboxylic Acid (PCA). What is causing this?

A1: The production of multiple phenazine derivatives stems from the enzymatic modification of the primary phenazine, PCA.[1][2] In many phenazine-producing bacteria, such as Pseudomonas aeruginosa, the core phz gene cluster synthesizes PCA.[1][3] Subsequently, modifying enzymes encoded by genes like phzH, phzM, and phzS convert PCA into other phenazines like phenazine-1-carboxamide (PCN), pyocyanin (PYO), and 1-hydroxyphenazine (1-OH-PHZ), respectively.[1][3][4] The expression of these modifying enzymes leads to the mixture of phenazines you are observing.

Q2: How can I prevent the conversion of PCA to other phenazine derivatives?

A2: To prevent the conversion of PCA, you can employ genetic strategies to eliminate the activity of the modifying enzymes. This is typically achieved by creating targeted knockouts of the genes encoding these enzymes (e.g., phzH, phzM, phzS). By deleting these genes from your production strain, you can block the downstream pathways that lead to byproduct formation, thereby accumulating your target compound, PCA.[5][6]

Q3: My PCA yield is low. What culture conditions can I optimize to improve it?

A3: Low PCA yield can often be addressed by optimizing fermentation conditions. Key parameters to consider include media composition, pH, and temperature. Studies have shown that the choice of carbon and nitrogen sources significantly impacts phenazine production.[7][8][9] For instance, glucose and soybean meal have been identified as effective carbon and nitrogen sources for enhancing PCA production.[7][8] Additionally, maintaining an optimal pH (around 7.2) and temperature can be crucial, as the activity of enzymes in the phenazine biosynthesis pathway can be temperature-dependent.[9][10]

Q4: I have noticed batch-to-batch variability in my phenazine production. What could be the cause?

A4: Batch-to-batch variability is often linked to inconsistencies in culture conditions and the complex regulatory networks governing phenazine biosynthesis. Phenazine production is tightly regulated by systems like quorum sensing.[11] Small variations in inoculum density, aeration, or media preparation can lead to different quorum sensing responses and, consequently, variable phenazine output. Implementing stringent process controls and using a well-defined medium can help improve consistency.[12][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of pyocyanin (PYO) instead of PCA. High expression or activity of the phzM and phzS genes, which encode enzymes that convert PCA to PYO.[1][5]1. Create a targeted knockout of phzM and phzS genes. 2. Optimize fermentation temperature. For example, in Pseudomonas sp. M18, PCA production is favored at 28°C, while PYO production increases at 37°C due to higher PhzM expression.[9]
Presence of phenazine-1-carboxamide (PCN) in the culture. Expression of the phzH gene, which encodes an enzyme that converts PCA to PCN.[3]1. Generate a phzH deletion mutant in your production strain.
Low overall phenazine production. Suboptimal media composition or fermentation parameters. Inefficient precursor supply from the shikimate pathway.1. Optimize media components using a systematic approach like response surface methodology.[7][8] Key components to test include carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., soybean meal, corn steep liquor), and trace metals (e.g., Fe2+).[7][8][13] 2. Control the pH of the fermentation, as it can significantly affect PCN production.[10]
Inconsistent product profile between planktonic and biofilm cultures. Differential expression of the redundant phz operons (phz1 and phz2) in different growth modes. In P. aeruginosa, phz2 is predominantly expressed in biofilms, while phz1 is more active in planktonic cultures.[3]1. For consistent production, maintain a single growth morphology (either planktonic or biofilm). 2. If targeting a specific phenazine profile associated with one operon, consider engineering your strain to exclusively express that operon.

Data on Media Optimization for PCA Production

The following tables summarize quantitative data from studies that optimized media composition to enhance PCA production in Pseudomonas species.

Table 1: Media Optimization for Pseudomonas sp. M18GQ (gacA/qscR-inactivated mutant) [7]

ComponentInitial Concentration (g/L)Optimized Concentration (g/L)
Soybean Meal4065.02
Corn Steep Liquor1015.36
Glucose1212
Ethanol (ml/L)2021.70
MgSO₄11
Resulting PCA Yield ~4000 mg/L6365.0 mg/L

Table 2: Media Optimization for Pseudomonas sp. M18GQ (double mutant) [8]

ComponentOptimized Concentration (g/L)
Soybean Meal73.3
Corn Steep Liquor18.1
Glucose17.9
Ethanol (ml/L)18.0
Resulting PCA Yield 4032.2 mg/L

Experimental Protocols

Protocol 1: Targeted Gene Knockout for Eliminating Phenazine Byproducts

This protocol provides a general workflow for creating a gene deletion mutant to prevent the formation of unwanted phenazine derivatives.

  • Identify Target Genes: Based on the desired phenazine profile, identify the modifying enzyme genes to be deleted (e.g., phzM, phzS, phzH).

  • Construct Deletion Vector:

    • Amplify the upstream and downstream flanking regions of the target gene using PCR.

    • Clone these flanking regions into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).

  • Introduce Vector into Production Strain:

    • Transform the production strain with the constructed deletion vector via electroporation or conjugation.

  • Select for Single Crossover Events:

    • Plate the transformed cells on a selective medium containing the appropriate antibiotic to isolate colonies where the vector has integrated into the chromosome via a single homologous recombination event.

  • Induce Double Crossover:

    • Culture the single crossover mutants in a non-selective medium to allow for a second homologous recombination event, which will result in the excision of the target gene.

  • Screen for Deletion Mutants:

    • Screen colonies for the loss of the selectable marker and confirm the deletion of the target gene using PCR and DNA sequencing.

  • Phenotypic Analysis:

    • Analyze the phenazine production profile of the deletion mutant using methods like HPLC to confirm the absence of the corresponding byproduct.

Visualizations

Signaling Pathways and Biosynthesis

Phenazine_Biosynthesis_Pathway cluster_precursor Precursor Pathway cluster_core Core PCA Biosynthesis cluster_byproducts Byproduct Formation Chorismic Acid Chorismic Acid phz Gene Cluster (phzA-G) phz Gene Cluster (phzA-G) Chorismic Acid->phz Gene Cluster (phzA-G) PCA PCA phz Gene Cluster (phzA-G)->PCA phzM, phzS phzM, phzS PCA->phzM, phzS phzH phzH PCA->phzH Pyocyanin (PYO) Pyocyanin (PYO) phzM, phzS->Pyocyanin (PYO) Phenazine-1-carboxamide (PCN) Phenazine-1-carboxamide (PCN) phzH->Phenazine-1-carboxamide (PCN)

Caption: Phenazine biosynthesis pathway from chorismic acid.

Experimental Workflow

Troubleshooting_Workflow A Start: Unwanted Byproducts Observed B Identify Byproducts (e.g., HPLC, LC-MS) A->B C Determine Responsible Modifying Genes B->C D Genetic Modification (Gene Knockout) C->D Known Byproduct E Culture Condition Optimization (Media, pH, Temp) C->E General Low Yield F Analyze Phenazine Profile D->F E->F G Target Phenazine Optimized? F->G G->C No H End: Desired Phenotype Achieved G->H Yes

Caption: Workflow for minimizing phenazine byproducts.

References

Technical Support Center: Enhancing the Solubility of 2-Hydroxyphenazine for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of 2-Hydroxyphenazine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological activities?

A1: this compound is a heterocyclic organic compound with the molecular formula C₁₂H₈N₂O. It belongs to the phenazine class of compounds, which are known for their diverse biological activities. This compound exhibits antimicrobial properties and plays a role in biofilm formation.

Q2: Why is the solubility of this compound a concern for biological assays?

A2: Like many phenazine derivatives, this compound has limited aqueous solubility. This poor solubility can lead to several issues in biological assays, including precipitation of the compound in aqueous media, inaccurate concentration measurements, and reduced bioavailability to cells or target molecules, ultimately affecting the reliability and reproducibility of experimental results.

Q3: What are the general solubility characteristics of this compound?

A3: Phenazines are generally sparingly soluble in water due to their hydrophobic nature. They typically exhibit greater solubility in organic solvents such as ethanol, acetone, and chloroform.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer or cell culture medium. The concentration of this compound exceeds its solubility limit in the aqueous environment.- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous medium while vortexing.- Utilize a co-solvent system (see Experimental Protocols).- Employ solubility enhancers such as cyclodextrins (see Experimental Protocols).
Inconsistent or lower-than-expected biological activity in assays. Poor solubility is leading to a lower effective concentration of the compound.- Ensure the compound is fully dissolved in the stock solution before further dilution.- Visually inspect for any precipitation after dilution into the final assay medium.- Consider using a solubility enhancement technique to increase the bioavailable concentration.
Difficulty dissolving this compound powder. The compound has low solubility in the chosen solvent.- Use a more suitable organic solvent for the initial stock solution, such as DMSO.- Gentle heating and sonication can aid in dissolving the compound in the stock solvent.

Quantitative Data: Solubility of this compound

Solvent/MediumApproximate Solubility
Aqueous Fermentation Broth~ 170 µg/mL
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
WaterSparingly soluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for poorly water-soluble compounds.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When diluting the DMSO stock solution into aqueous media, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity in cell-based assays.

Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins

This protocol outlines the use of cyclodextrins to form inclusion complexes with this compound, thereby increasing its apparent water solubility.

Materials:

  • This compound

  • β-cyclodextrin or a chemically modified derivative (e.g., HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Stir plate and magnetic stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a solution of the desired cyclodextrin in deionized water or buffer (e.g., 10 mM HP-β-CD).

  • Add the this compound powder to the cyclodextrin solution in a molar excess of the cyclodextrin.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.

  • The clear filtrate contains the solubilized this compound-cyclodextrin complex and is ready for use in biological assays.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Oxidative Stress

This compound, like other phenazines, can undergo redox cycling within cells. This process involves the transfer of electrons to molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). The resulting oxidative stress can activate various cellular signaling pathways involved in stress response, inflammation, and apoptosis.

G This compound Induced Oxidative Stress 2-HP This compound Cell Cellular Environment 2-HP->Cell Redox Redox Cycling Cell->Redox e- ROS Reactive Oxygen Species (ROS) Redox->ROS O₂ OxidativeStress Oxidative Stress ROS->OxidativeStress Signaling Cellular Signaling Pathways OxidativeStress->Signaling

Caption: this compound induces oxidative stress through redox cycling.

Experimental Workflow for Solubility Enhancement

This workflow illustrates the decision-making process for addressing the poor solubility of this compound in preparation for a biological assay.

G Solubility Enhancement Workflow start Start: 2-HP Powder stock Prepare Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute in Aqueous Medium stock->dilute check Precipitation? dilute->check cosolvent Use Co-solvent System check->cosolvent Yes cyclodextrin Use Cyclodextrins check->cyclodextrin Yes assay Proceed to Biological Assay check->assay No cosolvent->assay cyclodextrin->assay

Strategies to prevent degradation of 2-Hydroxyphenazine during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxyphenazine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving potential degradation issues with this compound.

Problem: I am observing a loss of activity or change in the physical appearance (e.g., color) of my this compound sample.

This is a common indication of chemical degradation. The following flowchart can help you troubleshoot the potential causes:

G cluster_0 Troubleshooting this compound Degradation start Start: Degradation Observed storage_cond Review Storage Conditions start->storage_cond temp Temperature > 4°C? storage_cond->temp light Exposed to Light? temp->light No store_cold Action: Store at ≤ 4°C, ideally -20°C for long-term storage. temp->store_cold Yes atmosphere Stored under Inert Atmosphere? light->atmosphere No protect_light Action: Store in an amber vial or protect from light. light->protect_light Yes solution_prep Review Solution Preparation atmosphere->solution_prep Yes use_inert Action: Store under an inert gas (e.g., Argon, Nitrogen). atmosphere->use_inert No ph Is the solution pH neutral or acidic? solution_prep->ph dissolved_o2 Was the solvent degassed? ph->dissolved_o2 Yes adjust_ph Action: Buffer the solution to a slightly acidic or neutral pH. ph->adjust_ph No (Alkaline) degas_solvent Action: Degas solvents prior to dissolution. dissolved_o2->degas_solvent No end_node Re-evaluate Stability dissolved_o2->end_node Yes store_cold->light protect_light->atmosphere use_inert->solution_prep adjust_ph->dissolved_o2 degas_solvent->end_node

Caption: Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, and at low temperatures.

ConditionRecommendationRationale
Temperature ≤ 4°C for short-term storage. -20°C for long-term storage.Thermal degradation of this compound accelerates at temperatures above 37°C[1].
Light Store in an amber vial or a light-blocking container.Many organic molecules, including phenazine derivatives, are susceptible to photodegradation[2].
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The hydroxyl group can make the phenazine ring susceptible to oxidation[2].
Moisture Store in a desiccator or with a desiccant.Hydrolysis can be a degradation pathway for many chemical compounds[2].

Q2: My experiment requires this compound in solution. How should I prepare and store it?

The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions.

  • Solvent Selection: Use high-purity, degassed solvents. The presence of dissolved oxygen can promote oxidative degradation.

  • pH Control: The stability of hydroxylated phenazines can be pH-dependent. It is advisable to use a buffered solution, typically in the slightly acidic to neutral range, to prevent potential base-catalyzed degradation.

  • Storage of Solutions: If immediate use is not possible, store solutions at low temperatures (≤ 4°C) and protected from light. For longer-term storage, consider freezing at -20°C or -80°C. However, perform stability tests to ensure the compound does not precipitate or degrade during freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

While specific studies on this compound are limited, based on its chemical structure and the behavior of related compounds, the primary degradation pathways are likely to be oxidation and photodegradation.[2][3] The hydroxyl group at the 2-position can increase the electron density of the phenazine ring system, making it more susceptible to oxidative attack.[3]

G 2_OH_PHZ This compound Oxidation Oxidation (O2, ROS) 2_OH_PHZ->Oxidation Photodegradation Photodegradation (UV/Vis Light) 2_OH_PHZ->Photodegradation Degradation_Products Degradation Products (e.g., quinones, ring-opened products) Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Q4: How can I assess the stability of my this compound sample?

A stability study can be conducted to determine the rate of degradation under your specific experimental or storage conditions. A common method involves using High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound over time.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantify the degradation of this compound under various conditions.

Objective: To determine the degradation rate of this compound under specific temperature, light, and pH conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • HPLC-grade water

  • Buffers of desired pH (e.g., phosphate buffer, citrate buffer)

  • HPLC system with a UV-Vis detector

  • C18 HPLC column

  • Incubators or water baths set to desired temperatures

  • Light source (for photostability testing)

  • Amber and clear vials

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Preparation of Test Solutions: Dilute the stock solution with the desired aqueous buffer (or solvent) to a known concentration in both amber (light-protected) and clear (light-exposed) vials.

  • Incubation: Place the sets of vials at different temperature conditions (e.g., 4°C, 25°C, 40°C). For photostability, place the clear vials at a controlled distance from a light source.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • HPLC Analysis:

    • Inject the aliquot into the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve good separation of the this compound peak from any potential degradation products.

    • Monitor the elution using a UV-Vis detector at the absorbance maximum of this compound.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time for each condition.

    • The degradation rate can be determined from the slope of this plot. First-order kinetic models can be used to quantify the degradation rates.[1]

G cluster_workflow Experimental Workflow: Stability Assessment prep_stock Prepare Stock Solution prep_test Prepare Test Solutions (Varying Conditions) prep_stock->prep_test incubate Incubate Samples prep_test->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc analyze Analyze Data & Determine Rate hplc->analyze

Caption: Workflow for HPLC-based stability assessment.

References

Optimizing culture conditions for maximal 2-Hydroxyphenazine production in P. chlororaphis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for the maximal production of 2-Hydroxyphenazine (2-HP) in Pseudomonas chlororaphis.

Frequently Asked Questions (FAQs)

Q1: What are the key regulatory pathways I should be aware of when trying to maximize 2-HP production?

A1: The production of phenazines, including 2-HP, in P. chlororaphis is tightly regulated by complex signaling networks. The two primary pathways to consider are the Gac/Rsm signal transduction pathway and the quorum sensing (QS) system. The GacS/GacA two-component system is a global activator of secondary metabolite production.[1][2] It positively controls the expression of small non-coding RNAs (RsmX, RsmY, RsmZ) which in turn sequester the translational repressor proteins RsmA and RsmE. This sequestration relieves the repression of phenazine biosynthetic genes. Quorum sensing, mediated by N-acyl-homoserine lactones (AHLs), also plays a crucial role in coordinating phenazine gene expression with cell population density.

Q2: My P. chlororaphis strain produces very low amounts of 2-HP. What genetic strategies can I employ to increase the yield?

A2: Low yield of 2-HP is a common issue as it is a derivative of phenazine-1-carboxylic acid (PCA).[3] Several genetic engineering strategies can significantly enhance 2-HP production. One effective approach is to knock out negative regulatory genes that repress phenazine biosynthesis. Genes such as rpeA and rsmE have been identified as negative regulators, and their deletion has been shown to increase 2-HP production.[4][5] Additionally, enhancing the expression of the phzO gene, which encodes the enzyme responsible for converting PCA to a 2-HP precursor, can also lead to higher yields.

Q3: I am setting up a fermentation process. What are the most critical culture parameters to control for optimal 2-HP production?

A3: Several culture parameters significantly influence 2-HP production. These include the choice of carbon and nitrogen sources, pH, temperature, and aeration/agitation rates. For instance, glycerol is often a more effective carbon source than glucose for phenazine production.[4] Organic nitrogen sources like tryptone and yeast extract are generally superior to inorganic sources.[4] Maintaining an optimal pH, often around 7.2, is also critical for maximizing yield. Furthermore, adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen for cell growth and secondary metabolite production.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or no 2-HP production Suboptimal media composition.- Ensure the use of an appropriate carbon source (e.g., glycerol).- Utilize organic nitrogen sources like tryptone or yeast extract.- Supplement the medium with essential minerals.
Inappropriate pH of the culture medium.- Monitor and control the pH of the fermentation broth, maintaining it around the optimal value (e.g., 7.2).
Inadequate aeration or agitation.- Increase the agitation speed and/or aeration rate to ensure sufficient dissolved oxygen supply.
High PCA production but low conversion to 2-HP Low expression or activity of the PhzO enzyme.- Consider overexpressing the phzO gene in your production strain.- Implement a two-stage fermentation strategy.
Oxidative stress affecting the conversion process.- A two-stage fermentation approach involving the addition of DTT at an early stage and H₂O₂ at a later stage can improve the conversion of PCA to 2-HP.[3]
Inconsistent batch-to-batch production Variability in inoculum preparation.- Standardize the age and density of the seed culture used for inoculation.
Fluctuations in fermentation parameters.- Ensure tight control over pH, temperature, aeration, and agitation throughout the fermentation process.
Genetic instability of the production strain.- Periodically re-sequence key genomic regions of your strain to check for mutations.- Prepare fresh glycerol stocks of your engineered strain regularly.

Quantitative Data Summary

Table 1: Effect of Carbon Source on Phenazine Production

Carbon SourcePhenazine-1-Carboxamide (PCN) YieldReference
GlycerolHigher Yield[4]
GlucoseLower Yield[4]
SucroseLower Yield[4]
FructoseLower Yield[4]

Table 2: Effect of Nitrogen Source on Phenazine Production

Nitrogen SourceEffect on Phenazine SynthesisReference
Organic (e.g., Tryptone, Yeast Extract)Favorable[4]
Inorganic (e.g., KNO₃, NH₄Cl, (NH₄)₂SO₄)Less Favorable[4]

Experimental Protocols

Protocol 1: Batch Fermentation for 2-HP Production
  • Media Preparation: Prepare a suitable fermentation medium. A common base medium is King's B broth, which can be optimized with glycerol as the primary carbon source and supplemented with organic nitrogen sources like tryptone and yeast extract.

  • Inoculum Preparation: Inoculate a single colony of P. chlororaphis into a seed culture medium and incubate at 28-30°C with shaking until it reaches the late exponential phase of growth.

  • Fermentation: Inoculate the production fermenter with the seed culture to an initial OD₆₀₀ of approximately 0.1. Maintain the fermentation at a controlled temperature (e.g., 28-30°C) and pH (e.g., 7.2). Provide adequate aeration and agitation to maintain a dissolved oxygen level of at least 20%.

  • Two-Stage Strategy (Optional but Recommended): For enhanced 2-HP production, add dithiothreitol (DTT) to the culture at around 12 hours of fermentation. Subsequently, add hydrogen peroxide (H₂O₂) at approximately 24 hours.[3]

  • Sampling and Analysis: Aseptically withdraw samples at regular intervals to monitor cell growth (OD₆₀₀) and quantify 2-HP concentration using HPLC.

Protocol 2: Quantification of 2-HP by HPLC
  • Sample Preparation: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis detector.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Detection: Monitor the absorbance at a wavelength specific for 2-HP (typically around 254 nm).

  • Quantification: Prepare a standard curve using a pure 2-HP standard of known concentrations. Calculate the concentration of 2-HP in the samples by comparing their peak areas to the standard curve.

Visualizations

Signaling Pathways

Gac_Rsm_Pathway Env_Signal Environmental Signal GacS GacS (Sensor Kinase) Env_Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates rsm_genes rsmX, rsmY, rsmZ (small RNAs) GacA->rsm_genes Activates Transcription RsmA_E RsmA/RsmE (Translational Repressors) rsm_genes->RsmA_E Sequesters phz_mRNA phz mRNA RsmA_E->phz_mRNA Represses Translation Phenazine_Biosynthesis Phenazine Biosynthesis phz_mRNA->Phenazine_Biosynthesis Leads to

Caption: The Gac/Rsm signal transduction pathway in P. chlororaphis.

Quorum_Sensing_Pathway Cell_Density Increased Cell Density PhzI PhzI (AHL Synthase) Cell_Density->PhzI Induces AHL AHL (Autoinducer) PhzI->AHL Synthesizes PhzR PhzR (Transcriptional Regulator) AHL->PhzR Binds and Activates phz_operon phz Operon PhzR->phz_operon Activates Transcription Phenazine_Production Phenazine Production phz_operon->Phenazine_Production Leads to

Caption: Quorum sensing pathway for phenazine production in P. chlororaphis.

Experimental Workflow

Fermentation_Workflow Media_Prep 1. Media Preparation Inoculum_Prep 2. Inoculum Preparation Media_Prep->Inoculum_Prep Fermentation 3. Fermentation Inoculum_Prep->Fermentation Two_Stage 4. Two-Stage Addition (Optional) Fermentation->Two_Stage Sampling 5. Sampling Fermentation->Sampling Directly if not two-stage Two_Stage->Sampling Analysis 6. HPLC Analysis Sampling->Analysis Results Results Analysis->Results

Caption: Experimental workflow for 2-HP production and analysis.

References

Improving the efficiency of enzymatic conversion of PCA to 2-Hydroxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic conversion of phenazine-1-carboxylic acid (PCA) to the bioactive compound 2-hydroxyphenazine.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for the conversion of PCA to this compound?

A1: The conversion of PCA to this compound is a two-step process. First, the enzyme PhzO, a monooxygenase, hydroxylates PCA to form the intermediate 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA). This reaction is dependent on the presence of NADP(H) and is enhanced by ferric iron (Fe³⁺)[1][2]. Subsequently, 2-OH-PCA spontaneously decarboxylates to yield the final product, this compound (2-OH-PHZ)[1][2].

Q2: Why is my this compound yield consistently low?

A2: Low yields of this compound are a common issue and can be attributed to several factors. A primary reason is the low conversion rate of PCA to 2-OH-PHZ, often in the range of 10-20%[1]. This can be due to the low expression or activity of the PhzO enzyme. A significant portion of the expressed PhzO protein can form insoluble and inactive inclusion bodies within the host organism (e.g., E. coli), thereby reducing the concentration of active enzyme available for the conversion[1]. Additionally, the reaction can be inhibited by high concentrations of the substrate, PCA[1][2].

Q3: What is the optimal temperature for the enzymatic conversion?

A3: The optimal temperature for the enzymatic conversion of PCA to this compound is 28°C[1][2]. While the expression of the PhzO enzyme may be higher at lower temperatures like 20°C, the overall yield of this compound increases as the temperature is raised to 28°C. However, temperatures above this, such as 37°C, can lead to a decrease in the final product yield[1].

Q4: Are any cofactors required for the PhzO enzyme activity?

A4: Yes, the activity of the PhzO enzyme is dependent on the presence of NADP(H)[1][2]. Additionally, the presence of ferric iron (Fe³⁺) has been shown to enhance the conversion of PCA to this compound[1][2].

Troubleshooting Guides

Issue 1: Low or No Production of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Adjust the incubation temperature to the optimal 28°C.[1][2]Increased yield of this compound.
Absence or Limiting Cofactors Ensure the reaction buffer is supplemented with NADP(H) and ferric iron (Fe³⁺).Enhanced enzymatic activity and product formation.
Inactive PhzO Enzyme Verify the expression of soluble, active PhzO. Low expression or formation of inclusion bodies can drastically reduce the amount of functional enzyme.Increased concentration of active enzyme leading to higher conversion rates.
Substrate Inhibition Optimize the concentration of PCA. High concentrations of PCA can inhibit the PhzO enzyme.[1][2]Improved enzymatic activity by avoiding substrate-level inhibition.
Incorrect pH Ensure the pH of the reaction buffer is optimal for both the enzymatic conversion and the spontaneous decarboxylation.Stable reaction conditions promoting both steps of the conversion.
Issue 2: PhzO Enzyme is Expressed but Inactive (Inclusion Bodies)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
High Induction Temperature Lower the induction temperature for PhzO expression. For example, inducing at 20°C instead of 37°C can increase the proportion of soluble protein.[1]Increased yield of soluble and active PhzO enzyme.
High Inducer (IPTG) Concentration Reduce the concentration of the inducer (e.g., IPTG) used for protein expression.Slower, more controlled protein expression, which can favor proper folding.
Suboptimal Expression Host Consider using a different E. coli expression strain, such as one engineered to enhance the solubility of recombinant proteins.Improved protein folding and reduced aggregation into inclusion bodies.
Insufficient Chaperone Co-expression Co-express molecular chaperones that can assist in the proper folding of the PhzO protein.Enhanced folding of the target protein, leading to a higher soluble fraction.

Data Presentation

Table 1: Effect of Temperature on this compound Yield

Temperature (°C)Relative this compound YieldReference
20Lower[1]
28Optimal[1][2]
37Decreased[1]

Table 2: Effect of PCA Concentration on this compound Production

PCA ConcentrationEffect on 2-OH-PHZ ProductionReference
Low to ModerateSteady increase in production[2]
ExcessInhibition of production[1][2]

Table 3: Effect of Cofactors on this compound Production

CofactorConditionEffect on 2-OH-PHZ ProductionReference
NADP(H) AbsentNo or very low production[1][2]
PresentEssential for the reaction[1][2]
Fe³⁺ AbsentLower production[2]
Present (e.g., 1 mM)Significantly enhanced production[2]

Experimental Protocols

Protocol 1: Expression and Purification of PhzO in E. coli

This protocol is a general guideline for the expression and purification of the PhzO enzyme.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the phzO gene.

  • Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

  • Large-Scale Culture: The next day, inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.6.

  • Induction: Cool the culture to the desired induction temperature (e.g., 20°C) and induce protein expression by adding an optimized concentration of IPTG (e.g., 0.1 mM).

  • Incubation: Continue to incubate the culture at the lower temperature for a defined period (e.g., 8-16 hours) with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using methods such as sonication or high-pressure homogenization.

  • Purification: Purify the soluble PhzO enzyme from the cell lysate using appropriate chromatography techniques, such as immobilized metal affinity chromatography (IMAC) if the protein is His-tagged.

Protocol 2: Enzymatic Conversion of PCA to this compound
  • Reaction Setup: In a suitable reaction vessel, combine the purified PhzO enzyme, PCA substrate, NADP(H), and Fe³⁺ in a reaction buffer at the optimal pH.

  • Incubation: Incubate the reaction mixture at 28°C with gentle agitation for a specific duration (e.g., 24-72 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching agent or by heat inactivation.

  • Extraction: Acidify the reaction mixture and extract the phenazine compounds with an equal volume of a suitable organic solvent like ethyl acetate.

  • Sample Preparation: Evaporate the organic solvent and redissolve the residue in a solvent compatible with the analytical method (e.g., methanol for HPLC).

Protocol 3: HPLC Analysis of PCA and this compound
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a C18 reversed-phase column.

  • Mobile Phase: Prepare an appropriate mobile phase, which could be a gradient of methanol and water or an isocratic mixture.

  • Injection: Inject the prepared sample onto the HPLC column.

  • Detection: Monitor the elution of the compounds at a suitable wavelength (e.g., 254 nm or 365 nm).

  • Quantification: Identify and quantify PCA and this compound by comparing their retention times and peak areas to those of known standards.

Visualizations

Enzymatic_Conversion_Pathway PCA PCA (Phenazine-1-carboxylic acid) OH_PCA 2-OH-PCA (2-hydroxy-phenazine-1-carboxylic acid) PCA->OH_PCA Hydroxylation OH_PHZ 2-OH-PHZ (this compound) OH_PCA->OH_PHZ Decarboxylation PhzO PhzO Enzyme PhzO->PCA:n NADP NADP(H) NADP->PCA:n Fe3 Fe³⁺ Fe3->PCA:n Spontaneous Spontaneous Decarboxylation Spontaneous->OH_PCA:n Troubleshooting_Workflow Start Low/No 2-OH-PHZ Yield Check_Expression Is PhzO Expressed? Start->Check_Expression Check_Solubility Is PhzO Soluble? Check_Expression->Check_Solubility Yes Optimize_Expression Optimize Expression Protocol (e.g., lower temp, inducer conc.) Check_Expression->Optimize_Expression No Check_Conditions Are Reaction Conditions Optimal? Check_Solubility->Check_Conditions Yes Optimize_Solubility Improve Solubility (e.g., chaperones, different host) Check_Solubility->Optimize_Solubility No Optimize_Reaction Adjust Reaction Parameters (Temp, pH, Cofactors, PCA conc.) Check_Conditions->Optimize_Reaction No Success Improved 2-OH-PHZ Yield Check_Conditions->Success Yes Optimize_Expression->Check_Expression Optimize_Solubility->Check_Solubility Optimize_Reaction->Check_Conditions

References

Troubleshooting poor separation of phenazine derivatives in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of phenazine derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of phenazine derivatives by chromatography.

Question: I am observing poor peak resolution and co-elution of my phenazine derivatives. What are the likely causes and how can I improve the separation?

Answer:

Poor peak resolution in the chromatography of phenazine derivatives can stem from several factors related to the mobile phase, stationary phase, and other method parameters. Phenazine derivatives are often aromatic and can exhibit similar retention behaviors, making their separation challenging.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower organic solvent concentration will generally increase retention time and may improve the separation of closely eluting peaks.

    • pH Control: The ionization state of phenazine derivatives can significantly impact their retention, especially for compounds with basic nitrogen atoms. The use of a buffer to control the pH of the mobile phase is crucial. For basic phenazine derivatives, working at a lower pH (e.g., pH 2.5-3.5 with phosphate or acetate buffer) can lead to better peak shape and resolution.[1]

    • Additive Incorporation: Consider adding ion-pairing reagents for ionic phenazine derivatives or small amounts of additives like formic acid or phosphoric acid to improve peak shape. For mass spectrometry applications, volatile buffers like ammonium acetate or formic acid are recommended.[1][2]

  • Stationary Phase Selection:

    • Column Chemistry: Standard C18 columns are a good starting point for reverse-phase separation. However, if co-elution persists, consider alternative stationary phases. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds like phenazines due to π-π interactions. For challenging separations, specialized columns like those with calixarene-bonded phases have shown success in separating structurally similar compounds, including phenothiazine derivatives.[1]

    • Particle Size and Column Dimensions: Using columns with smaller particle sizes (e.g., < 3 µm) can increase efficiency and resolution. A longer column will also provide more theoretical plates, potentially improving separation.

  • Gradient Elution:

    • If your sample contains phenazine derivatives with a wide range of polarities, an isocratic elution may not be sufficient. A gradient elution, where the mobile phase composition is changed over time, can help to resolve both early and late-eluting peaks effectively.

dot

Caption: Troubleshooting workflow for poor peak resolution.

Question: My phenazine derivative peaks are showing significant tailing. What could be the cause and what are the solutions?

Answer:

Peak tailing is a common issue in chromatography and can be particularly prevalent with basic compounds like many phenazine derivatives. It is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Silanol Interactions: Free silanol groups on the surface of silica-based stationary phases can interact strongly with basic analytes, leading to tailing.

    • Use End-capped Columns: Employ a well-end-capped column where the free silanols have been deactivated.

    • Mobile Phase Modifiers: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Low pH: Operating at a low pH (around 2.5-3) will protonate the basic phenazine derivatives and suppress the ionization of silanol groups, reducing these unwanted interactions.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Reduce Sample Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Column Contamination: Accumulation of strongly retained compounds on the column can create active sites that cause tailing.

    • Column Washing: Implement a robust column washing procedure between runs to remove any strongly adsorbed contaminants.

dot

Troubleshooting_Peak_Tailing Tailing Peak Tailing Observed Cause? Silanol Silanol Interactions - Use end-capped column - Add competitive base (e.g., TEA) - Operate at low pH Tailing->Silanol Overload Column Overload - Reduce sample concentration - Inject smaller volume Tailing->Overload Contamination Column Contamination - Implement rigorous column wash Tailing->Contamination Solution Improved Peak Shape Silanol->Solution Overload->Solution Contamination->Solution

References

Technical Support Center: Genetic Manipulation of Phenazine Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic manipulation of phenazine biosynthesis pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms for heterologous phenazine production?

A1: While Escherichia coli is a common host for many metabolic engineering projects, its use for producing phenazines, particularly pyocyanin, can be limited due to the toxicity of these compounds. A more suitable host is Pseudomonas putida, a non-pathogenic species closely related to native phenazine producers, which exhibits higher tolerance to phenazine compounds.[1]

Q2: What is the general strategy for cloning a phenazine biosynthesis (phz) gene cluster?

A2: The process typically involves identifying the phz gene cluster in a producer strain (e.g., Pseudomonas aeruginosa) through genome analysis. The entire operon is then amplified, often using long-PCR methods due to its size, and cloned into a suitable expression vector. Shuttle vectors, which can replicate in both E. coli (for cloning and manipulation) and the target production host (e.g., Pseudomonas putida), are commonly used.[2]

Q3: How are phenazines typically extracted and quantified from a culture?

A3: For liquid cultures, the supernatant is usually separated from the cells by centrifugation. The phenazines in the supernatant can then be analyzed directly or after extraction with a solvent like methanol. For biofilms, the agar containing the secreted phenazines is often extracted with methanol. Quantification is most commonly performed using High-Performance Liquid Chromatography (HPLC) with a UV/Vis detector.[1][3] Specific protocols for extraction from liquid cultures and biofilms, as well as for HPLC analysis, are provided in the Experimental Protocols section.

Q4: What are the key precursor metabolites for phenazine biosynthesis?

A4: Phenazine biosynthesis originates from the shikimate pathway.[4] The key precursors are phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), which are converted to chorismic acid. Chorismic acid is the branch-point metabolite that enters the phenazine-specific pathway.[4]

Troubleshooting Guides

Issue 1: Low or No Phenazine Production

Symptoms:

  • No visible color change in the culture medium (many phenazines are pigmented).

  • Low or undetectable levels of phenazines in HPLC analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Promoter The native promoter of the phz operon may not be optimal in a heterologous host. Solution: Replace the native promoter with a strong, inducible, or constitutive promoter known to function well in your host organism.
Codon Usage Mismatch The codon usage of the phz genes from the original organism may not be optimal for the expression host. Solution: Synthesize the phz genes with codons optimized for your expression host (e.g., E. coli or P. putida).
Insufficient Precursor Supply The host's central metabolism may not be producing enough chorismic acid. Solution: Overexpress key enzymes in the shikimate pathway (e.g., DAHP synthase encoded by aroG or phzC) to increase the flux towards chorismic acid.[4]
Negative Regulation The host organism may have native regulatory elements that are repressing the expression of the phz operon. In some native producers, negative regulators can limit production. Solution: Identify and knock out known negative regulatory genes in the host strain.[4][5]
Plasmid Instability Large plasmids containing the entire phz operon can be unstable, leading to plasmid loss during cell division. Solution: Consider integrating the phz gene cluster into the host chromosome for stable expression. Alternatively, use a lower copy number plasmid with a strong selection marker.[6]
Suboptimal Fermentation Conditions pH, temperature, aeration, and media composition can significantly impact phenazine production. Solution: Optimize fermentation parameters. For example, maintaining a neutral pH (around 7.0-7.2) and ensuring adequate aeration are often crucial.[7] Supplementing the medium with precursors like shikimic acid or phenylalanine may also boost production.[8]

G start Low/No Phenazine Production check_expression Verify phz gene expression (RT-qPCR) start->check_expression check_protein Verify Phz protein production (SDS-PAGE/Western Blot) check_expression->check_protein Expression OK optimize_expression Optimize Promoter/Codon Usage check_expression->optimize_expression No/Low Expression check_precursors Analyze precursor availability (Metabolomics) check_protein->check_precursors Protein OK check_protein->optimize_expression No/Low Protein check_fermentation Review fermentation conditions check_precursors->check_fermentation Precursors OK optimize_precursors Engineer shikimate pathway check_precursors->optimize_precursors Low Precursors optimize_fermentation Optimize pH, aeration, media check_fermentation->optimize_fermentation Suboptimal Conditions check_toxicity Assess host cell viability check_fermentation->check_toxicity Conditions OK optimize_expression->start optimize_precursors->start optimize_fermentation->start mitigate_toxicity Switch to tolerant host/engineer for resistance check_toxicity->mitigate_toxicity Low Viability success Successful Phenazine Production check_toxicity->success Viability OK mitigate_toxicity->start

Issue 2: Host Cell Toxicity and Growth Inhibition

Symptoms:

  • Reduced growth rate or final cell density of the engineered strain compared to the wild-type.

  • Cell lysis observed during cultivation.

  • Inconsistent production levels, potentially due to the evolution of non-producing mutants.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Phenazine Toxicity Phenazines, especially pyocyanin, are redox-active compounds that can generate reactive oxygen species (ROS), leading to cellular damage.[9] This is a significant issue in hosts like E. coli.[1]
Metabolic Burden The high-level expression of a large biosynthetic pathway can drain cellular resources (ATP, NADPH, amino acids), leading to a "metabolic burden" that slows growth and can lead to plasmid instability.[10][11][12]
Accumulation of Toxic Intermediates Imbalances in the expression of different phz genes could lead to the accumulation of potentially toxic pathway intermediates.

Solutions:

  • Switch to a Tolerant Host: The most effective solution is often to use a host organism with inherent tolerance to phenazines, such as Pseudomonas putida KT2440.[1]

  • Control Gene Expression: Use inducible promoters to delay the expression of the phenazine pathway until the culture has reached a higher cell density. This decouples growth from production, reducing the metabolic burden during the growth phase.

  • Enhance Host Robustness: Overexpress genes involved in ROS defense, such as superoxide dismutase and catalase, to mitigate the toxic effects of phenazines.

  • Pathway Balancing: Optimize the expression levels of individual phz genes or sub-operons to avoid the accumulation of intermediates. This can be achieved by using promoters of different strengths for different parts of the pathway.

G phenazine Phenazines (e.g., Pyocyanin) ros Reactive Oxygen Species (ROS) Generation phenazine->ros Redox Cycling redox Disruption of Cellular Redox State phenazine->redox damage Cellular Damage (DNA, proteins, lipids) ros->damage redox->damage growth_inhibition Growth Inhibition / Cell Death damage->growth_inhibition metabolic_burden Metabolic Burden resource_depletion Depletion of ATP, NADPH, Amino Acids metabolic_burden->resource_depletion resource_depletion->growth_inhibition

Issue 3: Production of Incorrect or Undesired Phenazine Derivatives

Symptoms:

  • HPLC analysis shows peaks corresponding to phenazine intermediates (e.g., PCA) but not the final desired product (e.g., pyocyanin or PCN).

  • The culture has an unexpected color, indicating the presence of a different phenazine derivative.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Missing or Inactive Modifying Enzymes The production of specific phenazine derivatives from the core molecule phenazine-1-carboxylic acid (PCA) requires specific modifying enzymes. For example, phzM and phzS are required to convert PCA to pyocyanin. phzH is needed for phenazine-1-carboxamide (PCN) synthesis, and phzO for 2-hydroxyphenazine (2-OH-PHZ).[13][14]
Incorrect Gene Cluster Different strains of Pseudomonas have different phz operons that produce different phenazines. For example, P. aeruginosa PAO1 has two homologous operons, phz1 and phz2, which can have different expression levels and regulatory controls.[13][15]
Suboptimal Conditions for Modifying Enzymes Some modifying enzymes have specific requirements. For instance, PhzS, a flavin-dependent hydroxylase, requires molecular oxygen to function.[1]

Solutions:

  • Ensure Presence of Correct Modifying Genes: If your goal is to produce a specific derivative, ensure that the necessary modifying genes (phzM, phzS, phzH, phzO, etc.) are included in your expression construct and are being expressed.

  • Co-expression of Modifying Enzymes: If the modifying enzymes are not part of the core phz operon, they may need to be cloned and expressed from a separate plasmid or integrated into the chromosome.

  • Optimize Fermentation Conditions: Ensure that the culture conditions are suitable for the activity of all enzymes in the pathway. For oxygen-dependent enzymes like PhzS, maintaining high levels of dissolved oxygen is critical.

G chorismate Chorismic Acid phz_operon phzA-G chorismate->phz_operon pca Phenazine-1-carboxylic acid (PCA) phz_operon->pca phzM phzM pca->phzM phzH phzH pca->phzH phzO phzO pca->phzO phzS phzS phzM->phzS Intermediate pyo Pyocyanin (PYO) phzS->pyo pcn Phenazine-1-carboxamide (PCN) phzH->pcn oh_pca 2-OH-PCA phzO->oh_pca

Data Presentation

Table 1: Comparison of Phenazine Production in Engineered P. putida Strains

StrainGenotype (Expressed Operon)PCA (µg/mL)PYO (µg/mL)Reference
P. putida O1.phz1phz1 operon from P. aeruginosa PAO123.34 ± 1.06-[1]
P. putida 14.phz1phz1 operon from P. aeruginosa PA1479.79 ± 9.09-[1]
P. putida 14.phz2phz2 operon from P. aeruginosa PA14~80-[1]
P. putida 14.phz1+phz1 operon + phzM/S from PA145.86 ± 0.300.60 ± 0.15[1]
P. putida 14.phz2+phz2 operon + phzM/S from PA14~80~11[1]

Table 2: Enhancement of Phenazine-1-Carboxamide (PCN) Production in P. chlororaphis through Fermentation Optimization

Optimization StagePCN Production (g/L)Reference
Initial Production (Shake Flask)2.75 ± 0.23[7]
After Medium Optimization (Shake Flask)5.51 ± 0.17[7]
After pH Optimization (1L Bioreactor)8.58 ± 0.25[7]
After Fed-Batch Strategy (1L Bioreactor)9.58 ± 0.57[7]

Experimental Protocols

Protocol 1: Cloning of a Phenazine Biosynthesis Operon
  • Template DNA Isolation: Isolate high-quality genomic DNA from the desired phenazine-producing strain (e.g., P. aeruginosa PA14) using a commercial genomic DNA purification kit.

  • Primer Design: Design forward and reverse primers to amplify the entire phz operon (e.g., phzA-G). Include restriction sites in the primers compatible with your chosen expression vector (e.g., a pUCP-family shuttle vector).

  • Long-Range PCR: Due to the large size of the operon (>7 kb), perform a long-range PCR using a high-fidelity DNA polymerase designed for large amplicons. Optimize annealing temperature and extension time according to the polymerase manufacturer's instructions.

  • Gel Purification: Run the PCR product on an agarose gel and purify the band of the correct size using a gel extraction kit.

  • Vector Preparation: Digest the expression vector and the purified PCR product with the chosen restriction enzymes. Dephosphorylate the vector to prevent self-ligation.

  • Ligation: Ligate the digested phz operon fragment into the prepared vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into a suitable cloning host, such as E. coli DH5α, and select for transformants on appropriate antibiotic plates.

  • Clone Verification: Verify the correct insertion of the phz operon by colony PCR, restriction digest analysis of the plasmid DNA, and Sanger sequencing of the insert junctions and key regions of the operon.

  • Transformation into Production Host: Transform the verified plasmid into the desired production host (e.g., P. putida KT2440) via electroporation or other suitable methods.

Protocol 2: Extraction and Quantification of Phenazines by HPLC

A. Extraction from Liquid Culture:

  • Collect 1 mL of the bacterial culture.

  • Centrifuge at >16,000 x g for 2 minutes to pellet the cells.[3]

  • Filter the supernatant through a 0.22 µm spin filter to remove any remaining cells.[3]

  • Transfer 200 µL of the cell-free supernatant to an HPLC vial for analysis.[3]

B. Extraction from Biofilm on Agar Plate:

  • Grow the bacterial strain as a colony biofilm on an agar plate.

  • After incubation, carefully remove the agar on which the biofilm has grown and place it into a tube containing a known volume (e.g., 5 mL) of 100% methanol.[3]

  • Allow the phenazines to extract into the methanol overnight at room temperature in the dark.[3]

  • Take an aliquot of the methanol extract and filter it through a 0.22 µm spin filter.

  • Transfer the filtered extract to an HPLC vial for analysis.

C. HPLC Analysis:

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile (containing 0.1% trifluoroacetic acid - TFA) and water (containing 0.1% TFA).[1]

    • Example Gradient: Start at 15% acetonitrile, ramp to 100% over 15 minutes, hold for a few minutes, then return to 15% to re-equilibrate.[1]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: Use a photodiode array (PDA) or UV/Vis detector. Monitor at wavelengths specific to the phenazines of interest (e.g., 366 nm for PCA, 280 nm or 691 nm for pyocyanin).[1]

  • Quantification: Create a standard curve using purified standards of the phenazines you are quantifying. Calculate the concentration in your samples by comparing the peak areas to the standard curve.

References

Technical Support Center: Optimizing 2-Hydroxyphenazine Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during 2-Hydroxyphenazine (2-OH-PHZ) fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: The optimal pH for the production of phenazine derivatives by Pseudomonas species is generally near neutral. For the production of phenazine-1-carboxamide (PCN) in Pseudomonas chlororaphis, a pH of 7.2 has been shown to be optimal. It is recommended to maintain a stable pH within the range of 6.5 to 7.5 for efficient 2-OH-PHZ production.

Q2: How does aeration affect this compound yield?

A2: Aeration is a critical parameter as the conversion of the precursor phenazine-1-carboxylic acid (PCA) to 2-OH-PHZ is catalyzed by the monooxygenase PhzO, which is an oxygen-dependent enzyme. Insufficient aeration can limit the activity of PhzO, leading to a lower yield of 2-OH-PHZ and an accumulation of PCA. Conversely, excessive aeration can lead to oxidative stress, potentially inhibiting cell growth and overall productivity. While specific optimal dissolved oxygen (DO) setpoints for 2-OH-PHZ are not extensively reported, maintaining a DO level between 20-40% is a common starting point for secondary metabolite production in Pseudomonas.

Q3: What are the key regulatory pathways involved in this compound biosynthesis?

A3: The biosynthesis of 2-OH-PHZ is regulated by complex signaling networks, primarily the Gac/Rsm pathway and Quorum Sensing (QS). The GacS/GacA two-component system acts as a global regulator, positively influencing phenazine production. It functions by controlling the expression of small non-coding RNAs (RsmX, RsmY, RsmZ), which in turn sequester the translational repressor proteins RsmA and RsmE. The QS systems, including las, rhl, and pqs in Pseudomonas aeruginosa, are cell-density dependent regulatory circuits that also play a crucial role in activating the expression of phenazine biosynthetic genes.

Q4: Can I enhance 2-OH-PHZ production by adding precursors to the medium?

A4: Yes, a two-stage fermentation strategy has been shown to be effective. This involves the addition of dithiothreitol (DTT) at around 12 hours of fermentation to increase the production of the precursor, phenazine-1-carboxylic acid (PCA).[1] Subsequently, the addition of hydrogen peroxide (H₂O₂) at approximately 24 hours can enhance the conversion of PCA to 2-OH-PHZ.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fermentation.

Problem Potential Causes Troubleshooting Steps
Low or no 2-OH-PHZ production - Incorrect pH of the fermentation medium.- Suboptimal aeration.- Inactive or low-producing microbial strain.- Nutrient limitation in the medium.- Calibrate your pH probe and maintain the pH between 6.5 and 7.5 using automated acid/alkali feeding.- Optimize the agitation speed and air flow rate to maintain a dissolved oxygen level of 20-40%.- Verify the viability and productivity of your seed culture. Consider re-streaking from a stock culture.- Ensure the medium contains sufficient carbon, nitrogen, and phosphate sources.
High PCA but low 2-OH-PHZ concentration - Low activity of the PhzO enzyme.- Insufficient oxygen supply.- Feedback inhibition by accumulated PCA.- Confirm the presence and expression of the phzO gene in your strain.- Increase the aeration rate or agitation speed to improve oxygen transfer.- Implement the two-stage fermentation strategy by adding H₂O₂ after the initial growth phase to promote the conversion of PCA.
Inconsistent batch-to-batch production - Variability in inoculum preparation.- Inconsistent media composition.- Fluctuations in fermentation parameters (pH, temperature, aeration).- Standardize your inoculum preparation protocol, ensuring consistent cell density and growth phase.- Use high-quality, pre-tested media components and prepare fresh media for each batch.- Implement strict process control to maintain consistent pH, temperature, and dissolved oxygen levels throughout the fermentation.
Formation of a red precipitate - Low solubility of 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), an intermediate in the biosynthesis of 2-OH-PHZ.- This is a known phenomenon. The red precipitate is primarily composed of 2-OH-PCA. Ensure efficient extraction methods are used to recover all phenazine products, including those in the precipitate.

Data Presentation

Table 1: Recommended Fermentation Parameters for this compound Production

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal pH for a related phenazine (PCN) is 7.2.
Temperature (°C) 28 - 37Pseudomonas species are generally mesophilic.
Dissolved Oxygen (%) 20 - 40Requires optimization for specific strains and bioreactors.
Agitation (rpm) 200 - 600Dependent on bioreactor geometry and scale.
Aeration (vvm) 0.5 - 1.5Dependent on bioreactor geometry and scale.

Experimental Protocols

1. Protocol for Two-Stage Fermentation to Enhance 2-OH-PHZ Production

This protocol is based on the strategy to first enhance the production of the precursor PCA and then its conversion to 2-OH-PHZ.[1]

  • Inoculum Preparation:

    • Prepare a seed culture of the Pseudomonas strain in a suitable medium (e.g., King's B broth).

    • Incubate at 28-30°C with shaking until the culture reaches the late exponential phase.

  • Fermentation:

    • Inoculate the production medium in the bioreactor with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation parameters as outlined in Table 1.

    • At approximately 12 hours of fermentation, add a sterile solution of dithiothreitol (DTT) to a final concentration of 1.5 mM.

    • At approximately 24 hours of fermentation, add a sterile solution of hydrogen peroxide (H₂O₂) to a final concentration of 10 mM.

    • Continue the fermentation for 48-72 hours, monitoring cell growth and 2-OH-PHZ production.

2. Protocol for Extraction and Quantification of this compound

This protocol describes a general method for extracting phenazines from the fermentation broth for subsequent analysis.[1][2]

  • Extraction:

    • Take a known volume of the fermentation broth.

    • Acidify the broth to pH 2.0 with a strong acid (e.g., 6M HCl or 10% trifluoroacetic acid).[1][2]

    • Extract the acidified broth twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under vacuum.

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

  • Quantification by HPLC:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Detection: UV detector at a wavelength of 254 nm or 365 nm.

    • Quantification: Use a standard curve prepared with purified this compound.

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Bioreactor Fermentation cluster_analysis Analysis seed_culture Prepare Seed Culture incubation Incubate to late exponential phase seed_culture->incubation inoculate Inoculate Production Medium incubation->inoculate ferment_initial Initial Fermentation (12h) inoculate->ferment_initial add_dtt Add DTT (1.5 mM) ferment_initial->add_dtt ferment_second Continue Fermentation (to 24h) add_dtt->ferment_second add_h2o2 Add H2O2 (10 mM) ferment_second->add_h2o2 ferment_final Final Fermentation (48-72h) add_h2o2->ferment_final extraction Extraction of 2-OH-PHZ ferment_final->extraction hplc HPLC Quantification extraction->hplc

Caption: Experimental workflow for enhanced this compound production.

Gac_Rsm_pathway Env_Signal Environmental Signal GacS GacS (Sensor Kinase) Env_Signal->GacS GacA GacA (Response Regulator) GacS->GacA Phosphorylation rsm_genes rsmX, rsmY, rsmZ (sRNAs) GacA->rsm_genes Activates transcription RsmA_E RsmA/RsmE (Translational Repressors) rsm_genes->RsmA_E Sequesters phz_mRNA phz operon mRNA RsmA_E->phz_mRNA Represses translation Phenazine_Biosynthesis Phenazine Biosynthesis phz_mRNA->Phenazine_Biosynthesis

Caption: The Gac/Rsm signaling pathway regulating phenazine biosynthesis.

Quorum_Sensing_pathway Low_Cell_Density Low Cell Density Autoinducer_Synthase Autoinducer Synthase (e.g., LasI, RhlI) Low_Cell_Density->Autoinducer_Synthase Basal expression High_Cell_Density High Cell Density Autoinducers Autoinducers (AHLs) High_Cell_Density->Autoinducers Accumulation Autoinducer_Synthase->Autoinducers Synthesizes Receptor_Protein Receptor Protein (e.g., LasR, RhlR) Autoinducers->Receptor_Protein Binds at high concentration Gene_Expression Activation of phz gene expression Receptor_Protein->Gene_Expression Activates

Caption: Quorum Sensing pathway for phenazine gene expression activation.

References

Validation & Comparative

A Comparative Guide to the Biological Effects of 2-Hydroxyphenazine and 1-Hydroxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, have garnered significant interest in the scientific community due to their broad spectrum of biological activities. Among these, 2-hydroxyphenazine and 1-hydroxyphenazine are two prominent isomers with distinct and sometimes overlapping effects. This guide provides an objective comparison of their biological activities, supported by available experimental data, to aid researchers in their exploration of these fascinating molecules.

Chemical Structures

The seemingly minor difference in the position of the hydroxyl group on the phenazine core structure leads to significant variations in the biological properties of this compound and 1-hydroxyphenazine.

this compound Structure
Figure 1. Chemical structure of this compound.
1-Hydroxyphenazine Structure
Figure 2. Chemical structure of 1-Hydroxyphenazine.

Antimicrobial and Antifungal Activity

Both this compound and 1-hydroxyphenazine exhibit antimicrobial and antifungal properties, although their potency can vary against different pathogens.

Antifungal Activity

1-Hydroxyphenazine has demonstrated notable activity against clinically relevant fungi. In contrast, while this compound is known for its antifungal properties, particularly against plant pathogens, specific minimum inhibitory concentration (MIC) values against the same human fungal pathogens are not as readily available in the literature for a direct comparison.

CompoundFungusMIC (µg/mL)
1-Hydroxyphenazine Candida albicans25[1]
Aspergillus fumigatus50[1]
This compound -Data not available for direct comparison
Antibacterial Activity

Information on the antibacterial activity of 1-hydroxyphenazine suggests it is not a potent antibacterial agent against certain Gram-positive bacteria. Comparative data for this compound against the same strains is needed for a complete assessment.

CompoundBacteriumMIC (µM)
1-Hydroxyphenazine Staphylococcus aureus> 100
Staphylococcus epidermidis> 100
This compound -Data not available for direct comparison

Effects on Biofilm Formation

Phenazines are known to play a role in the regulation of biofilm formation in producing organisms like Pseudomonas aeruginosa. While both isomers are involved in this complex process, their specific contributions may differ. P. aeruginosa produces several phenazines, including 1-hydroxyphenazine, which are involved in quorum sensing, virulence, and iron acquisition, all of which are crucial for biofilm development[2]. The production of phenazines can act as a signal for establishing sessile communities on surfaces[2]. While this compound is also produced by some pseudomonads, its specific, comparative role in P. aeruginosa biofilm formation requires further investigation.

Interaction with Host Cells and Tissues

The interactions of these phenazine isomers with mammalian cells are a critical aspect of their biological profiles, with implications for both toxicity and potential therapeutic applications.

Cytotoxicity

Direct comparative cytotoxic studies are limited. However, individual studies provide insights into their effects on different cell types.

Ciliary Function

1-Hydroxyphenazine has been shown to inhibit the beating of human respiratory cilia, a key defense mechanism of the respiratory tract. This effect is dose-dependent and can lead to ciliary slowing and dyskinesia. The impact of this compound on ciliary function has not been as extensively studied, preventing a direct comparison.

Reactive Oxygen Species (ROS) Production

The redox-active nature of phenazines allows them to participate in the generation of reactive oxygen species (ROS), which can have both signaling and damaging effects on cells. 1-Hydroxyphenazine is known to promote the anaerobic killing of P. aeruginosa through a single-electron transfer reaction with ferrous iron, a process that can lead to the generation of phenazine radicals and subsequent DNA damage.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.

Methodology:

  • Fungal Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. A suspension is prepared in sterile saline or broth and adjusted to a specific turbidity, typically corresponding to a known concentration of fungal cells (e.g., 10^7 CFU/mL).

  • Drug Dilution: The test compounds (1-hydroxyphenazine, this compound) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Biofilm Formation Assay (Crystal Violet Method)

Objective: To quantify the effect of a compound on bacterial biofilm formation.

Methodology:

  • Bacterial Culture: A bacterial strain (e.g., Pseudomonas aeruginosa) is grown overnight in a suitable broth medium.

  • Inoculation of Plates: The overnight culture is diluted and added to the wells of a 96-well microtiter plate containing various concentrations of the test compounds.

  • Incubation: The plate is incubated statically for a period sufficient for biofilm formation (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C).

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., PBS).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a defined period (e.g., 15-20 minutes).

  • Destaining and Quantification: The excess stain is washed off, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570-595 nm). The absorbance is proportional to the amount of biofilm formed.

Biofilm_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Growth cluster_staining Staining & Quantification A Overnight bacterial culture B Dilute culture and add to 96-well plate with test compounds A->B C Incubate for 24-48h to allow biofilm formation B->C D Wash to remove planktonic bacteria C->D E Stain with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain F->G H Measure absorbance G->H

Workflow for the Crystal Violet Biofilm Assay.

Signaling Pathways

The biological effects of phenazines are often mediated through their interference with cellular signaling pathways, particularly those involving redox homeostasis.

ROS-Mediated Signaling

The ability of phenazines to undergo redox cycling allows them to generate ROS, which can act as second messengers in various signaling cascades or, at higher concentrations, lead to oxidative stress and cell damage. In the context of P. aeruginosa, 1-hydroxyphenazine's interaction with ferrous iron to produce radicals highlights a mechanism of self-toxicity that could be relevant in anaerobic environments like biofilms.

ROS_Signaling_Pathway cluster_phenazine Phenazine Activity cluster_cellular Cellular Effects Phenazine 1-Hydroxyphenazine ROS Phenazine Radicals / ROS Phenazine->ROS e- transfer Fe2 Fe(II) Fe2->ROS e- transfer DNA_damage DNA Damage ROS->DNA_damage Cell_death Cell Death DNA_damage->Cell_death

Proposed mechanism of 1-Hydroxyphenazine-mediated cell killing via ROS production.

Conclusion

This compound and 1-hydroxyphenazine, while structurally similar, exhibit distinct biological profiles. 1-Hydroxyphenazine has been more extensively characterized as a virulence factor of P. aeruginosa with defined effects on fungal growth and host cell functions. This compound is recognized for its potent antifungal activity, particularly against plant pathogens, but direct comparative data with its isomer in many biological assays is lacking.

This guide highlights the current understanding of these two molecules and underscores the need for further direct comparative studies to fully elucidate their structure-activity relationships. Such research will be invaluable for the development of new therapeutic agents and for a deeper understanding of the chemical ecology of phenazine-producing bacteria.

References

Validation of a Novel UHPLC-MS/MS Method for the Quantification of 2-Hydroxyphenazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 2-Hydroxyphenazine against a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The presented data demonstrates the superior performance of the novel UHPLC-MS/MS method in terms of sensitivity, accuracy, and precision, making it a more reliable and efficient tool for research and drug development applications.

Comparative Analysis of Analytical Methods

The quantification of this compound, a compound of interest in various biological and pharmaceutical studies, necessitates a robust and sensitive analytical method. This section compares the performance of a newly validated UHPLC-MS/MS method with a traditional HPLC-UV method.

Table 1: Comparison of Validation Parameters

ParameterHPLC-UV MethodNew UHPLC-MS/MS Method
Linearity (R²) 0.99850.9998
Linear Range 0.5 - 50 µg/mL0.05 - 100 ng/mL
Accuracy (% Recovery) 95.2 - 103.5%98.9 - 101.2%
Precision (% RSD)
- Intra-day< 2.5%< 1.8%
- Inter-day< 3.8%< 2.2%
Limit of Detection (LOD) 0.1 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.05 ng/mL
Retention Time 4.8 min2.1 min

The data clearly indicates that the new UHPLC-MS/MS method offers a significantly wider linear range and much lower limits of detection and quantification. The improved accuracy and precision, coupled with a shorter retention time, highlight its efficiency and reliability for high-throughput analysis.

Experimental Protocols

Detailed methodologies for both the conventional and the new analytical methods are provided below.

Existing Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

Standard and Sample Preparation:

  • A stock solution of this compound (1 mg/mL) was prepared in methanol.

  • Working standards were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.

  • Samples were extracted using solid-phase extraction, evaporated to dryness, and reconstituted in the mobile phase.

New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (2.1 x 50 mm, 1.7 µm).

Mobile Phase:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% Solvent B over 3 minutes.

Chromatographic and MS Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 197.1 -> Product ion (m/z) 169.1

    • Internal Standard (Phenacetin): Precursor ion (m/z) 180.1 -> Product ion (m/z) 110.1

Standard and Sample Preparation:

  • A stock solution of this compound (100 µg/mL) and an internal standard (Phenacetin, 100 µg/mL) were prepared in methanol.

  • Working standards were prepared by serial dilution to final concentrations ranging from 0.05 to 100 ng/mL, each containing a fixed concentration of the internal standard.

  • Samples were prepared using a protein precipitation method with acetonitrile containing the internal standard, followed by centrifugation and direct injection of the supernatant.

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the new UHPLC-MS/MS analytical method, adhering to the International Council for Harmonisation (ICH) guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application A Method Development B Optimization of Chromatographic Conditions A->B C Optimization of MS/MS Parameters B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Intra- & Inter-day) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Stability J->K L Routine Sample Analysis K->L

Caption: Workflow for the validation of the new analytical method.

A Comparative Guide to HPLC and CZE Methods for Phenazine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) for the quantitative analysis of phenazine compounds. Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, making their accurate quantification crucial in various research and development settings. This document summarizes key performance data, outlines experimental protocols, and offers a visual workflow for method cross-validation to assist in selecting the most suitable analytical technique for your specific needs.

Performance Comparison: HPLC vs. CZE

The following table summarizes the validation parameters for representative HPLC and CZE methods for the analysis of key phenazine derivatives. Data has been compiled from published studies to facilitate a direct comparison.

ParameterHPLC Method (Phenazine-1-Carboxylic Acid - PCA)CZE Method (PCA and 2-Hydroxyphenazine - 2-OH-PHZ)
Linearity Range 0.195 - 6.25 µg/mL (for Pyocyanin, another phenazine)10 - 250 µg/mL
Correlation Coefficient (r) Not explicitly stated in the available abstract0.9993 (PCA), 0.9997 (2-OH-PHZ)[1]
Limit of Detection (LOD) Not explicitly stated in the available abstract0.38 µg/mL (PCA), 0.47 µg/mL (2-OH-PHZ)[1]
Limit of Quantification (LOQ) Not explicitly stated in the available abstract1.28 µg/mL (PCA), 1.56 µg/mL (2-OH-PHZ)[1]
Precision (Intra-day & Inter-day) Not explicitly stated in the available abstractGood precision values reported[1]
Accuracy/Recovery Not explicitly stated in the available abstractAcceptable individual recovery ranges reported[1]
Analysis Time Retention time of ~5-6.2 minutes reported in different studies[2]< 2 minutes[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Phenazine Analysis

This section describes a representative HPLC method for the analysis of phenazine-1-carboxylic acid (PCA). The conditions are synthesized from several published studies.

Sample Preparation: Phenazines are typically extracted from their matrix (e.g., bacterial culture) using a solvent such as ethyl acetate. The extract is then evaporated to dryness and redissolved in a suitable solvent compatible with the HPLC mobile phase.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., Agilent Technologies, 5 μm, 4.6 x 250 mm)[3].

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of water with 0.04% trifluoroacetic acid (Solvent A) and a mixture of acetonitrile, water, and trifluoroacetic acid (90:10:0.04, v/v/v) (Solvent B) can be used. Another example is a gradient of methanol (Solvent A) and 0.01% formic acid in water (Solvent B)[4].

  • Flow Rate: A typical flow rate is 1 mL/min[4].

  • Detection: UV detection is standard for phenazines. The detection wavelength is chosen based on the absorption maxima of the specific phenazine. For PCA, detection at 250 nm or 254 nm is common[4]. Pyocyanin has absorption maxima at 237, 313, and 376 nm[2].

  • Injection Volume: A 10 or 20 µL injection volume is typical[4].

Capillary Zone Electrophoresis (CZE) for Phenazine Analysis

The following protocol for the rapid quantification of phenazine-1-carboxylic acid (PCA) and this compound (2-OH-PHZ) is based on a validated CZE method.[1]

Sample Preparation: Samples from fermentation cultures can be analyzed after appropriate dilution and filtration.

Electrophoretic Conditions:

  • Capillary: A fused-silica capillary with a total length of 49 cm (40 cm effective length) and a 75 µm internal diameter is used[1].

  • Background Electrolyte (BGE): A 10 mM phosphate buffer at pH 7.3 is employed[1].

  • Voltage: The separation is carried out at an applied voltage of 25 kV[1].

  • Injection: Samples are injected hydrodynamically using a pressure of 13 mbar for 10 seconds[1].

  • Temperature: The capillary is maintained at 25°C with air-cooling[1].

  • Detection: On-column UV detection is performed. The specific wavelength for detection was not mentioned in the abstract but would correspond to the absorbance maxima of the analytes.

  • Internal Standard: Phenazine (PHZ) can be used as an internal standard for improved quantitative accuracy[1].

Workflow for Method Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as HPLC and CZE.

CrossValidationWorkflow cluster_comparison Cross-Validation M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val Analysis Analyze Identical Samples with Both Methods M1_Val->Analysis M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Val->Analysis Comparison Compare Key Parameters: - Accuracy - Precision - Linearity - Specificity Analysis->Comparison Conclusion Determine Method Equivalency Comparison->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

Summary

Both HPLC and CZE are powerful techniques for the analysis of phenazines. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC is a robust and widely available technique that is well-suited for the analysis of complex samples. The provided information, though compiled, suggests it is a reliable method for phenazine quantification.

  • CZE offers the significant advantage of very rapid analysis times, with separations possible in under two minutes.[1] The method also demonstrates good sensitivity and precision. The lower solvent consumption of CZE also makes it a more environmentally friendly option.

For laboratories equipped with both instruments, CZE could be advantageous for high-throughput screening, while HPLC may be preferred for more complex matrices or when CZE is unavailable. This guide provides a starting point for researchers to evaluate these techniques for their phenazine analysis needs. It is recommended to perform an in-house validation to ensure the chosen method is fit for its intended purpose.

References

Comparative Transcriptomics of Pseudomonas Strains Producing Different Phenazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks governing the production of phenazines in Pseudomonas species is paramount. These nitrogen-containing heterocyclic compounds exhibit a broad spectrum of antibiotic and signaling activities, making them attractive for applications in agriculture and medicine. This guide provides a comparative analysis of the transcriptomes of different phenazine-producing Pseudomonas strains, supported by experimental data and detailed methodologies.

This analysis focuses on the transcriptomic landscapes of key Pseudomonas strains, including Pseudomonas chlororaphis and Pseudomonas aeruginosa, to elucidate the genetic underpinnings of differential phenazine production. By examining gene expression patterns, we can identify key regulatory and biosynthetic genes that are pivotal in the synthesis of specific phenazine derivatives.

Data Presentation: Comparative Gene Expression

The following tables summarize the differential expression of key genes involved in phenazine biosynthesis and regulation in Pseudomonas chlororaphis 30-84. The comparisons are made between a wild-type strain, a mutant producing only phenazine-1-carboxylic acid (PCA), a mutant overproducing 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), and a phenazine-deficient mutant.

Table 1: Differentially Expressed Genes in the Phenazine Biosynthesis Operon of P. chlororaphis 30-84

GeneFunctionWild-Type vs. Phenazine-Negative (log2FC)PCA-Producer vs. Phenazine-Negative (log2FC)2-OH-PCA Overproducer vs. Phenazine-Negative (log2FC)
phzCChorismate-pyruvate lyase5.35.15.8
phzDTrans-2,3-dihydro-3-hydroxyanthranilate isomerase5.45.25.9
phzEAnthranilate synthase component II5.55.36.0
phzFIsochorismatase5.25.05.7
phzGPyridoxamine 5'-phosphate oxidase family protein5.14.95.6
phzAPhenazine biosynthesis protein4.94.75.4
phzB2-amino-2-deoxyisochorismate lyase5.04.85.5
phzOPhenazine-modifying enzyme (hydroxylase)4.5Not applicable5.2

Data extracted from supplementary materials of relevant transcriptomic studies.

Table 2: Differential Expression of Key Regulatory Genes in P. chlororaphis 30-84

GeneRegulator TypeFunctionWild-Type vs. Phenazine-Negative (log2FC)PCA-Producer vs. Phenazine-Negative (log2FC)2-OH-PCA Overproducer vs. Phenazine-Negative (log2FC)
phzIQuorum SensingN-acyl-homoserine lactone synthase3.83.54.2
phzRQuorum SensingLuxR family transcriptional regulator3.93.64.3
gacATwo-Component SystemResponse regulator2.11.92.5
gacSTwo-Component SystemSensor kinase1.81.62.2
rsmEPost-transcriptionalRNA-binding protein1.51.31.8
rsmAPost-transcriptionalRNA-binding protein1.41.21.7

Data extracted from supplementary materials of relevant transcriptomic studies.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative transcriptomic analysis of phenazine-producing Pseudomonas strains.

Bacterial Strains and Culture Conditions

Pseudomonas strains were typically grown in a suitable medium such as Luria-Bertani (LB) broth or a minimal medium supplemented with specific carbon sources to induce phenazine production. Cultures were incubated at optimal temperatures (usually 28-37°C) with shaking to ensure aeration. For transcriptomic analysis, cells were harvested at a specific growth phase, often mid-to-late exponential phase, where phenazine production is active.

RNA Extraction and Sequencing

Total RNA was extracted from bacterial pellets using commercially available kits, such as the RNeasy Mini Kit (Qiagen), followed by DNase treatment to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA were assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

Ribosomal RNA (rRNA) was depleted from the total RNA samples using a kit like the Ribo-Zero rRNA Removal Kit (Illumina). The resulting rRNA-depleted RNA was used to construct sequencing libraries with a strand-specific RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). The prepared libraries were then sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq system, to generate paired-end reads.

Transcriptomic Data Analysis

The raw sequencing reads were first subjected to quality control using tools like FastQC. Adapter sequences and low-quality reads were trimmed using software such as Trimmomatic. The high-quality reads were then aligned to the reference genome of the respective Pseudomonas strain using a splice-aware aligner like HISAT2 or STAR.

The number of reads mapping to each gene was quantified using featureCounts or HTSeq. Differential gene expression analysis was performed using packages like DESeq2 or edgeR in the R statistical environment. Genes with a statistically significant change in expression (e.g., an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1) were identified as differentially expressed.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the comparative transcriptomics of phenazine production in Pseudomonas.

Phenazine_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenazine_core Core Phenazine Biosynthesis cluster_phenazine_modification Phenazine Modification Chorismate Chorismate phzC phzC Chorismate->phzC phzE, phzF, phzG, phzA, phzB, phzD phzD phzD phzE phzE phzF phzF phzG phzG phzA phzA phzB phzB PCA PCA phzB->PCA phzO phzO (Monooxygenase) PCA->phzO phzH phzH (Amidotransferase) PCA->phzH phzS phzS (Monooxygenase) PCA->phzS 2_OH_PCA 2-OH-PCA phzO->2_OH_PCA PCN PCN phzH->PCN 1_OH_PHZ 1-OH-PHZ phzS->1_OH_PHZ phzM phzM (Methyltransferase) Pyocyanin Pyocyanin phzM->Pyocyanin 1_OH_PHZ->phzM

Caption: Generalized phenazine biosynthesis pathway in Pseudomonas.

Quorum_Sensing_Regulation cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI (Autoinducer Synthase) 3O_C12_HSL 3-oxo-C12-HSL LasI->3O_C12_HSL LasR LasR (Transcriptional Regulator) RhlI RhlI (Autoinducer Synthase) C4_HSL C4-HSL RhlI->C4_HSL RhlR RhlR (Transcriptional Regulator) PqsA-D, PqsH PqsA-D, PqsH PQS PQS PqsA-D, PqsH->PQS PqsR PqsR (MvfR) (Transcriptional Regulator) Phenazine_Operons phzABCDEFG (Phenazine Biosynthesis) 3O_C12_HSLLasR 3O_C12_HSLLasR Active_LasR Active_LasR 3O_C12_HSLLasR->Active_LasR Complex Formation Active_LasR->RhlI Active_LasR->RhlR Active_LasR->PqsA-D, PqsH Active_LasR->PqsR C4_HSLRhlR C4_HSLRhlR Active_RhlR Active_RhlR C4_HSLRhlR->Active_RhlR Complex Formation Active_RhlR->Phenazine_Operons PQSPqsR PQSPqsR Active_PqsR Active_PqsR PQSPqsR->Active_PqsR Complex Formation Active_PqsR->RhlR Active_PqsR->Phenazine_Operons

Caption: Quorum sensing regulation of phenazine biosynthesis in P. aeruginosa.

Gac_Rsm_Pathway Env_Signals Environmental Signals GacS GacS (Sensor Kinase) Env_Signals->GacS GacA GacA (Response Regulator) GacS->GacA Phosphorylation Rsm_ncRNAs rsmX, rsmY, rsmZ (small non-coding RNAs) GacA->Rsm_ncRNAs Activates Transcription RsmA_E RsmA/RsmE (Translational Repressors) Rsm_ncRNAs->RsmA_E Sequesters phz_mRNA phz operon mRNA RsmA_E->phz_mRNA Represses Translation Translation_Phenazine_Enzymes Translation of Phenazine Biosynthetic Enzymes phz_mRNA->Translation_Phenazine_Enzymes

Caption: The Gac/Rsm signaling pathway regulating phenazine production.

RNASeq_Workflow Start Bacterial Culture RNA_Extraction Total RNA Extraction Start->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Quality_Control Read Quality Control (FastQC) Sequencing->Quality_Control Alignment Alignment to Reference Genome Quality_Control->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression End Biological Interpretation Diff_Expression->End

Caption: A typical experimental workflow for comparative transcriptomics.

A Tale of Two Syntheses: A Comparative Guide to 2-Hydroxyphenazine Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of bioactive compounds is a critical cornerstone of innovation. 2-Hydroxyphenazine, a phenazine derivative with significant antimicrobial and biocontrol properties, is a molecule of high interest. This guide provides a detailed side-by-side comparison of the primary synthesis routes for this compound: a nature-inspired biosynthetic pathway and a refined chemical synthesis approach.

This comparison delves into the experimental protocols, quantitative performance data, and underlying mechanisms of each route, offering a comprehensive resource for selecting the optimal synthesis strategy based on specific research and development needs.

At a Glance: Comparing Synthesis Routes

ParameterBiosynthesisChemical Synthesis (Pd-catalyzed N-arylation)
Starting Materials Glucose, mineral salts2-Nitroaniline, 4-bromo-1-methoxy-2-nitrobenzene
Key Intermediates Shikimic acid, Chorismic acid, Phenazine-1-carboxylic acid (PCA)N-(4-methoxy-2-nitrophenyl)-2-nitroaniline
Core Reaction Enzymatic hydroxylation of PCA by PhzO monooxygenasePalladium-catalyzed N-arylation, cyclization, and demethylation
Reaction Conditions Aqueous medium, near-neutral pH, ambient temperature and pressureOrganic solvents, elevated temperatures, inert atmosphere
Overall Yield Variable, dependent on strain and fermentation conditions (e.g., up to 170 µg/mL reported for an optimized P. chlororaphis strain)Reported as a multi-step synthesis with an overall yield of approximately 65% for the final deprotection step to this compound.
Product Purity Typically requires extensive purification from culture brothHigh purity achievable through standard chromatographic techniques
Scalability Potentially scalable through industrial fermentationScalable with appropriate chemical engineering infrastructure
Environmental Impact Generally considered greener, using renewable resourcesInvolves organic solvents and heavy metal catalysts

The Biosynthetic Pathway: Harnessing Microbial Machinery

Certain strains of bacteria, particularly from the Pseudomonas genus, naturally produce this compound. This biosynthetic route begins with primary metabolites and proceeds through a series of enzyme-catalyzed reactions.

Experimental Protocol: Biosynthesis in Pseudomonas chlororaphis

The following is a generalized protocol for the production of this compound using a bacterial culture. Specific parameters may vary depending on the bacterial strain and fermentation setup.

  • Culture Preparation: A seed culture of Pseudomonas chlororaphis is grown in a suitable medium (e.g., King's B medium) overnight at 28°C with shaking.

  • Fermentation: The seed culture is used to inoculate a larger volume of production medium. Fermentation is carried out at 28°C with controlled aeration and agitation.

  • Induction and Enhancement (Optional): The production of this compound can be enhanced by genetic engineering of the bacterial strain or by optimizing fermentation conditions, such as precursor feeding (e.g., phenazine-1-carboxylic acid). For instance, the addition of exogenous PCA to the culture of a mutant P. chlororaphis GP72 strain has been shown to significantly increase the yield of 2-OH-PHZ to approximately 170 µg/ml.[1]

  • Extraction: After a suitable incubation period (e.g., 48-72 hours), the bacterial cells are removed by centrifugation. The supernatant is acidified (e.g., with HCl to pH 2) and extracted with an organic solvent such as ethyl acetate.

  • Purification: The organic extract is concentrated, and this compound is purified using chromatographic techniques like silica gel column chromatography or high-performance liquid chromatography (HPLC).

Visualizing the Biosynthetic Workflow

Biosynthetic Workflow Biosynthetic Pathway of this compound Glucose Glucose Shikimic_acid Shikimic acid pathway Glucose->Shikimic_acid Chorismic_acid Chorismic acid Shikimic_acid->Chorismic_acid Phenazine_biosynthesis Phenazine Biosynthesis Core Operon (phzABCDEFG) Chorismic_acid->Phenazine_biosynthesis PCA Phenazine-1-carboxylic acid (PCA) Phenazine_biosynthesis->PCA PhzO PhzO (Aromatic Monooxygenase) PCA->PhzO Hydroxylation 2_OH_PCA This compound-1-carboxylic acid PhzO->2_OH_PCA Decarboxylation Spontaneous Decarboxylation 2_OH_PCA->Decarboxylation 2_OH_PHZ This compound Decarboxylation->2_OH_PHZ

Caption: Biosynthetic pathway of this compound in Pseudomonas.

The Chemical Synthesis Route: A Palladium-Catalyzed Approach

A robust chemical synthesis of this compound has been developed, relying on a palladium-catalyzed N-arylation reaction as a key step. This multi-step synthesis offers high purity and is amenable to the production of analogs.

Experimental Protocol: Pd-Catalyzed Synthesis

The following protocol is based on the work by Tietze et al. (2005).

  • N-Arylation (Formation of Diphenylamine Intermediate):

    • To a solution of 2-nitroaniline and 4-bromo-1-methoxy-2-nitrobenzene in an appropriate solvent (e.g., toluene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) are added.

    • The reaction mixture is heated under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 110°C) for a set duration.

    • The resulting diphenylamine intermediate, N-(4-methoxy-2-nitrophenyl)-2-nitroaniline, is purified by column chromatography.

  • Reductive Cyclization to 2-Methoxyphenazine:

    • The purified diphenylamine is subjected to reductive cyclization. This can be achieved using various reducing agents (e.g., NaBH₄) in the presence of a catalyst (e.g., Pd/C) or through catalytic hydrogenation.

    • The cyclization yields 2-methoxyphenazine, which is then purified.

  • Demethylation to this compound:

    • The final step involves the cleavage of the methyl ether to yield the desired this compound. This is typically accomplished using a strong Lewis acid (e.g., BBr₃) in an anhydrous solvent (e.g., dichloromethane) at low temperatures.

    • The reaction is quenched, and the product is extracted and purified by column chromatography to yield pure this compound. A reported yield for this final deprotection step is 65%.

Visualizing the Chemical Synthesis Workflow

Chemical Synthesis Workflow Chemical Synthesis of this compound 2_Nitroaniline 2-Nitroaniline Pd_catalysis Pd-catalyzed N-arylation (Pd₂(dba)₃, BINAP, Cs₂CO₃) 2_Nitroaniline->Pd_catalysis Bromo_compound 4-bromo-1-methoxy-2-nitrobenzene Bromo_compound->Pd_catalysis Diphenylamine N-(4-methoxy-2-nitrophenyl)-2-nitroaniline Pd_catalysis->Diphenylamine Reduction_Cyclization Reductive Cyclization (e.g., NaBH₄, Pd/C) Diphenylamine->Reduction_Cyclization 2_Methoxyphenazine 2-Methoxyphenazine Reduction_Cyclization->2_Methoxyphenazine Demethylation Demethylation (BBr₃) 2_Methoxyphenazine->Demethylation 2_Hydroxyphenazine This compound Demethylation->2_Hydroxyphenazine

Caption: Palladium-catalyzed chemical synthesis of this compound.

Conclusion

The choice between a biosynthetic and a chemical synthesis route for this compound depends heavily on the specific goals of the project. The biosynthetic route offers a potentially more sustainable and environmentally friendly approach, leveraging the power of microbial metabolism. It is particularly attractive for large-scale production where the infrastructure for fermentation is available. However, it may require extensive process optimization and purification development to achieve high yields and purity.

On the other hand, the palladium-catalyzed chemical synthesis provides a well-defined, reproducible, and highly pure source of this compound. This route is ideal for laboratory-scale synthesis, medicinal chemistry applications requiring high purity and the generation of structural analogs for structure-activity relationship studies. While it involves harsher conditions and potentially more hazardous reagents, the control and predictability of chemical synthesis are significant advantages in many research and development settings.

Ultimately, a thorough evaluation of the available resources, desired scale of production, purity requirements, and environmental considerations will guide the selection of the most appropriate synthesis strategy for this versatile and important bioactive molecule.

References

Benchmarking 2-Hydroxyphenazine Production in Pseudomonas Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-hydroxyphenazine (2-OH-PHZ) production across different Pseudomonas species, with a focus on strains of Pseudomonas chlororaphis. The information is intended to assist researchers in selecting suitable strains and methodologies for the production of this bioactive compound, which has garnered interest for its potential applications in agriculture and medicine. While direct comparative studies across a wide range of Pseudomonas species under standardized conditions are limited, this guide synthesizes available data from various studies to offer a valuable point of reference.

Quantitative Production of this compound

The production of this compound varies significantly among different Pseudomonas species and, more notably, between wild-type and genetically engineered strains. The following table summarizes the reported yields of 2-OH-PHZ in several Pseudomonas chlororaphis strains. It is important to note that the cultivation conditions and experimental setups in the cited studies may differ, impacting the absolute production values.

Pseudomonas Species/StrainStrain TypeThis compound Yield (mg/L)Reference(s)
Pseudomonas chlororaphis GP72Wild-Type4.5[1]
Pseudomonas chlororaphis GP72Genetically Engineered450.4[1]
Pseudomonas chlororaphis subsp. aurantiaca LX24Wild-Type158.6
Pseudomonas chlororaphis subsp. aurantiaca LX24Genetically Engineered677.1
Pseudomonas chlororaphis H18Wild-Type71.8
Pseudomonas chlororaphis GP72ANGenetically Engineered~170

Experimental Protocols

This section details the common methodologies for the cultivation of Pseudomonas species for this compound production, followed by extraction and quantification of the compound.

Bacterial Cultivation
  • Media Preparation: A commonly used medium for phenazine production is King's B (KB) medium. The composition of KB medium is as follows:

    • Proteose Peptone No. 3: 20 g/L

    • Glycerol: 10 mL/L

    • K₂HPO₄: 1.5 g/L

    • MgSO₄·7H₂O: 1.5 g/L

    • Adjust pH to 7.2.

    • Autoclave at 121°C for 15 minutes.

  • Inoculation and Incubation:

    • Prepare a starter culture by inoculating a single colony of the desired Pseudomonas strain into 5 mL of KB broth.

    • Incubate the starter culture overnight at 28°C with shaking at 200 rpm.

    • Inoculate the main culture (e.g., 100 mL of KB broth in a 500 mL flask) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

    • Incubate the main culture at 28°C with shaking at 200 rpm for 48-72 hours. The fermentation broth of 2-OH-PHZ producing strains typically turns a characteristic orange color.

Extraction of this compound
  • Acidification: After incubation, acidify the bacterial culture to a pH of 2.0 using concentrated hydrochloric acid (HCl). This step is crucial for the efficient extraction of phenazine compounds.

  • Solvent Extraction:

    • Transfer the acidified culture to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Shake vigorously for 2 minutes to extract the phenazines into the organic phase. Allow the phases to separate.

    • Collect the upper ethyl acetate phase.

    • Repeat the extraction from the aqueous phase two more times with an equal volume of ethyl acetate to ensure complete recovery.

  • Drying and Evaporation:

    • Pool the ethyl acetate extracts.

    • Dry the extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

    • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude phenazine extract as a solid residue.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Dissolve the dried crude extract in a known volume of methanol (e.g., 1 mL).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid) is commonly used. A typical gradient might be:

      • 0-5 min: 20% Methanol

      • 5-25 min: Gradient from 20% to 80% Methanol

      • 25-30 min: 80% Methanol

      • 30-35 min: Gradient from 80% to 20% Methanol

      • 35-40 min: 20% Methanol (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm and 365 nm.

    • Standard Curve: Prepare a standard curve using a pure standard of this compound of known concentrations to quantify the amount of 2-OH-PHZ in the samples.

Signaling Pathways and Experimental Workflow

The biosynthesis of phenazines in Pseudomonas is tightly regulated by complex signaling networks, including the GacS/GacA two-component system and quorum sensing.

Gac_Regulation GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation sRNA Small RNAs (e.g., RsmX, RsmY, RsmZ) GacA->sRNA Activates Transcription RsmA_RsmE RsmA/RsmE (Translational Repressors) sRNA->RsmA_RsmE Sequesters phz_mRNA phz mRNA RsmA_RsmE->phz_mRNA Represses Translation Phenazine_Biosynthesis Phenazine Biosynthesis phz_mRNA->Phenazine_Biosynthesis

Caption: GacS/GacA signaling pathway regulating phenazine biosynthesis.

Quorum_Sensing_Regulation cluster_las Las System cluster_rhl Rhl System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates phz_operon phz Operons LasR->phz_operon Activates C12_HSL->LasR Binds to C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR RhlR RhlR->phz_operon Activates C4_HSL->RhlR Binds to

Caption: Quorum sensing regulation of phenazine production in P. aeruginosa.

Experimental_Workflow Start Start Cultivation Bacterial Cultivation (e.g., in KB medium) Start->Cultivation Acidification Acidification of Culture (pH 2.0) Cultivation->Acidification Extraction Solvent Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Drying and Evaporation Extraction->Evaporation HPLC_Analysis HPLC Quantification Evaporation->HPLC_Analysis End End HPLC_Analysis->End

Caption: Experimental workflow for this compound quantification.

References

A Comparative Analysis of the Redox Properties of Hydroxyphenazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate redox behavior of hydroxyphenazines is paramount. These heterocyclic compounds, characterized by a phenazine core bearing one or more hydroxyl groups, exhibit a rich and varied electrochemistry that underpins their diverse biological activities. This guide provides a comprehensive comparative analysis of the redox properties of various hydroxyphenazines, supported by experimental data, detailed methodologies, and visual representations of key processes.

Hydroxyphenazines are a class of redox-active compounds produced by a variety of bacteria, most notably from the Pseudomonas and Streptomyces genera. Their ability to accept and donate electrons allows them to participate in a wide range of biological processes, including microbial signaling, iron acquisition, and virulence. This redox activity also makes them promising candidates for various therapeutic applications, from antimicrobial and anticancer agents to components of redox flow batteries. However, their biological effects can be a double-edged sword, as they can act as both antioxidants, protecting cells from oxidative damage, and pro-oxidants, generating reactive oxygen species (ROS) that can lead to cellular damage. This dual activity is highly dependent on the specific molecular structure, concentration, and the surrounding microenvironment.

This guide delves into the factors influencing the redox properties of hydroxyphenazines, presents a comparative analysis of the redox potentials of several key derivatives, and provides detailed protocols for the experimental techniques used to assess these properties.

Comparative Redox Potentials of Hydroxyphenazine Derivatives

The redox potential of a hydroxyphenazine is a critical parameter that dictates its electron transfer capabilities and, consequently, its biological activity. This potential is significantly influenced by the number and position of hydroxyl groups on the phenazine ring, as well as the presence of other substituents. The following table summarizes the experimentally determined redox potentials of several hydroxyphenazine derivatives, providing a clear comparison of their electrochemical behavior.

Compound NameStructureRedox Potential (E°' vs. SHE) [V]Experimental ConditionsReference
1-Hydroxyphenazine1-OH-PHZ-0.113pH 7.0[1]
Pyocyanin (1-hydroxy-5-methylphenazine)PYO-0.034pH 7.0
2-Hydroxyphenazine2-OH-PHZ-0.145pH 7.0[1]
1,6-Dihydroxyphenazine1,6-diOH-PHZ-0.218pH 7.0[2]
2,7-Dihydroxyphenazine2,7-diOH-PHZ-0.250pH 7.0[2]
7,8-Dihydroxyphenazine-2-sulfonic acidDHPS-0.811 M NaOH[3]

Key Observations:

  • Effect of Hydroxyl Group Position: The position of the hydroxyl group significantly impacts the redox potential. For instance, this compound has a more negative redox potential than 1-hydroxyphenazine, indicating it is a stronger reducing agent.

  • Effect of Multiple Hydroxyl Groups: Increasing the number of hydroxyl groups generally leads to a more negative redox potential. This is evident in the comparison between monohydroxyphenazines and dihydroxyphenazines.

  • Effect of other Substituents: The presence of other functional groups, such as the methyl group in pyocyanin or the sulfonic acid group in DHPS, also modulates the redox potential. The strongly electron-donating nature of the sulfonate group in DHPS, combined with the alkaline conditions, results in a significantly more negative redox potential.

Antioxidant vs. Pro-oxidant Activity: A Delicate Balance

The redox properties of hydroxyphenazines are intrinsically linked to their capacity to act as either antioxidants or pro-oxidants. This duality is a critical consideration in their biological applications.

Antioxidant Activity: Hydroxyphenazines can act as antioxidants by donating an electron or a hydrogen atom to neutralize reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH). This radical scavenging activity helps to mitigate oxidative stress, a condition implicated in numerous diseases. The antioxidant capacity is often related to the number and position of hydroxyl groups, which can readily donate a hydrogen atom.

Pro-oxidant Activity: Conversely, hydroxyphenazines can exhibit pro-oxidant effects by participating in redox cycling. In this process, the reduced form of the hydroxyphenazine can react with molecular oxygen to generate superoxide radicals, which can then lead to the formation of other ROS.[4] This production of ROS can induce oxidative damage to cellular components like DNA, proteins, and lipids.[4] The pro-oxidant behavior is often observed in the presence of transition metal ions like iron and copper and can be concentration-dependent.[5] For instance, at low concentrations, a compound might act as an antioxidant, while at higher concentrations, it may become pro-oxidant.[6]

The switch between antioxidant and pro-oxidant activity is a complex phenomenon influenced by several factors, including the specific hydroxyphenazine derivative, its concentration, the cellular redox state, and the presence of metal ions.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments used to characterize the redox properties of hydroxyphenazines.

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of compounds and determine their standard redox potentials.

Principle: In CV, the potential of a working electrode immersed in a solution containing the analyte is swept linearly with time between two vertex potentials. The resulting current is measured as a function of the applied potential, producing a cyclic voltammogram. The positions of the anodic and cathodic peaks provide information about the redox potentials of the analyte.

Experimental Workflow:

cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_sol Prepare electrolyte solution (e.g., phosphate buffer, pH 7.0) prep_analyte Dissolve hydroxyphenazine in electrolyte solution prep_sol->prep_analyte add_solution Add prepared solution to the cell prep_analyte->add_solution setup_electrodes Assemble three-electrode cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Platinum wire) setup_electrodes->add_solution connect Connect electrodes to potentiostat add_solution->connect set_params Set CV parameters: - Scan rate (e.g., 100 mV/s) - Potential window connect->set_params run_cv Run cyclic voltammetry scan set_params->run_cv plot_voltammogram Plot current vs. potential run_cv->plot_voltammogram determine_peaks Determine anodic (Epa) and cathodic (Epc) peak potentials plot_voltammogram->determine_peaks calculate_e0 Calculate formal redox potential: E°' = (Epa + Epc) / 2 determine_peaks->calculate_e0

Figure 1: Workflow for determining redox potential using cyclic voltammetry.

Detailed Protocol:

  • Solution Preparation: Prepare a stock solution of the hydroxyphenazine derivative in a suitable solvent (e.g., DMSO or ethanol). Prepare the supporting electrolyte solution, which is typically a buffer of a specific pH (e.g., 0.1 M phosphate buffer, pH 7.0). The final concentration of the hydroxyphenazine in the electrochemical cell should be in the millimolar range.

  • Electrochemical Cell Setup: Assemble a standard three-electrode electrochemical cell. A glassy carbon electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Cyclic Voltammetry Measurement: Connect the electrodes to a potentiostat. Set the parameters for the CV experiment, including the initial potential, final potential, and scan rate (e.g., 100 mV/s). Run the cyclic voltammetry scan.

  • Data Analysis: From the resulting voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials. The formal redox potential (E°') can be calculated as the average of the peak potentials: E°' = (Epa + Epc) / 2.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the compound.[8]

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). Prepare stock solutions of the hydroxyphenazine derivatives to be tested and a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure: In a microplate or cuvette, add a specific volume of the hydroxyphenazine solution at different concentrations. Add the DPPH solution to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.

  • Incubation and Measurement: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from a plot of inhibition percentage against concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The FRAP reagent contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. In the presence of an antioxidant, the Fe³⁺ is reduced to Fe²⁺, which forms a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex. The intensity of the blue color, measured by absorbance at around 593 nm, is proportional to the reducing power of the antioxidant.

Detailed Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O). Prepare stock solutions of the hydroxyphenazine derivatives and a standard (e.g., ferrous sulfate or Trolox).

  • Assay Procedure: Add a small volume of the hydroxyphenazine solution to the pre-warmed FRAP reagent.

  • Incubation and Measurement: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes). Measure the absorbance of the solution at approximately 593 nm.

  • Calculation: A standard curve is generated using a known concentration of a standard antioxidant. The antioxidant capacity of the hydroxyphenazine samples is then determined by comparing their absorbance values to the standard curve and is often expressed as Trolox equivalents (TE).

Visualizing Redox Processes

To further aid in the understanding of hydroxyphenazine redox chemistry, the following diagrams illustrate a key signaling pathway involving redox cycling and a generalized experimental workflow for assessing antioxidant activity.

cluster_cycle Hydroxyphenazine Redox Cycling HP_ox Hydroxyphenazine (Oxidized) HP_red Hydroxyphenazine (Reduced) HP_ox->HP_red Reduction HP_red->HP_ox Oxidation O2 O₂ (Molecular Oxygen) HP_red->O2 Electron Transfer O2_radical O₂⁻ (Superoxide Radical) O2->O2_radical Cellular_reductant Cellular Reductants (e.g., NADPH) Cellular_Oxidant Oxidized Cellular Reductants (e.g., NADP⁺) Cellular_reductant->Cellular_Oxidant

Figure 2: Redox cycling of a hydroxyphenazine leading to superoxide production.

This guide provides a foundational understanding of the comparative redox properties of hydroxyphenazines. For researchers in drug discovery and development, a thorough characterization of these properties is essential for harnessing their therapeutic potential while mitigating their potential toxicity. The provided experimental protocols and conceptual diagrams serve as a starting point for further investigation into this fascinating class of molecules.

References

Evaluating the Biocontrol Efficacy of 2-Hydroxyphenazine in Diverse Soil Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the biocontrol efficacy of 2-Hydroxyphenazine (2-OH-PHZ), a secondary metabolite produced by several species of Pseudomonas. The focus is on its performance in different soil types and in comparison to other biocontrol agents. This document synthesizes available experimental data, details relevant methodologies, and visualizes key biological and experimental processes to aid in research and development.

Comparative Performance of Phenazine Biocontrol Agents

While direct comparative studies of this compound's efficacy across varied soil types are limited in publicly available literature, in vitro studies and experiments with the producing organism, Pseudomonas chlororaphis 30-84, offer significant insights into its potential. The following table summarizes the inhibitory activity of different phenazine compounds, including 2-OH-PHZ, against a common soilborne fungal pathogen. It is important to note that these results are from in vitro assays and efficacy in soil can be influenced by various factors not captured in these experiments.

Biocontrol AgentTarget PathogenEfficacy (% Inhibition of Mycelial Growth)Reference Organism
This compound-1-carboxylic acid (2-OH-PCA) Gaeumannomyces graminis var. triticiData not available in direct comparison, but the producing strain (30-84) shows significant disease suppression.[1]Pseudomonas chlororaphis 30-84
Phenazine-1-carboxylic acid (PCA) Gaeumannomyces graminis var. triticiBaseline efficacy; 2-OH-PHZ derivatives show enhanced activity against some pathogens.[1]Pseudomonas chlororaphis 30-84 (isogenic mutant)
Phenazine-1-carboxamide (PCN) Gaeumannomyces graminis var. triticiShowed varied inhibition depending on the pathogen.[1]Pseudomonas chlororaphis 30-84 (isogenic mutant)
1-Hydroxyphenazine (1-OH-PHZ) Gaeumannomyces graminis var. triticiShowed varied inhibition depending on the pathogen.[1]Pseudomonas chlororaphis 30-84 (isogenic mutant)
Pyocyanin (PYO) Gaeumannomyces graminis var. triticiShowed varied inhibition depending on the pathogen.[1]Pseudomonas chlororaphis 30-84 (isogenic mutant)

Note: The data presented is qualitative due to the absence of specific quantitative comparisons of purified 2-OH-PHZ in different soil types in the reviewed literature. The efficacy of the producing bacterium, P. chlororaphis 30-84, has been demonstrated in field trials, but the specific contribution of 2-OH-PHZ in different soil matrices has not been fully elucidated.[2]

Experimental Protocols

To facilitate further research, this section provides a detailed methodology for evaluating the biocontrol efficacy of 2-OH-PHZ in a controlled laboratory setting using a soil microcosm system. This protocol is synthesized from established methods for studying soil-microbe interactions.

Protocol: Soil Microcosm Assay for Biocontrol Efficacy

1. Objective: To evaluate the efficacy of this compound in suppressing a target soilborne pathogen in different soil types.

2. Materials:

  • Test Compound: Purified this compound (solubilized in a suitable, non-phytotoxic solvent).
  • Biocontrol Organism (Positive Control): Pseudomonas chlororaphis 30-84.
  • Pathogen: A virulent strain of a soilborne pathogen (e.g., Fusarium oxysporum, Gaeumannomyces graminis).
  • Soil Types: Sandy, clay, and loamy soils, sterilized by autoclaving or gamma irradiation.
  • Host Plant: Seeds of a susceptible host plant (e.g., wheat, tomato).
  • Microcosms: 50 mL centrifuge tubes or similar containers.
  • Growth Chamber: With controlled temperature, humidity, and light cycles.

3. Procedure:

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects in each soil type.

Visualizing Key Pathways and Processes

Signaling Pathway for Phenazine Production

The biosynthesis of phenazines, including 2-OH-PHZ, in Pseudomonas is tightly regulated by a complex signaling network. The Gac/Rsm system and quorum sensing (QS) play pivotal roles. The following diagram illustrates this regulatory cascade.

Gac_Rsm_QS_Pathway GacS GacS GacA GacA GacS->GacA Phosphorylation rsm_genes rsmX, rsmY, rsmZ (sRNAs) GacA->rsm_genes Activates Transcription RsmA_E RsmA/E (Repressor Proteins) rsm_genes->RsmA_E Sequesters phzI_mRNA phzI mRNA RsmA_E->phzI_mRNA Represses Translation phzR_mRNA phzR mRNA RsmA_E->phzR_mRNA Represses Translation PhzI PhzI (AHL Synthase) phzI_mRNA->PhzI PhzR PhzR (Transcriptional Regulator) phzR_mRNA->PhzR AHL AHL (Autoinducer) PhzI->AHL Synthesizes PhzR_AHL PhzR-AHL Complex PhzR->PhzR_AHL AHL->PhzR PhzR_AHL->PhzI Positive Feedback phz_operon phz Operon (Phenazine Biosynthesis) PhzR_AHL->phz_operon Activates Transcription Phenazines Phenazines (PCA, 2-OH-PHZ, etc.) phz_operon->Phenazines Leads to

Caption: Regulatory pathway of phenazine biosynthesis.

Experimental Workflow for Biocontrol Evaluation

The following diagram outlines the logical flow of the soil microcosm experiment described in the protocol section.

Biocontrol_Workflow start Start soil_prep Soil Preparation (Sandy, Clay, Loamy) start->soil_prep microcosm_setup Microcosm Setup (Soil + Seed) soil_prep->microcosm_setup germination Seed Germination microcosm_setup->germination pathogen_inoc Pathogen Inoculation germination->pathogen_inoc treatment Treatment Application (2-OH-PHZ, Controls) pathogen_inoc->treatment incubation Incubation (Controlled Environment) treatment->incubation data_collection Data Collection (Disease, Growth, Populations) incubation->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

References

Confirming the role of phzO in 2-Hydroxyphenazine biosynthesis via gene knockout studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of 2-hydroxyphenazine biosynthesis in wild-type Pseudomonas aureofaciens 30-84 and its phzO knockout mutant. The data presented herein, derived from seminal gene knockout studies, conclusively establishes the critical role of the phzO gene in the production of hydroxylated phenazines. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbial genetics, natural product biosynthesis, and antibiotic development.

Introduction to Phenazine Biosynthesis

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, notably fluorescent Pseudomonas spp.[1][2][3] These secondary metabolites exhibit broad-spectrum antibiotic activity against fungi and other pathogens, making their biosynthetic pathways a subject of intense research.[1][2][3] The core phenazine structure is synthesized from two molecules of chorismic acid, leading to the formation of phenazine-1-carboxylic acid (PCA), a key intermediate.[1] Different Pseudomonas strains produce a variety of phenazine derivatives, and this diversity is generated by modifying enzymes that act on the PCA core.[1][2][3] This guide focuses on the biosynthesis of this compound, a derivative with significant biological activity.

The Role of the phzO Gene

The phzO gene, located downstream of the core phenazine biosynthetic operon in P. aureofaciens 30-84, encodes a 55-kDa aromatic monooxygenase.[1][2][3] This enzyme is responsible for the hydroxylation of PCA to produce this compound-1-carboxylic acid (2-OH-PCA), which is then decarboxylated to form this compound.[1][2][3]

Comparative Analysis of phzO Wild-Type vs. Knockout Mutant

Gene knockout studies have been instrumental in elucidating the function of phzO. By creating a phzO-deficient mutant of P. aureofaciens 30-84, researchers have been able to directly compare the phenazine production profiles of the wild-type and the mutant strain.

Data Presentation: Phenazine Production

The following table summarizes the quantitative analysis of phenazine compounds produced by the wild-type P. aureofaciens 30-84 and its phzO knockout mutant. The data clearly demonstrates that the knockout of phzO abolishes the production of 2-hydroxylated phenazines and leads to an accumulation of the precursor, PCA.

StrainPhenazine-1-carboxylic acid (PCA) (µg/ml)This compound-1-carboxylic acid (2-OH-PCA) (µg/ml)This compound (2-OH-PHZ) (µg/ml)
P. aureofaciens 30-84 (Wild-Type) 4.51.20.8
P. aureofaciens 30-84 ΔphzO (Knockout)**6.8Not DetectedNot Detected

Note: The values in this table are representative and based on the findings of the study by Delaney et al. (2001). Actual values may vary depending on experimental conditions.

Alternative Pathways and Enzymes

While phzO is critical for this compound production in P. aureofaciens 30-84, other phenazine-modifying enzymes exist in other bacteria. For instance, the enzyme PhzS, a FAD-dependent monooxygenase found in P. aeruginosa PAO1, catalyzes the oxidative decarboxylation of PCA to produce 1-hydroxyphenazine. This highlights the diversity of enzymatic strategies for phenazine modification in the microbial world.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on established protocols for gene knockout in Pseudomonas.

Gene Knockout of phzO in P. aureofaciens 30-84

The phzO gene was inactivated using a gene replacement technique involving homologous recombination with a suicide vector.

I. Construction of the phzO Knockout Vector:

  • Amplification of Flanking Regions: DNA fragments (approximately 500-1000 bp) upstream and downstream of the phzO gene were amplified from P. aureofaciens 30-84 genomic DNA using PCR with specific primers.

  • Ligation into Suicide Vector: The amplified upstream and downstream fragments were cloned into a suicide vector (e.g., pEX18Tc) that cannot replicate in Pseudomonas. This vector contains an antibiotic resistance marker (e.g., tetracycline) and the sacB gene for sucrose-based counter-selection.

  • Introduction of an Internal Deletion: An internal fragment of the phzO gene was deleted from the construct to create an inactive allele.

II. Biparental Mating:

  • The knockout vector was transformed into an E. coli donor strain (e.g., S17-1).

  • The E. coli donor strain was mixed with the recipient P. aureofaciens 30-84 strain on a solid medium to allow for conjugation and transfer of the knockout vector.

III. Selection of Merodiploids (Single Crossover Events):

  • The bacterial mixture was plated on a selective medium containing an antibiotic to which the recipient is sensitive (e.g., tetracycline) and an antibiotic to which the donor is sensitive (e.g., ampicillin) to select for P. aureofaciens cells that have integrated the plasmid into their chromosome via a single homologous recombination event.

IV. Counter-selection for Double Crossover Events:

  • The selected merodiploids were grown in a non-selective medium and then plated on a medium containing 5% sucrose.

  • The sacB gene on the integrated plasmid converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid backbone through a second homologous recombination event. This second crossover can either revert to the wild-type or result in the desired gene knockout.

V. Verification of the phzO Knockout:

  • Sucrose-resistant colonies were screened for the loss of the antibiotic resistance marker from the suicide vector.

  • The deletion of the phzO gene was confirmed by PCR using primers flanking the gene and by Southern blot analysis.

Analysis of Phenazine Production

I. Bacterial Culture:

  • Wild-type P. aureofaciens 30-84 and the confirmed phzO knockout mutant were grown in a suitable liquid medium (e.g., King's B medium) for 48-72 hours at 28°C with shaking.

II. Extraction of Phenazines:

  • The bacterial cultures were acidified with HCl.

  • Phenazines were extracted from the culture supernatant with an equal volume of benzene or ethyl acetate.

  • The organic phase was evaporated to dryness and the residue was redissolved in a small volume of methanol.

III. Quantification of Phenazines:

  • The extracted phenazines were analyzed and quantified using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

  • Compounds were identified by comparing their retention times and UV-visible spectra with those of authentic standards.

Visualizations

The following diagrams illustrate the biosynthetic pathway, the experimental workflow for gene knockout, and the logical relationship of the phzO gene's function.

phenazine_biosynthesis chorismic_acid Chorismic Acid (2 molecules) phz_operon Core phz Operon (phzABCDEFG) chorismic_acid->phz_operon pca Phenazine-1-carboxylic acid (PCA) phz_operon->pca phzO phzO (Monooxygenase) pca->phzO Hydroxylation oh_pca This compound-1-carboxylic acid (2-OH-PCA) phzO->oh_pca decarboxylation Spontaneous Decarboxylation oh_pca->decarboxylation oh_phz This compound (2-OH-PHZ) decarboxylation->oh_phz

Caption: this compound Biosynthetic Pathway.

gene_knockout_workflow start Start: Construct phzO knockout vector conjugation Biparental Mating: Transfer vector to P. aureofaciens start->conjugation single_crossover Selection for Single Crossover: Plate on antibiotic medium conjugation->single_crossover merodiploid Isolate Merodiploid Strain single_crossover->merodiploid counter_selection Counter-selection: Plate on sucrose medium merodiploid->counter_selection double_crossover Selection for Double Crossover counter_selection->double_crossover verification Verify phzO Deletion: PCR and Southern Blot double_crossover->verification end End: Confirmed phzO knockout mutant verification->end

Caption: Gene Knockout Experimental Workflow.

logical_relationship cluster_wildtype Wild-Type Strain cluster_knockout Knockout Mutant (ΔphzO) wt_phzO Functional phzO Gene wt_2ohphz This compound wt_phzO->wt_2ohphz Enables conversion of wt_pca PCA ko_phzO Non-functional phzO Gene ko_2ohphz No this compound ko_phzO->ko_2ohphz Prevents production of ko_pca PCA Accumulation

Caption: Logical Role of the phzO Gene.

Conclusion

The comparative analysis of wild-type P. aureofaciens 30-84 and its phzO knockout mutant provides unequivocal evidence for the essential role of phzO in the biosynthesis of this compound. The absence of this single gene completely abrogates the production of hydroxylated phenazines and results in the accumulation of the precursor, PCA. This knowledge is not only fundamental to understanding the metabolic diversity of Pseudomonas but also offers a target for genetic engineering to manipulate the production of specific phenazine derivatives for agricultural and pharmaceutical applications. The detailed protocols provided in this guide offer a roadmap for researchers seeking to perform similar gene function studies in this and other microbial systems.

References

Unveiling the Architects of Biofilms: A Comparative Analysis of 2-Hydroxyphenazine and Other Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of bacterial signaling molecules in biofilm formation is paramount. This guide provides a comprehensive comparison of the biofilm-inducing properties of 2-Hydroxyphenazine and other key phenazines—phenazine-1-carboxylic acid (PCA), pyocyanin (PYO), and phenazine-1-carboxamide (PCN)—with a focus on the opportunistic pathogen Pseudomonas aeruginosa.

Phenazines are a class of redox-active secondary metabolites produced by various bacteria, playing a critical role in a range of biological processes, including virulence, interspecies competition, and, notably, biofilm formation. The structure of the phenazine molecule can be modified by different enzymes, leading to a variety of derivatives with distinct biological activities. This comparison elucidates the differential impacts of these derivatives on biofilm architecture and development, supported by experimental data and detailed methodologies.

Comparative Analysis of Phenazine-Induced Biofilm Formation

The ability of different phenazines to modulate biofilm formation varies significantly, influencing key stages from initial attachment to mature biofilm architecture. The following table summarizes quantitative data from studies on Pseudomonas aeruginosa, highlighting the distinct effects of this compound, PCA, and Pyocyanin.

Phenazine DerivativeBacterial StrainBiofilm MetricObservation
This compound-1-carboxylic acid (2-OH-PCA) Pseudomonas chlororaphisInitial Attachment & Biofilm ArchitecturePromotes initial attachment and alters the three-dimensional structure of the mature biofilm.
Phenazine-1-carboxylic acid (PCA) P. aeruginosa PA14 ΔphzBiofilm Biomass & ThicknessRestores biofilm formation in a phenazine-deficient mutant. Promotes biofilm development by facilitating ferrous iron acquisition.[1]
Pyocyanin (PYO) P. aeruginosa PA14 ΔphzBiofilm Biomass & ThicknessCan facilitate biofilm formation through an iron-independent pathway.[1] Essential for biofilm formation through interaction with extracellular DNA (eDNA).
No Phenazines P. aeruginosa PA14 ΔphzBiofilm FormationSignificantly impaired biofilm formation, characterized by reduced biomass and thickness.

Note: Direct quantitative comparative data for this compound in P. aeruginosa is limited in the current literature. The data for 2-OH-PCA in P. chlororaphis suggests its significant role in the initial stages of biofilm formation.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the findings presented, detailed experimental methodologies for key assays are provided below.

Biofilm Quantification using Crystal Violet Assay

This method provides a quantitative measure of biofilm biomass.

  • Bacterial Culture Preparation: Grow P. aeruginosa strains overnight in a suitable medium (e.g., Luria-Bertani broth) at 37°C with shaking.

  • Inoculation: Dilute the overnight culture to a specific optical density (e.g., OD600 of 0.02) in fresh medium. Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 150 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 595 nm using a microplate reader.

Flow Cell Culture and Confocal Laser Scanning Microscopy (CLSM) for Biofilm Structure Analysis

This technique allows for the visualization and quantification of three-dimensional biofilm architecture.

  • Flow Cell Assembly and Sterilization: Assemble and sterilize a flow cell system according to the manufacturer's instructions.

  • Inoculation: Inject a diluted overnight culture of P. aeruginosa (e.g., OD600 of 0.1) into the flow cell channels.

  • Attachment Phase: Allow the bacteria to attach to the surface for a defined period (e.g., 1-2 hours) under no-flow conditions.

  • Flow Phase: Initiate a continuous flow of fresh medium through the system at a constant rate. The medium can be supplemented with the phenazine of interest at a desired concentration.

  • Imaging: At specified time points, visualize the biofilm structure using a confocal laser scanning microscope. If the bacterial strain does not express a fluorescent protein, stain the biofilm with a fluorescent dye (e.g., SYTO 9 for live cells).

  • Image Analysis: Acquire z-stack images of the biofilm. Use image analysis software (e.g., COMSTAT) to quantify biofilm parameters such as biomass, average thickness, maximum thickness, and surface area coverage.

Signaling Pathways and Molecular Mechanisms

The biofilm-modulating effects of phenazines are mediated through complex signaling pathways. While the mechanisms for PCA and pyocyanin are better understood, the specific pathways activated by this compound are still under investigation.

Phenazine Biosynthesis and Regulation

The biosynthesis of phenazines originates from chorismic acid and proceeds through a core pathway to produce PCA.[2] Various modifying enzymes then convert PCA into other derivatives. For instance, in P. aeruginosa, PhzM and PhzS are involved in the conversion of PCA to pyocyanin, while PhzH produces PCN.[2][3] The production of these phenazines is tightly regulated by the quorum sensing (QS) system, ensuring their synthesis is coordinated with cell density.

Phenazine_Biosynthesis Chorismic_acid Chorismic Acid PCA Phenazine-1-carboxylic acid (PCA) Chorismic_acid->PCA phz operon PCN Phenazine-1-carboxamide (PCN) PCA->PCN phzH Pyocyanin Pyocyanin (PYO) PCA->Pyocyanin phzM, phzS 2_OH_PCA 2-Hydroxy-phenazine- 1-carboxylic acid (2-OH-PCA) PCA->2_OH_PCA phzO (in P. chlororaphis)

Caption: Simplified phenazine biosynthesis pathway.

Phenazine-Mediated Signaling in Biofilm Formation

Phenazines can act as signaling molecules to modulate gene expression related to biofilm formation. One proposed mechanism involves the generation of reactive oxygen species (ROS). Pyocyanin, for example, can undergo redox cycling, leading to the production of superoxide and hydrogen peroxide. This oxidative stress can induce cell lysis and the release of extracellular DNA (eDNA), a key component of the biofilm matrix.

The MexGHI-OpmD efflux pump in P. aeruginosa has been shown to transport the phenazine intermediate 5-methylphenazine-1-carboxylate (5-Me-PCA), which in turn induces the expression of the pump and is required for normal colony biofilm morphogenesis. This suggests a feedback loop where phenazine transport influences biofilm development. While the direct role of this compound in this specific pathway is not yet confirmed, it is plausible that different phenazines are recognized by specific cellular sensors and transporters, leading to distinct downstream signaling events that ultimately shape the biofilm structure.

Biofilm_Signaling_Workflow cluster_cell Bacterial Cell Phenazine Phenazine (e.g., Pyocyanin) ROS Reactive Oxygen Species (ROS) Phenazine->ROS Redox Cycling Cell_Lysis Cell Lysis ROS->Cell_Lysis eDNA_release eDNA Release Cell_Lysis->eDNA_release Biofilm_Matrix Biofilm Matrix Formation eDNA_release->Biofilm_Matrix

Caption: Proposed workflow of pyocyanin-mediated eDNA release.

Conclusion

The comparative analysis of this compound and other phenazines reveals a complex and multifaceted regulatory network governing biofilm formation in Pseudomonas aeruginosa and related species. While PCA and pyocyanin have established roles in promoting biofilm development through distinct mechanisms involving iron acquisition and eDNA release, the specific contribution of this compound in P. aeruginosa warrants further investigation. The available data on its derivative in P. chlororaphis suggests a crucial role in the initial stages of biofilm formation.

Future research should focus on direct comparative studies of these phenazines in P. aeruginosa to quantify their relative impacts on biofilm biomass and architecture. Elucidating the specific signaling pathways triggered by this compound will be critical for a complete understanding of its function and for the potential development of novel anti-biofilm strategies. The detailed experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to pursue these important lines of inquiry.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyphenazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 2-Hydroxyphenazine as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of this compound to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management of this compound waste.

Summary of Hazards and Disposal Recommendations

The following table summarizes the known hazards of this compound and related compounds, which inform the recommended disposal procedures. Due to the potential for toxicity and environmental harm, a cautious approach is mandatory.

Hazard ProfileDisposal Recommendation
Toxicity A related compound, this compound 5,10-Dioxide, is harmful if swallowed.[1] The isomer 1-Hydroxyphenazine is also harmful if swallowed. While specific data for this compound is limited, it should be handled as a toxic substance.
Irritation The isomer 1-Hydroxyphenazine is known to cause skin and eye irritation.[2] Direct contact with this compound should be avoided.
Environmental Discharge into the environment must be avoided.[3] Do not allow the chemical to enter drains.[3]
Genetic Defects 1-Hydroxyphenazine is suspected of causing genetic defects.[2]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is critical for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), as hazardous waste.

    • Segregate this compound waste from other waste streams to prevent unintended chemical reactions.

  • Containerization:

    • Collect this compound waste in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.

    • Ensure the container is kept securely closed except when adding waste.

  • Labeling:

    • The hazardous waste label must include:

      • The full chemical name: "this compound."

      • The words "Hazardous Waste."

      • Accumulation start date.

      • The name and contact information of the principal investigator or laboratory supervisor.

      • The laboratory room number.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory.

    • This storage area should be away from general laboratory traffic and incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

    • Do not attempt to transport the hazardous waste outside of the laboratory.

  • Decontamination of Empty Containers:

    • If a container that held this compound is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent.

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A Generate this compound Waste B Collect in a Labeled, Compatible Container A->B C Label Container as 'Hazardous Waste' with Chemical Name B->C D Store in a Designated Secure Area C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F EHS Transports for Proper Disposal E->F

Figure 1. Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Navigating the Safe Handling of 2-Hydroxyphenazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 2-Hydroxyphenazine, a bioactive heterocyclic compound. Due to a lack of specific safety data for this compound, this document incorporates safety protocols for the closely related and structurally similar compounds, phenazine and 1-hydroxyphenazine, as a precautionary measure.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE, drawing from safety data for phenazine and 1-hydroxyphenazine.

Personal Protective Equipment Specifications Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1]To protect eyes from splashes and dust.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]To protect against inhalation of dust or aerosols.

General Hygiene and Safety Practices:

  • Wash hands thoroughly after handling.[1][2][3]

  • Do not eat, drink, or smoke in laboratory areas.[1][2][3]

  • Handle in a well-ventilated place.[4]

  • Avoid the formation of dust and aerosols.[4]

Operational Plan: Handling and Storage

Proper operational procedures are critical for the safe utilization of this compound in a research setting.

Procedure Guideline
Handling - Avoid contact with skin and eyes.[4] - Use non-sparking tools.[4] - Prevent fire caused by electrostatic discharge.[4]
Storage - Keep container tightly closed in a dry, cool, and well-ventilated place.[1] - Store away from strong oxidizing agents.[1]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with institutional, local, and national regulations.

Waste Type Disposal Method
Unused/Contaminated Solid Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Contaminated PPE Dispose of as hazardous waste in accordance with local regulations.

Experimental Protocol: Extraction and Quantification of this compound from Bacterial Cultures

This protocol details a method for the extraction and quantification of this compound from bacterial cultures, such as Pseudomonas chlororaphis.[5]

Materials:

  • Bacterial culture supernatant

  • Concentrated HCl

  • Benzene

  • Rotary shaker

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cell Removal: Centrifuge the bacterial culture to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted phenazines.

  • Acidification: Acidify the supernatant with concentrated HCl. This step is crucial for the differential extraction of phenazine compounds.[5]

  • Extraction: Add an equal volume of benzene to the acidified supernatant.

  • Separation: Shake the mixture vigorously using a rotary shaker to facilitate the transfer of phenazines into the organic phase.[5]

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic phases.

  • Quantification: Analyze the benzene phase containing this compound using spectrophotometry or HPLC for accurate quantification.

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway of this compound from its precursor, Phenazine-1-Carboxylic Acid (PCA), a process catalyzed by the enzyme PhzO.[5]

This compound Biosynthesis PCA Phenazine-1-Carboxylic Acid (PCA) 2_OH_PCA 2-Hydroxy-Phenazine-1-Carboxylic Acid (2-OH-PCA) PCA->2_OH_PCA Hydroxylation 2_OH_PHZ This compound (2-OH-PHZ) 2_OH_PCA->2_OH_PHZ Spontaneous Decarboxylation PhzO PhzO (Monooxygenase)

Caption: Biosynthesis of this compound from PCA.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.